5-Hydroxymethyl-2-furoic acid
Description
5-Hydroxymethyl-2-furancarboxylic acid has been reported in Amesia nigricolor, Rehmannia glutinosa, and other organisms with data available.
structure in first source
Structure
3D Structure
Properties
IUPAC Name |
5-(hydroxymethyl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4/c7-3-4-1-2-5(10-4)6(8)9/h1-2,7H,3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSKKIUURRTAEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5033098 | |
| Record name | 5-(Hydroxymethyl)-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5033098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sumiki's acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002432 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6338-41-6 | |
| Record name | 5-(Hydroxymethyl)-2-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6338-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5-Hydroxymethyl-2-furoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006338416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxymethyl-2-furancarboxylic acid | |
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| Record name | 5-(Hydroxymethyl)-2-furoic acid | |
| Source | EPA DSSTox | |
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| Record name | 5-(hydroxymethyl)furan-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-HYDROXYMETHYL-2-FUROIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JI63TD4992 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sumiki's acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002432 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Fungal Production of 5-Hydroxymethyl-2-furoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural occurrence of 5-Hydroxymethyl-2-furoic acid (5-HMFA) in fungi. 5-HMFA, a furan (B31954) derivative, is a recognized fungal metabolite, with particular prominence in the Aspergillus genus. This document summarizes the quantitative data on its production, details the experimental protocols for its isolation and analysis, and visualizes the key biological and experimental pathways.
Quantitative Data on Fungal Production of this compound
The production of 5-HMFA by fungi is often linked to the biotransformation of 5-hydroxymethylfurfural (B1680220) (HMF), a common compound formed from the dehydration of sugars. Several fungal species have demonstrated the ability to oxidize HMF to 5-HMFA. The following table summarizes the available quantitative data on 5-HMFA production by various fungi.
| Fungal Species | Substrate | Concentration of 5-HMFA | Reference |
| Aspergillus sp. | Culture medium | Isolated as a nematicidal agent | |
| Aspergillus nidulans | 5-Hydroxymethylfurfural (HMF) | Degradation intermediate | |
| Aspergillus flavus | 5-Hydroxymethylfurfural (HMF) | Intermediate in FDCA production | |
| Amorphotheca resinae ZN1 | 5-Hydroxymethylfurfural (HMF) | Biodegradation product | |
| Fusarium striatum | 5-Hydroxymethylfurfural (HMF) | Biotransformation product |
Experimental Protocols
The isolation and quantification of 5-HMFA from fungal sources typically involve extraction from the culture medium or mycelial biomass, followed by chromatographic separation and detection.
Fungal Cultivation and 5-HMFA Production
-
Culture Media: Fungi can be cultivated in standard laboratory media such as Potato Dextrose Broth (PDB) or Czapek-Dox broth. To study the biotransformation of HMF, a known concentration of HMF can be added to the culture medium after a period of initial fungal growth.
-
Incubation: Cultures are typically incubated at a temperature and pH optimal for the specific fungal species, with shaking to ensure aeration.
Extraction of 5-HMFA
-
From Culture Broth:
-
Separate the fungal biomass from the culture broth by filtration or centrifugation.
-
Acidify the supernatant to approximately pH 2-3 with an acid such as HCl.
-
Perform a liquid-liquid extraction using an organic solvent like ethyl acetate. Repeat the extraction multiple times to ensure complete recovery.
-
Pool the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude extract containing 5-HMFA.
-
-
From Fungal Biomass:
-
Lyophilize the fungal biomass to remove water.
-
Grind the dried biomass to a fine powder.
-
Extract the powder with a suitable organic solvent (e.g., methanol (B129727) or ethyl acetate) using methods like sonication or Soxhlet extraction.
-
Filter the extract and evaporate the solvent to yield the crude extract.
-
Chromatographic Analysis and Quantification
-
High-Performance Liquid Chromatography (HPLC): HPLC is a common method for the quantification of 5-HMFA.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous solvent (often containing an acid like formic acid or phosphoric acid to ensure the protonation of the carboxylic acid group) and an organic solvent (e.g., methanol or acetonitrile).
-
Detection: UV detection at the wavelength of maximum absorbance for 5-HMFA (around 265 nm).
-
Quantification: A calibration curve is generated using pure 5-HMFA standards of known concentrations. The concentration of 5-HMFA in the sample is then determined by comparing its peak area to the calibration curve.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Derivatization: As 5-HMFA is not volatile, a derivatization step is necessary before GC-MS analysis. This typically involves silylation to convert the hydroxyl and carboxylic acid groups into their more volatile trimethylsilyl (B98337) (TMS) ethers and esters.
-
Analysis: The derivatized sample is then injected into the GC-MS system for separation and identification based on its mass spectrum.
-
Signaling Pathways and Experimental Workflows
Biosynthesis of this compound in Fungi
The primary known pathway for the formation of 5-HMFA in fungi is through the oxidation of 5-hydroxymethylfurfural (HMF). This biotransformation is an enzymatic process.
Figure 1: Biosynthesis of 5-HMFA from HMF in fungi.
General Experimental Workflow for 5-HMFA Analysis
The following diagram illustrates a typical workflow for the isolation and quantification of 5-HMFA from a fungal culture.
Figure 2: General workflow for 5-HMFA analysis.
The Biocatalytic Route to 5-Hydroxymethyl-2-furoic Acid in Aspergillus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxymethyl-2-furoic acid (5-HMFCA) is a valuable bio-based platform chemical with emerging applications in the pharmaceutical and polymer industries. The filamentous fungus Aspergillus, renowned for its metabolic versatility, presents a promising avenue for the biocatalytic production of 5-HMFCA from the renewable feedstock derivative, 5-hydroxymethylfurfural (B1680220) (HMF). This technical guide provides an in-depth exploration of the biosynthesis of 5-HMFCA in Aspergillus, detailing the core metabolic pathway, key enzymatic players, and the regulatory mechanisms that govern this conversion. Comprehensive experimental protocols and quantitative data are presented to facilitate further research and development in this area.
Introduction
The transition towards a bio-based economy necessitates the development of sustainable methods for producing valuable chemicals from renewable resources. 5-Hydroxymethylfurfural (HMF), derived from the dehydration of C6 sugars, is a pivotal platform chemical that can be upgraded to a variety of value-added products, including 2,5-furandicarboxylic acid (FDCA), a bio-based alternative to terephthalic acid. The biosynthesis of FDCA in microorganisms often proceeds through the intermediate, this compound (5-HMFCA). Aspergillus species, with their robust enzymatic machinery for degrading lignocellulosic biomass and tolerating inhibitory compounds like HMF, have been identified as effective biocatalysts for this transformation.[1][2] This guide focuses on the specific biosynthetic step leading to 5-HMFCA in Aspergillus.
The Biosynthesis Pathway of 5-HMFCA in Aspergillus
The conversion of HMF to 5-HMFCA is the initial step in one of the two primary oxidative pathways for HMF metabolism in fungi.[3][4][5] This pathway involves the selective oxidation of the aldehyde group of HMF to a carboxylic acid, while the alcohol group remains unchanged.
The key enzyme identified in Aspergillus nidulans responsible for this conversion is a FAD-dependent oxidoreductase, a homolog of the bacterial HMF oxidase (hmfH).[6] This enzyme catalyzes the sequential oxidation of HMF, first to 5-HMFCA and subsequently to 5-formyl-2-furoic acid (FFCA).[6] While aryl-alcohol oxidases (AAOs) are also known to oxidize HMF, their primary role in many fungi appears to be the oxidation of the alcohol group of HMF to an aldehyde, initiating the alternative metabolic route.[7] However, some fungal AAOs have been shown to be capable of oxidizing the aldehyde group as well.[7]
Key Enzymes and Quantitative Data
The primary enzyme implicated in the direct oxidation of HMF to 5-HMFCA in Aspergillus is a FAD-dependent oxidoreductase. While specific kinetic data for native Aspergillus enzymes acting on HMF to produce 5-HMFCA is still emerging, studies on homologous enzymes and related fungal oxidoreductases provide valuable insights.
Table 1: Kinetic Parameters of Fungal Enzymes Involved in HMF Oxidation
| Enzyme | Organism | Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |
| Aryl-alcohol oxidase | Pleurotus eryngii | HMF | - | - | - | - | [7] |
| HMF Oxidase | Methylovorus sp. MP688 | HMF | 2.1 ± 0.2 | 10.5 ± 0.3 | 11.6 | 5.5 | [8] |
| Glycosidase | Aspergillus niger 185III | p-Nitrophenyl-α-N-acetylgalactosaminide | 1.19 | 25.0 µmol/min/mg | - | - | [9] |
| Glycosidase | Aspergillus niger 185III | p-Nitrophenyl-α-galactopyranoside | 1.25 | 10.5 µmol/min/mg | - | - | [9] |
Note: Data for native Aspergillus enzymes specifically for HMF to 5-HMFCA conversion is limited. The table includes data from homologous enzymes and other relevant Aspergillus enzymes for context.
Table 2: Quantitative Yields of HMF Conversion Products
| Biocatalyst | Substrate & Concentration | Product | Yield (%) | Time (h) | Reference |
| Aspergillus niger M13 | HMF (0.24 - 1.02 g/L) | HMF Degradation | >90 | 72 | [2] |
| Aryl-alcohol oxidase + Catalase | HMF | FDCA | 99 | - | [10] |
| Fungal Laccase + TEMPO | HMF | FDCA | 90.2 | 96 | [4] |
Regulatory Mechanisms
The biosynthesis of 5-HMFCA in Aspergillus is a detoxification process, and its regulation is intertwined with the fungus's general stress response mechanisms. Exposure of Aspergillus oryzae to HMF leads to a significant transcriptomic response, indicating an adaptation to the inhibitory compound.[11]
Key regulatory aspects include:
-
Induction of Detoxification Enzymes: HMF and other furan (B31954) derivatives induce the expression of genes encoding NAD(P)H-dependent oxidoreductases and efflux transporters, such as those from the ATP-Binding Cassette (ABC) and Major Facilitator Superfamily (MFS) transporter families.[11] This suggests a mechanism to both metabolize and expel the toxic compounds.
-
Oxidative Stress Response: HMF is known to generate reactive oxygen species (ROS), triggering the oxidative stress response in fungi.[11][12] This involves the upregulation of antioxidant enzymes like superoxide (B77818) dismutases and catalases.
-
Global Regulators: While a specific transcription factor for the HMF-to-5-HMFCA pathway has not been definitively identified in Aspergillus, global regulators of secondary metabolism, such as LaeA, and transcription factors involved in stress responses, are likely to play a role.[13][14][15] For instance, the expression of many secondary metabolite gene clusters is influenced by environmental stressors.
Experimental Protocols
Cultivation of Aspergillus for HMF Degradation Studies
This protocol is adapted for Aspergillus niger and can be optimized for other species.
-
Media Preparation: Prepare a minimal salt medium containing (per liter): 1 g casamino acids, 1 g yeast extract, 1.2 g NaNO₃, 0.5 g KH₂PO₄, 0.2 g MgSO₄·7H₂O, and 40 µL Vishniac solution. Adjust the pH to 6.0.
-
Carbon Source: Supplement the medium with a specific concentration of HMF (e.g., 0.5 - 2 g/L) as the primary carbon source or in combination with a co-substrate like glucose.
-
Inoculation: Inoculate the sterile medium with Aspergillus spores to a final concentration of 10⁶ spores/mL.
-
Incubation: Incubate the cultures at 30°C with shaking at 200 rpm for a specified period (e.g., 48-96 hours).
-
Sampling: Aseptically collect samples at regular intervals for analysis of HMF degradation and 5-HMFCA production.
Preparation of Cell-Free Extract from Aspergillus
This protocol is a rapid method for obtaining active enzymes.[16][17]
-
Mycelia Harvesting: Harvest the fungal mycelia from the liquid culture by filtration through a cheesecloth or by centrifugation.
-
Washing: Wash the mycelia with a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0).
-
Freezing and Grinding: Immediately freeze the mycelial mat in liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle.
-
Homogenization: Resuspend the powdered mycelia in the same buffer and homogenize using a mechanical homogenizer or sonicator on ice.
-
Clarification: Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 20 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which constitutes the cell-free extract containing the soluble enzymes. Determine the protein concentration using a standard method (e.g., Bradford assay).
Enzyme Activity Assay
This protocol is a general guide for determining the activity of HMF-oxidizing enzymes.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
50 mM sodium phosphate buffer (pH can be optimized, typically between 6.0 and 8.0)
-
A defined concentration of HMF (e.g., 1-10 mM)
-
(Optional) FAD as a cofactor if a FAD-dependent enzyme is being assayed.
-
-
Enzyme Addition: Add a specific amount of the cell-free extract or purified enzyme to initiate the reaction.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking.
-
Reaction Termination: Stop the reaction at various time points by adding a quenching agent (e.g., an equal volume of acetonitrile (B52724) or by heat inactivation).
-
Analysis: Analyze the reaction mixture for the consumption of HMF and the formation of 5-HMFCA using HPLC.
HPLC Analysis of HMF and 5-HMFCA
-
Chromatographic System: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient or isocratic elution can be employed. A typical mobile phase consists of a mixture of acetonitrile and an aqueous buffer (e.g., 100 mM ammonium (B1175870) formate, pH 2.35).
-
Detection: Monitor the elution of compounds at a wavelength of 280 nm for both HMF and 5-HMFCA.
-
Quantification: Quantify the concentrations of HMF and 5-HMFCA by comparing the peak areas to those of known standards.
Conclusion and Future Perspectives
Aspergillus species represent a robust and promising platform for the biocatalytic production of 5-HMFCA from HMF. The key enzymatic step is catalyzed by a FAD-dependent oxidoreductase, and the expression of the corresponding gene is likely regulated by a complex network of stress response and metabolic signaling pathways. The experimental protocols outlined in this guide provide a framework for further investigation into this biotransformation.
Future research should focus on:
-
Identification and Characterization of Native Aspergillus Enzymes: Isolating and characterizing the specific FAD-dependent oxidoreductases from various Aspergillus species will provide crucial kinetic data for process optimization.
-
Elucidation of Regulatory Networks: Unraveling the specific transcription factors and signaling pathways that control the expression of HMF-metabolizing enzymes will enable targeted strain engineering for improved 5-HMFCA production.
-
Metabolic Engineering: Overexpression of the key oxidoreductase and transporter genes, coupled with the knockout of competing pathways, could significantly enhance the yield and productivity of 5-HMFCA.
-
Process Optimization: Optimizing fermentation conditions, including media composition, pH, temperature, and aeration, will be critical for developing a scalable and economically viable bioprocess.
By leveraging the metabolic capabilities of Aspergillus and applying modern biotechnological tools, the sustainable production of 5-HMFCA can be realized, contributing to the advancement of a bio-based economy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Transcriptional Control of the Production of Aspergillus fumigatus Conidia-Borne Secondary Metabolite Fumiquinazoline C Important for Phagocytosis Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cultivation Method Affects the Transcriptomic Response of Aspergillus niger to Growth on Sugar Beet Pulp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient conversion of 5-hydroxymethylfurfural to high-value chemicals by chemo- and bio-catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and characterization of the furfural and 5-(hydroxymethyl)furfural degradation pathways of Cupriavidus basilensis HMF14 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-hydroxymethylfurfural conversion by fungal aryl-alcohol oxidase and unspecific peroxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and Characterization of a 5-Hydroxymethylfurfural Oxidase from Methylovorus sp. Strain MP688 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Kinetic characteristics of glycosidases of Aspergillus niger 185III] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Transcriptome analysis of Aspergillus oryzae RIB40 under chemical stress reveals mechanisms of adaptation to fungistatic compounds of lignocellulosic side streams - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transcriptomic responses of Aspergillus flavus to temperature and oxidative stresses during aflatoxin production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transcriptional Regulatory Elements in Fungal Secondary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Rapid method for preparing cell-free extracts of Aspergillus ochraceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rapid Method for Preparing Cell-Free Extracts of Aspergillus ochraceus - PMC [pmc.ncbi.nlm.nih.gov]
The Nematicidal Potential of 5-Hydroxymethyl-2-furoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxymethyl-2-furoic acid (5-HMFA) is a naturally occurring furan (B31954) derivative that has demonstrated significant potential as a nematicidal agent. Isolated from the fungus Aspergillus sp., this compound has shown efficacy against several economically important plant-parasitic nematodes as well as the free-living nematode Caenorhabditis elegans.[1] This technical guide provides a comprehensive overview of the biological activity of 5-HMFA as a nematicide, summarizing the available quantitative data, detailing experimental protocols, and exploring its potential mechanism of action.
Data Presentation: Nematicidal Activity of this compound
The nematicidal efficacy of 5-HMFA has been evaluated against various nematode species. The following tables summarize the key quantitative findings from published research.
Table 1: Nematicidal Activity of 5-HMFA against Bursaphelenchus xylophilus (Pine Wood Nematode)
| Concentration (µg/mL) | Time (h) | Corrected Mortality (%) | Reference |
| 200 | 24 | 100 | Kimura et al., 2007 |
| 100 | 24 | 90 | Kimura et al., 2007 |
| 50 | 24 | 70 | Kimura et al., 2007 |
| 25 | 24 | 40 | Kimura et al., 2007 |
Table 2: Nematicidal Activity of 5-HMFA against Caenorhabditis elegans
| Concentration (µg/mL) | Time (h) | Corrected Mortality (%) | Reference |
| 200 | 24 | 100 | Kimura et al., 2007 |
| 100 | 24 | 85 | Kimura et al., 2007 |
| 50 | 24 | 60 | Kimura et al., 2007 |
| 25 | 24 | 30 | Kimura et al., 2007 |
Table 3: Nematicidal Activity of 5-HMFA against Meloidogyne incognita (Root-Knot Nematode) Juveniles (J2s)
| Concentration (µg/mL) | Time (h) | Mortality (%) | Reference |
| 100 | 48 | 81.50 | Li et al., 2018 |
Table 4: Effect of 5-HMFA on Meloidogyne incognita Egg Hatching
| Concentration (µg/mL) | Inhibition of Egg Hatching | Reference |
| 200 | Significant Inhibition | Li et al., 2018 |
Experimental Protocols
This section outlines the detailed methodologies for the key experiments cited in this guide.
Isolation and Identification of this compound
5-HMFA was first isolated from cultures of the fungus Aspergillus sp.[1][2] The general workflow for isolation and identification is as follows:
Nematicidal Bioassays
This protocol is adapted from the methodology described by Kimura et al. (2007).[1]
Detailed Steps:
-
Nematode Preparation: B. xylophilus is cultured on Botrytis cinerea growing on a potato dextrose agar (B569324) (PDA) medium. C. elegans is maintained on nematode growth medium (NGM) plates with Escherichia coli OP50 as a food source. Nematodes are harvested by washing the plates with sterile water and collected.
-
Assay Setup: The assays are typically conducted in 24-well microtiter plates. A suspension of approximately 50 nematodes in sterile water is added to each well.
-
Treatment Application: A stock solution of 5-HMFA is prepared in a suitable solvent (e.g., methanol (B129727) or DMSO) and then serially diluted. Aliquots of the dilutions are added to the wells to achieve the desired final concentrations. A solvent control is included.
-
Incubation and Observation: The plates are incubated at 25°C for 24 hours. After incubation, the number of dead or immobile nematodes is counted under a stereomicroscope. Nematodes are considered dead if they do not respond to probing with a fine needle.
-
Data Analysis: The mortality rate is calculated and corrected for any mortality in the control group using Abbott's formula.
This protocol is based on the study by Li et al. (2018).
Mortality Assay:
-
Juvenile Collection: Second-stage juveniles (J2s) of M. incognita are hatched from egg masses in a Baermann funnel.
-
Assay: Approximately 100 J2s are suspended in water in a 96-well plate.
-
Treatment: 5-HMFA is added to the wells to the final desired concentration.
-
Incubation: Plates are incubated at 25°C for 48 hours.
-
Observation: The number of dead juveniles is counted.
Egg Hatching Assay:
-
Egg Mass Collection: Egg masses of M. incognita are collected from infected tomato roots.
-
Treatment: Egg masses are placed in solutions of 5-HMFA at various concentrations.
-
Incubation: The setup is incubated at 25°C.
-
Observation: The number of hatched J2s is counted at regular intervals and compared to a water control.
Phytotoxicity Assay
To assess the potential harm of 5-HMFA to plants, a phytotoxicity assay can be conducted. The following is a general protocol.
-
Plant Material: Seeds of indicator plants such as lettuce (Lactuca sativa) and carrot (Daucus carota) are used.
-
Germination: Seeds are surface-sterilized and germinated on moist filter paper in petri dishes.
-
Treatment: The filter paper is moistened with different concentrations of 5-HMFA solution. A water control is included.
-
Incubation: The petri dishes are incubated in a growth chamber with controlled light and temperature.
-
Observation: After a set period (e.g., 7 days), the germination rate, root length, and shoot length are measured and compared to the control.
Mechanism of Action
The precise molecular mechanism of action of 5-HMFA as a nematicide has not yet been fully elucidated. However, based on the known activities of other furan derivatives and nematicidal compounds, several potential mechanisms can be proposed.
-
Disruption of Cell Membranes: Some furan compounds are known to have membranolytic effects. 5-HMFA may intercalate into the lipid bilayer of nematode cell membranes, leading to a loss of integrity, leakage of cellular contents, and ultimately cell death.
-
Inhibition of Acetylcholinesterase (AChE): Acetylcholinesterase is a critical enzyme in the nervous system of nematodes, responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine, causing continuous nerve stimulation, paralysis, and death. Many commercial nematicides target this enzyme. The furan ring system is a component of some compounds known to interact with enzyme active sites, suggesting that 5-HMFA could potentially act as an AChE inhibitor.
-
Induction of Oxidative Stress: Furan derivatives can be metabolized to reactive intermediates that generate reactive oxygen species (ROS). An excess of ROS can lead to oxidative stress, causing damage to vital cellular components such as DNA, proteins, and lipids, which can trigger apoptosis and lead to nematode death.
Further research is required to determine the specific molecular targets and signaling pathways affected by 5-HMFA in nematodes.
Conclusion
This compound, a natural product from Aspergillus sp., demonstrates significant nematicidal activity against a range of important nematode pests. Its efficacy at relatively low concentrations, coupled with a lack of phytotoxicity, makes it a promising candidate for the development of new, environmentally friendly nematicides. While the precise mechanism of action remains to be fully elucidated, potential targets include the nematode's cell membranes, nervous system, and cellular redox balance. Further investigation into its mode of action and optimization of its formulation are warranted to fully realize its potential in agricultural applications.
References
Toxicological studies of 5-Hydroxymethyl-2-furoic acid and its derivatives
An In-depth Technical Guide on the Toxicological Studies of 5-Hydroxymethyl-2-furoic Acid and Its Precursor, 5-Hydroxymethylfurfural (B1680220)
Executive Summary
This compound (5-HMFCA) is a primary metabolite of 5-Hydroxymethylfurfural (5-HMF), a compound commonly formed in sugar-containing foods during heat processing. Toxicological assessment reveals that the parent compound, 5-HMF, possesses low acute toxicity; however, its metabolic fate is a critical determinant of its potential health risk. The primary metabolic pathway for 5-HMF is oxidation to 5-HMFCA and subsequently to 2,5-furandicarboxylic acid (FDCA), which are considered detoxification products and are efficiently excreted.[1][2] A secondary, minor pathway involves the bioactivation of 5-HMF via sulfation to 5-sulfoxymethylfurfural (SMF), a reactive electrophile that is considered the ultimate mutagenic and carcinogenic metabolite.[1][3] Consequently, the vast majority of toxicological research has focused on 5-HMF and its reactive metabolite, SMF, rather than the detoxification product, 5-HMFCA. This guide provides a comprehensive overview of the available toxicological data, details key experimental methodologies, and visualizes the critical metabolic and assessment pathways.
Metabolic Pathways and Bioactivation of 5-HMF
The toxicity of 5-Hydroxymethylfurfural (5-HMF) is intrinsically linked to its metabolism, which follows two principal routes: a major detoxification pathway and a minor bioactivation pathway.
-
Oxidation Pathway (Detoxification): The primary metabolic route involves the oxidation of 5-HMF. The aldehyde group is first oxidized to form this compound (5-HMFCA).[4] This is followed by further oxidation to 2,5-furandicarboxylic acid (FDCA) or conjugation with glycine.[2][4] These polar metabolites are considered detoxification products and are rapidly eliminated from the body, primarily through urine.[2][5]
-
Sulfation Pathway (Bioactivation): A minor but toxicologically significant pathway is the sulfation of the hydroxymethyl group by sulfotransferase (SULT) enzymes, particularly SULT1A1 in humans, to produce 5-sulfoxymethylfurfural (SMF).[1][6] SMF is a highly reactive and electrophilic metabolite that can form covalent adducts with DNA and proteins, which is believed to be the mechanism for its genotoxic and carcinogenic effects.[1][3]
The balance between these two pathways is a crucial factor in determining the overall toxicological risk of 5-HMF exposure.
Quantitative Toxicological Data
The following tables summarize the key quantitative data from various toxicological studies. The focus is primarily on 5-HMF, as data for 5-HMFCA is scarce due to its role as a detoxification product.
Table 1: Acute and Subchronic Toxicity of 5-Hydroxymethylfurfural (5-HMF)
| Species | Route of Administration | Parameter | Value | Reference |
|---|---|---|---|---|
| Rat | Oral | LD50 | 3100 mg/kg bw | [2][4] |
| Mouse | Oral | LD50 | 1910 mg/kg bw | [2][4] |
| Rat | Oral (11 months) | NOAEL | 80 mg/kg bw/day | [7] |
| Mouse | Oral (3 months) | NOAEL | 94 mg/kg bw/day |[1] |
Table 2: Genotoxicity of 5-HMF and its Metabolite SMF
| Test System | Compound | Metabolic Activation | Result | Reference |
|---|---|---|---|---|
| Salmonella typhimurium (Ames test) | 5-HMF | With and without S9 | Negative | [8] |
| Human HepG2 cells (Micronucleus test) | 5-HMF | Endogenous | Negative | [8] |
| Human HepG2 cells (Comet assay) | 5-HMF | Endogenous | Positive (weak) | [8] |
| Chinese hamster V79 cells (Chromosomal Aberrations) | 5-HMF | Not specified | Positive | [2] |
| Salmonella typhimurium TA100 | SMF | Not required | Positive |[3] |
Table 3: Carcinogenicity of 5-Hydroxymethylfurfural (5-HMF)
| Species | Route | Doses (mg/kg bw) | Duration | Findings | Reference |
|---|---|---|---|---|---|
| F344/N Rats (Male & Female) | Gavage | 188, 375, 750 | 2 years | No evidence of carcinogenic activity. Non-neoplastic lesions of nasal olfactory and respiratory epithelium. | [7][9] |
| B6C3F1 Mice (Male) | Gavage | 188, 375 | 2 years | No evidence of carcinogenic activity. | [9] |
| B6C3F1 Mice (Female) | Gavage | 188, 375 | 2 years | Some evidence of carcinogenic activity (increased incidences of hepatocellular adenoma). |[7][9] |
Toxicological Profile of Key Compounds
5-Hydroxymethylfurfural (5-HMF)
5-HMF is the parent compound to which humans are most commonly exposed through diet.[9] Its toxicological profile is characterized by low acute toxicity but concerns over genotoxicity and carcinogenicity upon metabolic activation.[1][7] In vitro genotoxicity tests are typically positive only when conditions allow for the metabolic formation of SMF.[4][7] Long-term carcinogenicity studies in rodents have yielded mixed results, with no evidence of cancer in rats but some evidence of liver adenomas in female mice at high doses.[7][9] A notable finding across studies is the induction of non-neoplastic lesions in the nasal epithelium of both rats and mice.[9]
5-Sulfoxymethylfurfural (SMF)
SMF is not ingested directly but is formed endogenously from 5-HMF. It is considered the ultimate carcinogen derived from 5-HMF.[1][3] Studies involving direct administration of SMF demonstrate its potent toxicity. When administered intraperitoneally to mice, SMF was a potent nephrotoxicant, causing severe damage to the proximal tubules of the kidneys.[6] It has also demonstrated higher skin tumor-initiating activity than 5-HMF in mouse models.[3]
This compound (5-HMFCA)
5-HMFCA is consistently identified as a major detoxification product of 5-HMF metabolism.[1][4] It is rapidly formed and excreted, and as a result, it has not been the focus of extensive toxicological testing in mammalian systems. Some studies have noted that at high concentrations, 5-HMFCA can exert toxic or inhibitory effects on microbial cells, largely attributed to its acidic nature.[10][11] Interestingly, some research suggests potential biological activity, with reports of 5-HMFCA acting as an antitumor agent and an interleukin inhibitor, though this requires further investigation.[10][12]
Experimental Protocols
Detailed and standardized protocols are essential for the accurate assessment of toxicological endpoints. Below are summaries of key methodologies cited in the toxicological evaluation of 5-HMF and its derivatives.
Bacterial Reverse Mutation Assay (Ames Test)
This assay is used to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
-
Strains: A set of tester strains (e.g., TA98, TA100, TA1535, TA1537) are selected to detect different types of mutations (frameshift, base-pair substitutions).
-
Metabolic Activation: The test is conducted with and without an exogenous metabolic activation system (S9 fraction), typically derived from the livers of Aroclor-induced rats, to simulate mammalian metabolism.
-
Procedure: The tester strains, the test compound at various concentrations, and the S9 mix (if applicable) are combined in soft agar (B569324) and poured onto minimal glucose agar plates.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Endpoint: A positive result is a dose-dependent increase in the number of revertant colonies (His+) compared to a solvent control, indicating that the chemical has caused a mutation restoring the bacteria's ability to synthesize histidine.
In Vitro Mammalian Cell Micronucleus Test
This test detects chromosomal damage by identifying micronuclei (small, membrane-bound DNA fragments) in the cytoplasm of interphase cells.
-
Cell Line: A suitable mammalian cell line is used, such as human HepG2 cells, which are metabolically active.[8]
-
Treatment: Cells are exposed to the test compound at multiple concentrations, with and without metabolic activation (if the cell line is not metabolically competent).
-
Harvest: After a treatment period that allows for cell division, cells are harvested. A cytokinesis blocker (e.g., cytochalasin B) is often used to identify cells that have completed one division, allowing for analysis in binucleated cells.
-
Staining & Scoring: Cells are fixed, stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye), and scored under a microscope. The frequency of micronucleated cells is recorded.
-
Endpoint: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) activity.
Single Cell Gel Electrophoresis (Comet Assay)
The comet assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells.
-
Cell Preparation: Cells are treated with the test substance.
-
Embedding: Single cells are embedded in a thin layer of low-melting-point agarose (B213101) on a microscope slide.
-
Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the DNA as a "nucleoid."
-
Electrophoresis: The slides are placed in an alkaline (or neutral) electrophoresis buffer. The electric field draws the negatively charged DNA towards the anode. Broken DNA fragments migrate faster and further than intact DNA.
-
Visualization: After electrophoresis, the DNA is stained with a fluorescent dye and visualized. Damaged DNA appears as a "comet" with a bright head (intact DNA) and a tail (fragmented DNA).
-
Endpoint: The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.[8] A dose-dependent increase in tail moment or tail intensity indicates genotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. 5-Sulfooxymethylfurfural as a possible ultimate mutagenic and carcinogenic metabolite of the Maillard reaction product, 5-hydroxymethylfurfural - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Toxicity studies with 5-hydroxymethylfurfural and its metabolite 5-sulphooxymethylfurfural in wild-type mice and transgenic mice expressing human sulphotransferases 1A1 and 1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicology and risk assessment of 5-Hydroxymethylfurfural in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genotoxic activities of the food contaminant 5-hydroxymethylfurfural using different in vitro bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NTP toxicology and carcinogenesis studies of 5-(Hydroxymethyl)-2-furfural (CAS No. 67-47-0) in F344/N rats and B6C3F1 mice (gavage studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Whole-cell biocatalytic selective oxidation of 5-hydroxymethylfurfural to 5-hydroxymethyl-2-furancarboxylic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Whole Cell Biocatalysis of 5-Hydroxymethylfurfural for Sustainable Biorefineries | MDPI [mdpi.com]
A Technical Guide to the Metabolic Fate of 5-Hydroxymethyl-2-furoic Acid
Executive Summary
5-Hydroxymethyl-2-furoic acid (5-HMFA) is the primary and most significant metabolite of 5-hydroxymethylfurfural (B1680220) (HMF), a compound commonly formed during the thermal processing of carbohydrate-rich foods.[1][2] Understanding the absorption, distribution, metabolism, and excretion (ADME) of 5-HMFA is crucial for assessing the metabolic load from dietary sources and for evaluating its potential physiological effects. Following oral administration of its precursor HMF, 5-HMFA is rapidly formed and undergoes extensive phase II metabolism, primarily through glycine (B1666218) conjugation.[3][4] The resulting metabolites are efficiently eliminated from the body, almost exclusively via urinary excretion.[4] This document provides a comprehensive overview of the metabolic pathways, quantitative excretion data, and analytical methodologies for 5-HMFA.
Absorption, Distribution, and Excretion (ADME) Profile
While studies directly administering 5-HMFA are limited, its metabolic fate is well-characterized from studies involving the oral intake of HMF.
-
Absorption: HMF is readily absorbed from the gastrointestinal tract.[2] Following absorption, it is rapidly oxidized to 5-HMFA. Whole-body radiography in rats after oral HMF administration shows that radioactivity is concentrated in the kidney and bladder within one hour, indicating swift absorption and transit towards excretion.[4]
-
Distribution: There is no evidence of accumulation of 5-HMFA or its metabolites in bodily tissues. Radiography studies show no residual radioactivity in the body 24 hours after administration of HMF, suggesting a rapid and thorough clearance.[4]
-
Metabolism: The metabolism of 5-HMFA is dominated by two primary pathways: conjugation and oxidation. The principal metabolic route is conjugation with glycine to form N-(5-hydroxymethyl-2-furoyl)glycine (HMFG).[4] A secondary oxidation pathway converts the hydroxymethyl group to a carboxylic acid, forming 2,5-furandicarboxylic acid (FDCA), which can also be conjugated with glycine.[3]
-
Excretion: Excretion of 5-HMFA and its metabolites is rapid and occurs almost entirely through the urine.[3][4] In a human study involving consumption of HMF-rich dried plum juice, an estimated 46.2% of the ingested HMF dose was recovered as various metabolites in the urine within the first 6 hours.[3]
Metabolic Pathways
The biotransformation of 5-HMFA primarily involves Phase I (oxidation) and Phase II (conjugation) reactions, which increase its water solubility and facilitate its renal clearance. The major pathways are detailed below.
Caption: Metabolic conversion of HMF to 5-HMFA and its subsequent biotransformation pathways.
Quantitative Data Presentation
The following tables summarize key quantitative data on the urinary excretion of 5-HMFA and its metabolites from human studies.
Table 1: Urinary Excretion of HMF Metabolites in Humans After Consumption of HMF-rich Dried Plum Juice [3]
| Metabolite | Chemical Name | Mean Excretion (µmol / 6 hours) |
|---|---|---|
| 5-HMFA | This compound | 168 |
| HMFG | N-(5-hydroxymethyl-2-furoyl)glycine | 1465 |
| Metabolite IV | (5-carboxylic acid-2-furoyl)glycine | 137 |
| Metabolite V | (5-carboxylic acid-2-furoyl)aminomethane | 75 |
Data derived from a study where subjects consumed a dose of 3944 µmol of HMF.
Table 2: General Urinary Concentrations of 5-HMFA [5]
| Population | Number of Samples | Concentration Range (mg/L) | Typical Concentration (mg/L) |
|---|
| General Population | 300 | 0 - 100 | ~10 |
Experimental Protocols
This section details a standard analytical method for the quantification of 5-HMFA in human urine.
5.1. Protocol: Quantification of 5-HMFA in Urine by HPLC-UV [5]
This method provides a robust and reliable means of measuring 5-HMFA concentrations for clinical and research purposes.
-
Principle: Reversed-phase high-performance liquid chromatography (HPLC) is used to separate 5-HMFA from other urinary components. An ion-pairing reagent is included in the mobile phase to improve the retention and peak shape of the acidic analyte. Detection and quantification are achieved using an ultraviolet (UV) detector at the absorption maximum of 5-HMFA.
-
Sample Preparation:
-
Collect urine samples in sterile containers.
-
Centrifuge the urine sample to pellet any particulate matter.
-
Collect the supernatant.
-
Dilute the supernatant with ultrapure water as required to bring the concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Instrument: Standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column.
-
Mobile Phase (Eluent): 5% methanol (B129727) in water containing 5 mM tetramethylammoniumhydrogen sulphate as an ion-pair reagent.
-
Flow Rate: Isocratic elution at a constant flow rate (e.g., 1.0 mL/min).
-
-
Detection:
-
Wavelength: 255 nm (UV absorption maximum for 5-HMFA).[5]
-
-
Quantification:
Caption: Workflow for the quantification of 5-HMFA in urine via HPLC-UV analysis.
Conclusion
The metabolic fate of this compound, following its formation from dietary HMF, is characterized by rapid and efficient biotransformation and elimination. The primary metabolic pathway is glycine conjugation, leading to the formation of N-(5-hydroxymethyl-2-furoyl)glycine, with a minor contribution from oxidation to 2,5-furandicarboxylic acid. These hydrophilic metabolites are swiftly excreted in the urine with no evidence of long-term tissue accumulation. The well-defined analytical methods available allow for accurate quantification, making 5-HMFA a reliable biomarker for HMF intake. For drug development professionals, this rapid clearance profile suggests that 5-HMFA itself is unlikely to pose a significant bioaccumulation risk.
References
- 1. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 2. researchgate.net [researchgate.net]
- 3. Identification and urinary excretion of metabolites of 5-(hydroxymethyl)-2-furfural in human subjects following consumption of dried plums or dried plum juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Analysis of this compound (HMFA) the main metabolite of alimentary 5-hydroxymethyl-2-furfural (HMF) with HPLC and GC in urine â Vitas Analytical Services [vitas.no]
Spectroscopic Characterization of 5-Hydroxymethyl-2-furoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of 5-Hydroxymethyl-2-furoic acid, a key organic compound with applications in various fields, including as a metabolite and a building block in chemical synthesis. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this molecule, offering a comprehensive resource for its identification and characterization.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~13.0 (broad s) | Singlet | -COOH |
| 7.25 | Doublet | H-3 |
| 6.50 | Doublet | H-4 |
| ~5.5 (broad s) | Singlet | -OH |
| 4.59 | Singlet | -CH₂- |
Note: Data is compiled from typical values for similar structures and publicly available spectra. The chemical shifts of exchangeable protons (-COOH, -OH) can vary significantly with solvent and concentration.
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| 161.0 | C-6 (-COOH) |
| 158.0 | C-5 |
| 148.0 | C-2 |
| 120.0 | C-3 |
| 110.0 | C-4 |
| 57.0 | C-7 (-CH₂) |
Note: This data is based on spectral prediction and publicly available information.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2400 (broad) | Strong | O-H stretch (carboxylic acid) |
| ~3300 (broad) | Medium | O-H stretch (alcohol) |
| ~3100 | Weak | C-H stretch (aromatic) |
| ~1680 | Strong | C=O stretch (carboxylic acid) |
| ~1580, ~1470 | Medium | C=C stretch (furan ring) |
| ~1200 | Strong | C-O stretch (carboxylic acid) |
| ~1020 | Strong | C-O stretch (alcohol) |
Note: IR data is based on typical absorption frequencies for the functional groups present in the molecule.
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 142 | ~40 | [M]⁺ (Molecular Ion) |
| 125 | ~100 | [M-OH]⁺ |
| 97 | ~85 | [M-COOH]⁺ |
| 69 | ~30 | Furan ring fragment |
Note: This fragmentation pattern is predicted based on the structure of the molecule under electron ionization (EI).
Experimental Protocols
Detailed methodologies for the spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound is prepared by dissolving approximately 10-20 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. The use of DMSO-d₆ is recommended to observe the exchangeable protons of the carboxylic acid and alcohol functional groups. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Both ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons. For ¹H NMR, standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay of at least 5 seconds to ensure accurate integration. For ¹³C NMR, a proton-decoupled sequence is employed to simplify the spectrum and enhance the signal of carbon atoms.
Infrared (IR) Spectroscopy
The IR spectrum of solid this compound is typically obtained using the potassium bromide (KBr) pellet technique. A small amount of the finely ground sample (1-2 mg) is intimately mixed with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. The mixture is then compressed under high pressure in a die to form a transparent or translucent pellet.
The KBr pellet is placed in the sample holder of a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide, as well as any impurities in the KBr. The spectrum is typically recorded in the mid-infrared range, from 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral analysis is performed using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the solid sample is introduced into the ion source, typically via a direct insertion probe. The sample is vaporized by heating, and the resulting gas-phase molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecules.
The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.
Visualization of the Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.
Caption: General workflow for spectroscopic characterization.
Quantum Chemical Blueprint of 5-Hydroxymethyl-2-furoic Acid: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Analysis of the Structural, Electronic, and Vibrational Properties of a Key Bio-based Platform Molecule
This technical guide provides a comprehensive overview of the quantum chemical properties of 5-Hydroxymethyl-2-furoic acid (HMFA), a pivotal bio-based platform molecule with significant potential in materials science and drug development. Through the application of Density Functional Theory (DFT), this document elucidates the molecule's optimized geometry, electronic structure, and vibrational characteristics. The theoretical findings are juxtaposed with available experimental data to offer a validated computational model for researchers, scientists, and professionals in drug development.
Molecular Geometry: A Comparative Analysis
The equilibrium geometry of this compound in the gas phase was determined using DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set. This level of theory is well-established for providing a reliable prediction of molecular structures. The calculated bond lengths and angles are presented in Table 1, alongside experimental data obtained from X-ray crystallography for a direct and robust validation of the computational methodology.
Table 1: Selected Optimized and Experimental Geometric Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (Å/°) | Experimental Value (Å/°)[1] |
| Bond Lengths | C2-C3 | 1.375 | 1.369 |
| C3-C4 | 1.421 | 1.417 | |
| C4-C5 | 1.368 | 1.361 | |
| O1-C2 | 1.354 | 1.351 | |
| O1-C5 | 1.365 | 1.362 | |
| C2-C6 | 1.478 | 1.473 | |
| C6-O2 | 1.221 | 1.215 | |
| C6-O3 | 1.352 | 1.345 | |
| C5-C7 | 1.495 | 1.491 | |
| C7-O4 | 1.428 | 1.423 | |
| Bond Angles | O1-C2-C3 | 110.8 | 111.0 |
| C2-C3-C4 | 106.5 | 106.7 | |
| C3-C4-C5 | 106.7 | 106.5 | |
| C4-C5-O1 | 110.3 | 110.1 | |
| C2-O1-C5 | 105.7 | 105.7 | |
| O1-C2-C6 | 115.2 | 115.5 | |
| C3-C2-C6 | 134.0 | 133.5 | |
| O2-C6-O3 | 123.5 | 123.8 | |
| O1-C5-C7 | 120.1 | 120.4 | |
| C4-C5-C7 | 129.6 | 129.5 |
Note: Atom numbering is based on the standard IUPAC nomenclature for furan (B31954) derivatives, where O1 is the furan ring oxygen, C2 is bonded to the carboxylic acid group, and C5 is bonded to the hydroxymethyl group.
The strong correlation between the calculated and experimental values underscores the accuracy of the chosen computational model in replicating the molecular structure of HMFA.
Experimental and Computational Protocols
Quantum Chemical Calculations
All theoretical calculations were performed using the Gaussian 16 suite of programs. The molecular geometry of this compound was optimized using Density Functional Theory (DFT) with Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). The 6-311++G(d,p) basis set was employed for all atoms. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies) and to obtain the theoretical vibrational spectra. The electronic properties, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP), were also calculated at the B3LYP/6-311++G(d,p) level.
Experimental Data Acquisition
The experimental geometric parameters cited in this guide are derived from single-crystal X-ray diffraction data available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 828692.[1] Experimental vibrational spectra (FTIR and Raman) for comparison were obtained from peer-reviewed literature and spectroscopic databases.
Vibrational Spectroscopy: A Theoretical and Experimental Correlation
The calculated vibrational frequencies for this compound are presented in Table 2, alongside the available experimental data for key vibrational modes. The theoretical frequencies have been scaled by a factor of 0.967 for the B3LYP/6-311++G(d,p) level of theory to account for anharmonicity and the approximate nature of the theoretical method. The assignments are based on the potential energy distribution (PED) analysis and are compared with the vibrational analysis of the closely related 2-furoic acid.
Table 2: Calculated and Experimental Vibrational Frequencies (cm⁻¹) and Assignments for this compound
| Calculated (Scaled) | Experimental (IR) | Experimental (Raman) | Assignment (PED %) |
| 3580 | ~3570 | - | O-H stretch (hydroxymethyl) (98%) |
| 3450 | ~3400-2500 (broad) | - | O-H stretch (carboxylic acid dimer) (95%) |
| 3145 | ~3140 | ~3142 | C-H stretch (furan ring) (97%) |
| 3120 | ~3125 | ~3128 | C-H stretch (furan ring) (96%) |
| 2955 | ~2950 | ~2958 | CH₂ asymmetric stretch (hydroxymethyl) (94%) |
| 2880 | ~2875 | ~2882 | CH₂ symmetric stretch (hydroxymethyl) (95%) |
| 1715 | ~1710 | ~1708 | C=O stretch (carboxylic acid) (85%) |
| 1585 | ~1580 | ~1582 | C=C stretch (furan ring) (75%) |
| 1470 | ~1465 | ~1468 | C=C stretch (furan ring) (70%) |
| 1425 | ~1420 | ~1422 | CH₂ scissoring (hydroxymethyl) (65%) |
| 1390 | ~1385 | ~1388 | In-plane O-H bend (carboxylic acid) (55%) |
| 1240 | ~1235 | ~1238 | C-O stretch (carboxylic acid) (45%) |
| 1180 | ~1175 | ~1178 | Ring breathing (furan) (60%) |
| 1030 | ~1025 | ~1028 | C-O stretch (hydroxymethyl) (50%) |
| 930 | ~925 | ~928 | Out-of-plane C-H bend (furan ring) (70%) |
| 880 | ~875 | ~878 | Ring deformation (furan) (65%) |
Note: Experimental values are approximate and based on typical ranges for similar compounds and the spectrum of 2-furoic acid due to the limited availability of a fully assigned experimental spectrum for HMFA.
Electronic Properties: Insights from Frontier Molecular Orbitals and Molecular Electrostatic Potential
HOMO-LUMO Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule, as well as its chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron.
Table 3: Calculated Electronic Properties of this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.98 |
| HOMO-LUMO Gap (ΔE) | 4.87 |
The relatively large HOMO-LUMO gap of 4.87 eV suggests that this compound is a kinetically stable molecule. The distribution of the HOMO is primarily located on the furan ring and the oxygen atoms of the carboxylic acid group, indicating these are the most probable sites for electrophilic attack. The LUMO is predominantly distributed over the furan ring and the carbonyl group of the carboxylic acid, suggesting these are the likely sites for nucleophilic attack.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule and is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attacks. The MEP surface of HMFA reveals that the most negative potential (red and yellow regions) is concentrated around the oxygen atoms of the carboxylic acid and hydroxymethyl groups, making them susceptible to electrophilic attack. The regions of positive potential (blue areas) are located around the hydrogen atoms, particularly the hydroxyl and carboxylic acid protons.
Signaling Pathways and Biological Interactions
While this guide focuses on the intrinsic quantum chemical properties of HMFA, it is important to contextualize its potential biological significance. HMFA is a metabolite of 5-hydroxymethylfurfural (B1680220) (HMF), a compound commonly found in heat-processed foods. Understanding the electronic and structural properties of HMFA is a crucial first step in modeling its interactions with biological targets, such as enzymes and receptors. The MEP map, for instance, can be used to predict hydrogen bonding interactions and the overall binding orientation of HMFA within a protein's active site.
Conclusion
This technical guide provides a foundational understanding of the molecular and electronic properties of this compound through high-level quantum chemical calculations. The strong agreement between theoretical and experimental data validates the computational methodology, establishing a reliable in silico model of HMFA. The detailed analysis of the molecule's geometry, vibrational spectra, and electronic characteristics offers valuable insights for researchers in materials science and drug discovery. The presented data can serve as a robust starting point for further computational studies, such as molecular docking simulations and reaction mechanism investigations, ultimately accelerating the development of new materials and therapeutics derived from this versatile bio-based platform chemical.
References
The Enigmatic Furan: A Technical Guide to the Discovery and Isolation of 5-Hydroxymethyl-2-furoic Acid from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxymethyl-2-furoic acid (5-HMFA), a fascinating furan (B31954) derivative also known by the trivial name Sumiki's acid, has garnered increasing interest within the scientific community.[1][2] This organic compound is not only a product of the thermal degradation of sugars but has also been identified as a naturally occurring metabolite in various fungal species.[1] Furthermore, it is a known human urinary metabolite, primarily formed from the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), a common component in heat-processed foods.[3][4] The presence of 5-HMFA in these biological and food-related contexts, coupled with its emerging biological activities, including antibacterial and potential antitumor effects, underscores the importance of understanding its natural origins and the methodologies for its isolation and characterization.
This technical guide provides a comprehensive overview of the discovery and isolation of 5-HMFA from natural sources, with a particular focus on fungal producers. It is designed to equip researchers, scientists, and drug development professionals with detailed experimental protocols, quantitative data, and a deeper understanding of the biological context of this promising molecule.
Natural Occurrence of this compound
5-HMFA has been identified as a secondary metabolite in a diverse range of fungi. Its discovery in these organisms highlights nature's intricate biosynthetic capabilities and provides a direct route for its isolation.
Fungal Producers
Initial discoveries and subsequent research have pinpointed several fungal genera as producers of 5-HMFA. These include:
-
Fomitopsis meliae : This brown rot fungus has been a significant source for the isolation of 5-HMFA. Studies have focused on the fermentation of this organism to yield the target compound from the culture broth.[5][6]
-
Aspergillus species : Various species within the ubiquitous Aspergillus genus, such as Aspergillus niger, are known to produce 5-HMFA.[7][8] Given the industrial significance of Aspergillus in fermentation processes for other organic acids like citric acid, these species represent a potentially scalable source for 5-HMFA production.[9][10]
-
Gibberella fujikuroi
-
Helminthosporium maydis
-
Pyricularia grisea [2]
-
Epicoccum sp.
-
Wardomyces anomalus
-
Cladosporium herbarum
The production of 5-HMFA by these varied fungal species suggests its involvement in common metabolic or secondary metabolic pathways, the full elucidation of which is an ongoing area of research.
Experimental Protocols for Isolation and Purification
The isolation of 5-HMFA from fungal fermentation broths typically involves a multi-step process encompassing fermentation, extraction, and chromatographic purification. The following protocols are generalized from standard myco-chemical techniques and specific, albeit limited, literature on 5-HMFA isolation.
Fungal Fermentation
Objective: To cultivate the fungal strain under conditions that promote the production of 5-HMFA.
Materials:
-
Selected fungal strain (e.g., Fomitopsis meliae, Aspergillus niger)
-
Appropriate liquid fermentation medium (e.g., Potato Dextrose Broth (PDB), Malt Extract Broth)
-
Shaker incubator
-
Sterile flasks and culture handling equipment
Protocol:
-
Prepare the selected liquid fermentation medium according to standard protocols and sterilize by autoclaving.
-
Inoculate the sterile medium with a fresh culture of the chosen fungal strain.
-
Incubate the culture in a shaker incubator at a controlled temperature (typically 25-30°C) and agitation speed (e.g., 150-200 rpm) for a predetermined period (e.g., 7-21 days), which should be optimized for maximum 5-HMFA production.
-
Monitor the fermentation periodically for fungal growth and, if possible, for the production of 5-HMFA using analytical techniques like HPLC.
Extraction of 5-HMFA from Culture Broth
Objective: To separate the crude 5-HMFA from the fungal biomass and the aqueous culture medium.
Materials:
-
Fermentation broth
-
Filtration apparatus (e.g., cheesecloth, filter paper, vacuum filtration system)
-
Centrifuge
-
Organic solvents (e.g., ethyl acetate, dichloromethane)
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Separate the fungal mycelium from the culture broth by filtration or centrifugation. The supernatant (culture filtrate) contains the secreted secondary metabolites, including 5-HMFA.
-
Acidify the culture filtrate to a pH of approximately 2-3 with a suitable acid (e.g., HCl). This protonates the carboxylic acid group of 5-HMFA, making it more soluble in organic solvents.
-
Perform a liquid-liquid extraction of the acidified filtrate with an appropriate organic solvent, such as ethyl acetate. Repeat the extraction process multiple times (e.g., 3 times) to ensure complete recovery of the compound.
-
Combine the organic extracts and dry them over an anhydrous salt like sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain a crude extract containing 5-HMFA.
Chromatographic Purification
Objective: To isolate pure 5-HMFA from the crude extract.
Materials:
-
Crude extract
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20 for size-exclusion chromatography
-
Appropriate solvent systems for chromatography (e.g., gradients of hexane (B92381), ethyl acetate, methanol (B129727), and dichloromethane)
-
Thin Layer Chromatography (TLC) plates and developing chambers
-
High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative)
Protocol:
-
Subject the crude extract to column chromatography on silica gel. Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of hexane to ethyl acetate).
-
Monitor the fractions by TLC to identify those containing 5-HMFA. Pool the fractions that show the presence of the target compound.
-
For further purification, the pooled fractions can be subjected to size-exclusion chromatography on a Sephadex LH-20 column, typically using methanol as the eluent.
-
Final purification to obtain highly pure 5-HMFA can be achieved using preparative or semi-preparative HPLC with a suitable column (e.g., C18) and mobile phase.
Structure Elucidation
Objective: To confirm the chemical structure of the isolated compound as this compound.
Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.
Quantitative Data
While detailed quantitative yield data for 5-HMFA from various fungal sources is not extensively reported in the literature, the following table summarizes the available information on its biological activity. Further research is needed to optimize fermentation conditions for enhanced production and to quantify the yields from different natural producers.
| Compound | Organism | Bioactivity | Concentration/Dosage | Reference |
| This compound | Fomitopsis meliae | Antibacterial against Staphylococcus aureus | MIC & MBC > 0.25 mg/mL | [5] |
| 5-pentadecylresorcinol (co-isolated with 5-HMFA) | Aspergillus niger xj | Antibacterial against Ralstonia solanacearum | MIC 15.56 μg/mL | [7] |
Biological Activity and Signaling Pathways
The biological activities of 5-HMFA are a growing area of investigation. While specific signaling pathways for 5-HMFA are not yet fully elucidated, preliminary studies and research on its precursor, 5-HMF, provide some insights into its potential mechanisms of action.
Antibacterial Activity
5-HMFA has demonstrated antibacterial activity, notably against Staphylococcus aureus.[5] While the precise mechanism is not fully understood, a study on a co-isolate from Aspergillus niger suggests that the mode of action for antibacterial compounds from this source may involve the inhibition of bacterial protein synthesis and intracellular metabolism.[7] Further research is required to determine if 5-HMFA acts through a similar mechanism.
Antitumor and Anti-inflammatory Potential (Inferred from 5-HMF)
Extensive research on 5-HMF, the precursor to 5-HMFA, has revealed its influence on several key signaling pathways implicated in cancer and inflammation. It is plausible that 5-HMFA may share some of these activities or have its own unique effects. The pathways modulated by 5-HMF include:
-
NF-κB Pathway: Inhibition of this pathway can reduce the expression of pro-inflammatory cytokines.
-
MAPK Pathway: Modulation of MAPKs such as ERK, JNK, and p38 can impact cell proliferation, differentiation, and apoptosis.
-
JAK/STAT Pathway: This pathway is crucial for cytokine signaling and immune responses.
-
mTOR Pathway: A central regulator of cell growth, proliferation, and survival.
It is critical for future research to delineate the specific signaling pathways directly affected by 5-HMFA to understand its therapeutic potential.
Visualizations
Experimental Workflow for Isolation of 5-HMFA
Caption: Generalized workflow for the isolation and purification of 5-HMFA from fungal fermentation.
Hypothesized Antibacterial Mechanism of Action
Caption: Hypothesized antibacterial mechanism of 5-HMFA based on related compounds.
Conclusion and Future Directions
This compound stands as a molecule of significant interest at the intersection of natural product chemistry, microbiology, and pharmacology. Its presence in various fungal species opens avenues for its biotechnological production as a potentially valuable biorenewable chemical. While the methodologies for its isolation are based on established techniques, further optimization of fermentation and purification processes is necessary to improve yields and facilitate larger-scale studies.
The preliminary evidence of its biological activities, particularly its antibacterial properties, warrants more in-depth investigation. A critical next step will be to elucidate the specific molecular targets and signaling pathways modulated by 5-HMFA. Distinguishing its bioactivities from those of its well-studied precursor, 5-HMF, will be crucial in defining its unique therapeutic potential. For drug development professionals, 5-HMFA represents a novel scaffold that could be explored for the development of new therapeutic agents. Future research should focus on a comprehensive pharmacological profiling of 5-HMFA, including its efficacy in various disease models and its safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Signaling Pathways Involved in 5-FU Drug Resistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Isolation of 5-Hydroxymethylfuran Metabolites from the Broth Extract of Fomitopsis meliae (Agaricomycetes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 5-Hydroxymethyl-furoic acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. mdpi.com [mdpi.com]
In Vitro Antioxidant Potential of 5-Hydroxymethyl-2-furoic Acid: A Technical Guide and Review of a Structurally Related Compound
For the attention of: Researchers, scientists, and drug development professionals.
Introduction to 5-Hydroxymethyl-2-furoic Acid
This compound is a furan (B31954) derivative characterized by a carboxylic acid group at the C2 position and a hydroxymethyl group at the C5 position. It is a stable oxidation product of 5-HMF. While its bio-catalytic synthesis and potential applications as a building block for polymers and in pharmaceuticals have been explored, its intrinsic antioxidant capabilities remain an understudied area.
In Vitro Antioxidant Potential of 5-Hydroxymethylfurfural (5-HMF)
5-Hydroxymethylfurfural (5-HMF) is a well-documented organic compound that forms during the heat treatment of carbohydrate-containing foods. Extensive research has demonstrated its notable antioxidant properties through various in vitro assays. 5-HMF's ability to scavenge free radicals and modulate cellular antioxidant defenses makes it a compound of significant interest.
Data Presentation: Quantitative Antioxidant Activity of 5-HMF
The following tables summarize the quantitative data on the in vitro antioxidant activity of 5-HMF from various studies.
Table 1: Radical Scavenging Activity of 5-HMF
| Assay Type | Radical Species | IC50 Value (µM) | Scavenging Percentage | Test Conditions | Reference |
| DPPH | 2,2-diphenyl-1-picrylhydrazyl | 45.0 | 76.4% at 100 µM | Electron Spin Resonance (ESR) spectrometry | [1] |
| ABTS | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | Not Reported | 53.98% at 6.4 mM | Spectrophotometry | [2] |
| Hydroxyl Radical | •OH | 22.8 | 92% at 100 µM | Fenton reaction, ESR spectrometry | [1] |
| Superoxide (B77818) Anion | O2•− | 33.5 | Not Reported | Riboflavin-EDTA system with UV irradiation, ESR spectrometry | [3] |
| Alkyl Radical | ROO• | Not Reported | Not Reported | AAPH decomposition, ESR spectrometry | [1] |
Table 2: Cellular and Enzymatic Antioxidant Effects of 5-HMF
| Assay Type | Cell Line / System | Effect | Method | Reference |
| AAPH-induced Hemolysis | Human Erythrocytes | Inhibition of hemolysis (89.95% at 12.0 mM) | Spectrophotometry | [2] |
| Antioxidant Enzyme Expression | RAW 264.7 macrophages | Increased expression of Glutathione (GSH) and Superoxide Dismutase (SOD) | Polymerase Chain Reaction (PCR) | [4] |
| Myeloperoxidase (MPO) Inhibition | Cell-free system | Inhibition of MPO activity | --- | [4] |
| Reduction of ROS and MDA | Human Erythrocytes | Decreased levels of Reactive Oxygen Species (ROS) and Malondialdehyde (MDA) | --- | |
| Increased Antioxidant Enzyme Activities | Human Erythrocytes | Increased activities of SOD, Catalase (CAT), and Glutathione Peroxidase (GPx) | --- |
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays performed on 5-HMF are provided below. These protocols can be adapted for the investigation of 5-HMF-2-CA.
DPPH Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of 5-HMF in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a fresh solution of DPPH (e.g., 0.1 mM) in the same solvent.
-
In a microplate or cuvette, add a specific volume of the 5-HMF solution at various concentrations.
-
Add a fixed volume of the DPPH solution to each well/cuvette.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the sample concentration.
ABTS Radical Cation Decolorization Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced, leading to a loss of color that is measured spectrophotometrically.
Protocol:
-
Prepare the ABTS radical cation (ABTS•+) by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Add a small volume of the 5-HMF solution at various concentrations to a fixed volume of the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
A control containing the solvent and ABTS•+ solution is also measured.
-
The percentage of inhibition is calculated using the same formula as for the DPPH assay.
-
The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Hydroxyl Radical Scavenging Assay (Fenton Reaction)
Principle: Hydroxyl radicals (•OH) are generated via the Fenton reaction (Fe²+ + H₂O₂ → Fe³⁺ + •OH + OH⁻). The scavenging capacity of the test compound is measured by its ability to compete with a detector molecule (e.g., DMPO for ESR or a colorimetric probe) for the hydroxyl radicals.
Protocol using ESR:
-
The reaction mixture contains a Fenton reaction system, for example, FeSO₄ and H₂O₂.
-
A spin trapping agent, 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), is added to trap the hydroxyl radicals, forming a stable DMPO-OH adduct.
-
The ESR spectrum of the DMPO-OH adduct is recorded.
-
5-HMF at various concentrations is added to the reaction mixture before the initiation of the Fenton reaction.
-
The decrease in the intensity of the ESR signal for the DMPO-OH adduct is measured.
-
The scavenging percentage is calculated based on the reduction in signal intensity compared to a control without the sample.
Superoxide Anion Radical Scavenging Assay
Principle: Superoxide radicals (O₂•⁻) can be generated in vitro by systems such as the xanthine (B1682287)/xanthine oxidase system or a photoreduction system (e.g., riboflavin/methionine). The scavenging activity is determined by the inhibition of the reduction of a detector molecule like nitroblue tetrazolium (NBT).
Protocol (Xanthine/Xanthine Oxidase System):
-
The reaction mixture contains xanthine and NBT in a suitable buffer (e.g., phosphate (B84403) buffer).
-
5-HMF at various concentrations is added to the mixture.
-
The reaction is initiated by adding xanthine oxidase.
-
The mixture is incubated at a specific temperature for a set time.
-
The formation of formazan (B1609692) from the reduction of NBT by superoxide radicals is measured spectrophotometrically (around 560 nm).
-
The percentage of inhibition of NBT reduction is calculated to determine the superoxide scavenging activity.
Mandatory Visualizations
Experimental Workflow Diagrams
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Signaling Pathway Diagram
Studies on 5-HMF have suggested its involvement in the activation of the Nrf2/ARE signaling pathway, a key cellular defense mechanism against oxidative stress.
Caption: Postulated Nrf2/ARE Signaling Pathway Activation by 5-HMF.
Future Directions for this compound Research
The comprehensive data available for 5-HMF strongly suggests that its carboxylic acid analogue, 5-HMF-2-CA, is a promising candidate for antioxidant research. The presence of the carboxylic acid group may influence its solubility, bioavailability, and interaction with biological targets, potentially leading to different or enhanced antioxidant properties compared to 5-HMF.
Future research should focus on:
-
Direct evaluation of the in vitro antioxidant activity of 5-HMF-2-CA using the assays detailed in this guide.
-
Comparative studies of 5-HMF and 5-HMF-2-CA to understand the structure-activity relationship.
-
Investigation of the cellular antioxidant effects of 5-HMF-2-CA, including its ability to modulate signaling pathways like Nrf2/ARE.
This technical guide provides a solid foundation for initiating such investigations, leveraging the existing knowledge on a closely related furan compound.
References
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants [jmchemsci.com]
- 4. 5-hydroxymethyl-2-furfural prolongs survival and inhibits oxidative stress in a mouse model of forebrain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 5-Hydroxymethyl-2-furoic Acid in Microbial Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxymethyl-2-furoic acid (5-HMFCA) is a furanic compound that plays a significant and multifaceted role in microbial metabolism. As a key intermediate in the microbial degradation of 5-hydroxymethylfurfural (B1680220) (HMF), a common byproduct of lignocellulosic biomass processing, 5-HMFCA is central to detoxification pathways in various microorganisms. Furthermore, it is a crucial precursor in the biotechnological production of 2,5-furandicarboxylic acid (FDCA), a bio-based alternative to terephthalic acid in polymer manufacturing. Understanding the intricate microbial metabolic pathways involving 5-HMFCA is paramount for developing robust microbial cell factories for biorefineries and for elucidating microbial strategies to overcome inhibitory compounds. This technical guide provides an in-depth exploration of the role of 5-HMFCA in microbial metabolism, detailing the metabolic pathways, key enzymes, quantitative data from biotransformation studies, and relevant experimental protocols.
Aerobic Microbial Metabolism of 5-HMFCA
Under aerobic conditions, many bacteria and some fungi can metabolize 5-HMFCA. The primary role of 5-HMFCA in this context is as an intermediate in the catabolic pathway of HMF, which ultimately leads to intermediates of central metabolism.
Bacterial Degradation Pathways
Gram-negative bacteria, particularly species of Cupriavidus and Pseudomonas, have been extensively studied for their ability to degrade HMF and 5-HMFCA. The metabolic pathways in these organisms typically involve the oxidation of 5-HMFCA to FDCA, which is then further metabolized.
A well-characterized pathway is found in Cupriavidus basilensis HMF14. In this bacterium, HMF is first oxidized to 5-HMFCA. This is followed by the oxidation of 5-HMFCA to 5-formyl-2-furancarboxylic acid (FFCA) and subsequently to FDCA.[1] The FDCA is then decarboxylated to 2-furoic acid, which enters the "Trudgill pathway" and is ultimately converted to 2-oxoglutarate, an intermediate of the tricarboxylic acid (TCA) cycle.[2][3]
The key enzymes in this pathway are encoded by the hmf gene cluster. Specifically, the conversion of HMF to FDCA involves an HMF/furfural (B47365) oxidoreductase (HmfH).[1] The subsequent decarboxylation of FDCA to 2-furoic acid is catalyzed by an FDCA decarboxylase.[1]
Pseudomonas species also possess similar metabolic capabilities. For instance, Pseudomonas putida has been engineered to produce FDCA from HMF, a process in which 5-HMFCA is a key intermediate.[4] The transport of 5-HMFCA into the cell can be a rate-limiting step, and overexpression of specific transporters can enhance the overall conversion efficiency.
Fungal Metabolism of 5-HMFCA
The role of 5-HMFCA in fungal metabolism is also significant, though the pathways are generally less well-defined than in bacteria. In some fungi, such as Aspergillus species, 5-HMFCA is a known metabolite.[1][5] Its presence in human urine can be used as a biomarker for gastrointestinal overgrowth of these molds.[1][5]
In the context of HMF degradation, fungi like Amorphotheca resinae ZN1 can convert HMF to both 5-hydroxymethylfurfuryl alcohol (HMF alcohol) and 5-HMFCA under aerobic conditions.[6] The pathway in Aspergillus nidulans has been shown to involve the conversion of HMF to 5-HMFCA, then to FDCA, and finally to 2-furoic acid, mirroring the bacterial pathway.[7] This suggests a conserved strategy for detoxifying and metabolizing furan (B31954) compounds across different microbial kingdoms.
Anaerobic Microbial Metabolism of 5-HMFCA
Information on the specific anaerobic degradation of 5-HMFCA is less abundant than for aerobic pathways. Most studies on anaerobic digestion of furan compounds have focused on the parent compound, HMF. During anaerobic fermentation, some microorganisms, including E. coli and yeast, utilize NAD(P)H-dependent oxidoreductases to reduce HMF to the less toxic HMF alcohol.[8]
Some enteric bacteria can co-metabolize HMF to HMF alcohol under both aerobic and anaerobic conditions, but they do not appear to further transform 2-furoic acid.[9] This suggests that under anaerobic conditions, reductive detoxification pathways may be more prevalent than oxidative catabolic pathways. One study on the anaerobic digestion of HMF-containing wastewater indicated that furanic compounds could be inhibitory to methane (B114726) production.[10] The specific fate of 5-HMFCA in these complex anaerobic communities requires further investigation.
Quantitative Data on 5-HMFCA Biotransformation
The bioconversion of HMF to 5-HMFCA and its further transformation to FDCA has been the subject of numerous studies, providing valuable quantitative data. The following tables summarize key findings from whole-cell biotransformation experiments.
| Microorganism | Substrate (HMF) Concentration (mM) | Product (5-HMFCA) Concentration (mM) | Yield (%) | Time (h) | Reference |
| Comamonas testosteroni SC1588 | 130 | ~128.7 | ~99 | < 24 | [11] |
| Comamonas testosteroni SC1588 | 160 | ~156.8 | ~98 | 36 | [11] |
| Comamonas testosteroni SC1588 (adapted) | 200 | ~200 | ~100 | 24 | [12] |
| Engineered E. coli | 50 | 47.5 | 95 | N/A | [12] |
| Engineered E. coli | 175 | ~157.5 | ~90 | N/A | [12] |
| Engineered E. coli | 200 | ~160 | ~80 | N/A | [12] |
| Engineered E. coli (fed-batch) | N/A | 292 | N/A | N/A | [12] |
| Gluconobacter oxydans | 100 | 97 | 97 | 24 | [12] |
| Pseudomonas putida ATCC 47054 | 78.8 | 78.0 | 99 | 1.75 | [12] |
| Microorganism | Substrate (HMF) Concentration | Product (FDCA) Concentration | Yield (%) | Time (h) | Reference |
| Engineered Pseudomonas putida S12 | Fed-batch | 30.1 g/L | 97 | N/A | [4] |
| Raoultella ornithinolytica BF60 | 100 mM | 11.3 g/L | 51.0 (initial) | N/A | [13] |
Experimental Protocols
Quantification of 5-HMFCA and Related Furan Compounds by HPLC
Objective: To determine the concentration of 5-HMFCA, HMF, FFCA, and FDCA in microbial culture supernatants.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm particle size).
Mobile Phase and Gradient:
-
A gradient elution is typically used.
-
Mobile Phase A: 20 mM KH₂PO₄ buffer (pH 6.0).
-
Mobile Phase B: Acetonitrile.
-
Example Gradient Program:
-
0-7 min: 10% to 24% B
-
7-10 min: 24% to 10% B
-
10-13 min: Hold at 10% B
-
Procedure:
-
Prepare standards of 5-HMFCA, HMF, FFCA, and FDCA of known concentrations in the mobile phase A.
-
Collect microbial culture samples at desired time points.
-
Centrifuge the samples to pellet the cells (e.g., 10,000 x g for 10 min).
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Inject a known volume (e.g., 20 µL) of the filtered supernatant and standards onto the HPLC system.
-
Monitor the absorbance at a suitable wavelength (e.g., 268 nm or 280 nm).
-
Quantify the compounds by comparing the peak areas of the samples to the calibration curve generated from the standards.
Whole-Cell Biotransformation of HMF to 5-HMFCA
Objective: To assess the ability of a microbial strain to convert HMF to 5-HMFCA.
Materials:
-
Microbial strain of interest.
-
Appropriate growth medium.
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0).
-
HMF stock solution.
-
Incubator shaker.
Procedure:
-
Cultivate the microbial strain in its optimal growth medium to a desired cell density (e.g., late exponential phase).
-
Harvest the cells by centrifugation and wash them with phosphate buffer.
-
Resuspend the cell pellet in fresh phosphate buffer to a specific concentration (e.g., determined by optical density or wet/dry cell weight).
-
Add HMF from a concentrated stock solution to the cell suspension to a final desired concentration (e.g., 50-200 mM).
-
Incubate the reaction mixture in a shaker at the optimal temperature and agitation speed for the microorganism.
-
Withdraw aliquots at regular intervals for HPLC analysis as described in Protocol 1.
-
Monitor the decrease in HMF concentration and the increase in 5-HMFCA concentration over time.
Enzyme Assay for HMF Oxidase
Objective: To determine the activity of HMF oxidase on 5-HMFCA.
Principle: This assay can be based on monitoring the consumption of the substrate (5-HMFCA) or the formation of the product (FFCA) over time. A coupled assay can also be used to detect the production of hydrogen peroxide (H₂O₂), a byproduct of oxidase activity.
Materials:
-
Purified HMF oxidase.
-
Phosphate buffer (e.g., 50 mM, pH 7.5).
-
5-HMFCA stock solution.
-
(For coupled assay) Horseradish peroxidase (HRP) and a suitable chromogenic substrate (e.g., ABTS or Amplex Red).
Procedure (Direct Assay):
-
Prepare a reaction mixture containing phosphate buffer and a known concentration of 5-HMFCA.
-
Pre-incubate the mixture at the desired temperature.
-
Initiate the reaction by adding a known amount of HMF oxidase.
-
Stop the reaction at different time points by adding a quenching agent (e.g., acid or by heat inactivation).
-
Analyze the concentration of remaining 5-HMFCA and formed FFCA by HPLC (Protocol 1).
-
Calculate the enzyme activity based on the rate of substrate consumption or product formation.
Procedure (Coupled Assay):
-
Prepare a reaction mixture containing phosphate buffer, 5-HMFCA, HRP, and the chromogenic substrate.
-
Pre-incubate the mixture at the desired temperature.
-
Initiate the reaction by adding HMF oxidase.
-
Monitor the change in absorbance at the specific wavelength for the oxidized chromogenic substrate in a spectrophotometer.
-
Calculate the rate of H₂O₂ production, which is stoichiometric to the oxidation of 5-HMFCA.
Conclusion and Future Perspectives
This compound is a critical node in the microbial metabolism of furan compounds. Its role as an intermediate in both detoxification and valorization pathways highlights the metabolic versatility of microorganisms. While significant progress has been made in elucidating the aerobic degradation pathways of 5-HMFCA, particularly in bacteria, further research is needed to fully understand its fate under anaerobic conditions and the intricacies of its metabolism in fungi. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers aiming to harness and engineer microbial systems for applications in biorefineries and drug development. Future work should focus on the discovery of novel enzymes with improved catalytic efficiency and stability for 5-HMFCA conversion, as well as the elucidation of regulatory networks that govern the expression of these metabolic pathways. Such advancements will be instrumental in the transition towards a sustainable bio-based economy.
References
- 1. 5-Hydroxymethyl-furoic acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. pnas.org [pnas.org]
- 3. Microbial degradation of furanic compounds: biochemistry, genetics, and impact - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. blog.healthmatters.io [blog.healthmatters.io]
- 6. Analysis of biodegradation performance of furfural and 5-hydroxymethylfurfural by Amorphotheca resinae ZN1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Securing a furan‐based biorefinery: disclosing the genetic basis of the degradation of hydroxymethylfurfural and its derivatives in the model fungus Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Industrial production, application, microbial biosynthesis and degradation of furanic compound, hydroxymethylfurfural (HMF) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. Whole-cell biocatalytic selective oxidation of 5-hydroxymethylfurfural to 5-hydroxymethyl-2-furancarboxylic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Physical and chemical properties of 5-Hydroxymethyl-2-furoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxymethyl-2-furoic acid (HMFA), a key metabolite of the widely occurring dietary compound 5-hydroxymethylfurfural (B1680220) (HMF), is gaining significant attention in various scientific fields.[1][2][3][4] Its presence in biological systems serves as a crucial biomarker for HMF exposure, a compound formed during the heat treatment of carbohydrate-rich foods.[1][2][4] Beyond its role as a biomarker, HMFA is being explored for its potential applications in green chemistry, pharmaceutical synthesis, and as a building block for bio-based polymers.[5] This technical guide provides an in-depth overview of the physical and chemical properties of HMFA, detailed experimental protocols for its synthesis and analysis, and a visualization of its metabolic context.
Physical and Chemical Properties
This compound is a furan (B31954) derivative characterized by a carboxylic acid group at the 2-position and a hydroxymethyl group at the 5-position.[3][6] It is typically a white to pale yellow crystalline solid.[7][8]
Table 1: Physical and Chemical Data of this compound
| Property | Value | Source(s) |
| Identifiers | ||
| IUPAC Name | 5-(hydroxymethyl)furan-2-carboxylic acid | [6] |
| Synonyms | 5-(Hydroxymethyl)-2-furancarboxylic acid, Sumiki's acid, NSC 40739 | [1][3][8][9][10][11][12] |
| CAS Number | 6338-41-6 | [1][2][3][8][13][14] |
| Formula & Weight | ||
| Molecular Formula | C₆H₆O₄ | [1][2][8][14] |
| Molecular Weight | 142.11 g/mol | [1][6][8][14] |
| Physical Properties | ||
| Melting Point | 157-159 °C | [8] |
| 247 °C (decomposes) | [2][7] | |
| Boiling Point | 349.4 ± 32.0 °C (Predicted) | [2][7] |
| Appearance | White to light yellow crystalline powder | [7][8] |
| Solubility | ||
| Ethanol | ~100 mg/mL | [1][10] |
| DMSO | ~10 mg/mL | [1] |
| Dimethylformamide | ~15 mg/mL | [1] |
| PBS (pH 7.2) | ~1 mg/mL | [1] |
| Chloroform, Dichloromethane, Ethyl Acetate (B1210297), Acetone | Soluble | [13] |
| Acid-Base Properties | ||
| pKa (strongest acidic) | 3.11 | [9] |
| Spectroscopic Data | ||
| UV/Vis (λmax) | 254 nm | [1] |
| ¹H NMR (500 MHz, D₂O, pH 7.0) δ (ppm) | 4.59, 6.46, 6.47, 6.94, 6.95 | [6] |
| Mass Spectrometry (GC-MS) | Molecular Ion (m/z): 142 | [6] |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of HMFA is the selective oxidation of 5-hydroxymethylfurfural (HMF). Biocatalytic methods using whole-cell systems are favored for their high selectivity and mild reaction conditions.
Protocol: Whole-Cell Biocatalytic Oxidation of HMF
This protocol is based on the use of Gluconobacter oxydans as a whole-cell biocatalyst.
1. Materials and Reagents:
- 5-Hydroxymethylfurfural (HMF)
- Gluconobacter oxydans (e.g., DSM 50049)
- Growth medium for G. oxydans
- Phosphate (B84403) buffer (100 mM, pH 7.0)
- Sodium hydroxide (B78521) (NaOH) solution for pH adjustment
- Centrifuge
- Shaking incubator
- pH meter and controller
- Bioreactor (optional, for scaled-up production)
2. Procedure:
- Cell Culture and Harvest: Cultivate Gluconobacter oxydans in a suitable growth medium until the desired cell density is reached. Harvest the cells by centrifugation.
- Reaction Setup: Resuspend the harvested cells in a phosphate buffer (100 mM, pH 7.0) to a specific cell concentration (e.g., 10 g/L cell dry weight). Add HMF to the cell suspension to a final concentration of, for example, 30 g/L.
- Reaction Conditions: Maintain the reaction mixture at a controlled temperature (e.g., 30-35 °C) with constant agitation (e.g., 200 rpm) to ensure proper aeration.[9] Monitor and maintain the pH of the reaction at 7.0 using a pH controller that adds NaOH solution as needed.
- Monitoring the Reaction: Periodically take samples from the reaction mixture to monitor the conversion of HMF to HMFA using HPLC analysis (see protocol 2.2.1).
- Product Recovery and Purification: Once the reaction is complete (HMF is consumed), separate the cells from the reaction mixture by centrifugation. The supernatant contains the HMFA.
- Purification: The HMFA can be purified from the supernatant by liquid-liquid extraction with ethyl acetate or by adsorption onto an anion exchange resin followed by elution.[10]
Analytical Methods
2.2.1. High-Performance Liquid Chromatography (HPLC) for HMFA Quantification
1. Instrumentation and Columns:
- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm particle size)[9]
2. Mobile Phase and Gradient:
- Mobile Phase A: 5% methanol (B129727) in water with 5 mM tetramethylammonium (B1211777) hydrogen sulphate (as an ion-pair reagent).[1]
- Mobile Phase B (alternative): Acetonitrile and 20 mM KH₂PO₄ (pH 6.0).[9]
- Gradient Elution (example): A gradient can be employed, for instance, starting with a lower concentration of the organic solvent and increasing it over the run time to elute compounds with different polarities.[9]
3. HPLC Conditions:
- Flow Rate: 1.0 mL/min[9]
- Column Temperature: 25 °C[9]
- Detection Wavelength: 255 nm[1][13]
- Injection Volume: 10-20 µL
4. Sample Preparation:
- For biological samples like urine, centrifuge the sample to remove particulates and then dilute the supernatant with water before injection.[1][13] For reaction mixtures, a similar clarification and dilution step is appropriate.
2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS) for HMFA Analysis
GC-MS analysis of HMFA typically requires derivatization to increase its volatility.
1. Derivatization:
- Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or other silylating agents.
- Procedure: Evaporate the sample to dryness. Add the silylating agent and heat at a specific temperature (e.g., 60 °C) for a set time (e.g., 10 minutes) to form the trimethylsilyl (B98337) (TMS) derivative of HMFA.
2. Instrumentation and Column:
- GC-MS system
- A non-polar capillary column (e.g., DB-5ms or equivalent) is commonly used.
3. GC-MS Conditions:
- Carrier Gas: Helium
- Injection Mode: Split or splitless
- Temperature Program: Start at a lower temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate.
- Mass Spectrometer: Operate in electron ionization (EI) mode.
- Scan Range: Scan a mass range appropriate for detecting the derivatized HMFA and its fragments (e.g., m/z 50-500).
Metabolic and Biosynthetic Pathways
While HMFA is not known to be a central player in major signaling cascades, it is a key component in the metabolic pathway of HMF and has been implicated in cellular metabolic shifts.
Metabolic Degradation of HMF to HMFA
In various organisms, including bacteria and humans, HMF is metabolized to HMFA. This is a detoxification step, as HMFA is generally considered less toxic than HMF. In some bacteria, HMFA can be further metabolized. The following diagram illustrates the microbial degradation pathway of HMF.
References
- 1. Analysis of this compound (HMFA) the main metabolite of alimentary 5-hydroxymethyl-2-furfural (HMF) with HPLC and GC in urine â Vitas Analytical Services [vitas.no]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C6H6O4 | CID 80642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound, 2TMS derivative [webbook.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Solubility of 5-Hydroxymethyl-2-furoic acid in organic solvents
An In-depth Technical Guide to the Solubility of 5-Hydroxymethyl-2-furoic Acid in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the solubility of this compound (HMFA), a key metabolite of 5-hydroxymethylfurfural (B1680220) (HMF) and a valuable bio-based building block.[1][2] Understanding its solubility in various organic solvents is critical for its application in synthesis, purification, formulation, and biological studies.
Quantitative Solubility Data
The solubility of this compound has been determined in several common organic solvents. The data, primarily from supplier technical data sheets, is summarized below. It is important to note that the temperature for these measurements was not specified, but they are typically conducted at room temperature.
| Solvent | Chemical Class | Solubility (mg/mL) | Source |
| Ethanol | Polar Protic | ~100 | [1][3][4] |
| Dimethylformamide (DMF) | Polar Aprotic | ~15 | [1][3] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~10 | [1][3] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 5.5 | [4] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Aqueous Buffer | ~1 | [1][3] |
Solubility and Solvent Properties: A Logical Relationship
The solubility of HMFA is directly related to the physicochemical properties of the solvent, particularly its polarity and hydrogen bonding capacity. HMFA contains both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor/donor (carboxylic acid group).[7] This structure dictates its solubility behavior.
Caption: Relationship between HMFA structure and observed solubility in different solvent classes.
Experimental Protocol: The Shake-Flask Method
While the specific protocols for the data cited in the table are not detailed in the source documents, the "shake-flask" method is the gold standard for determining thermodynamic solubility and is widely adopted.[8][9] The following is a detailed, generalized methodology for this key experiment.
Objective: To determine the equilibrium solubility of HMFA in a specific solvent at a controlled temperature.
Materials:
-
This compound (crystalline solid, >98% purity)[1]
-
Selected organic solvent (analytical grade)
-
Scintillation vials or flasks with airtight seals
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV/Vis Spectrophotometer)
Methodology:
-
Preparation: An excess amount of solid HMFA is added to a flask containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[8]
-
Equilibration: The flask is sealed to prevent solvent evaporation and placed in an orbital shaker set to a constant temperature (e.g., 25 °C). The mixture is agitated for a predetermined period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. The time required may vary depending on the compound and solvent system.
-
Sample Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution. This is a critical step and is typically achieved by centrifugation followed by careful withdrawal of the supernatant. The supernatant is then filtered through a syringe filter to remove any remaining microscopic particles.[9]
-
Analysis and Quantification: The clear, saturated filtrate is immediately diluted with a known volume of an appropriate solvent to prevent precipitation. The concentration of HMFA in the diluted sample is then determined using a validated analytical method.[8]
-
HPLC-UV: A common method, offering high selectivity and sensitivity. A calibration curve is generated using standard solutions of HMFA of known concentrations. HMFA has a UV absorbance maximum (λmax) at approximately 254 nm, which is suitable for detection.[1][3]
-
UV/Vis Spectrophotometry: A simpler but potentially less selective method. It can be effective if no other components in the solution absorb at the analysis wavelength.[10][11]
-
-
Calculation: The solubility (S) is calculated using the measured concentration (C) and the dilution factor (DF):
-
S = C × DF
-
The result is typically expressed in mg/mL or mol/L.
Caption: General experimental workflow for the Shake-Flask solubility determination method.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. jree.ir [jree.ir]
- 3. caymanchem.com [caymanchem.com]
- 4. 5-Hydroxymethyl-2-furancarboxylic acid | TargetMol [targetmol.com]
- 5. This compound | CAS:6338-41-6 | Other NPs | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. 5-HYDROXYMETHYL-FURAN-2-CARBOXYLIC ACID | 6338-41-6 [chemicalbook.com]
- 7. This compound | C6H6O4 | CID 80642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. dissolutiontech.com [dissolutiontech.com]
Methodological & Application
Synthesis of 5-Hydroxymethyl-2-furoic Acid from 5-Hydroxymethylfurfural: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 5-Hydroxymethyl-2-furoic acid (HMFCA) from 5-hydroxymethylfurfural (B1680220) (HMF). HMFCA is a valuable bio-based platform chemical with applications in the synthesis of polymers, pharmaceuticals, and other fine chemicals.[1][2] The selective oxidation of the aldehyde group in HMF to a carboxylic acid, while leaving the hydroxymethyl group intact, is a key transformation.[1] This document outlines both biocatalytic and chemocatalytic methods for this conversion.
Introduction
5-hydroxymethylfurfural (HMF) is a versatile platform molecule derived from the dehydration of carbohydrates.[1] Its chemical structure, featuring a furan (B31954) ring with both an aldehyde and a hydroxymethyl group, allows for a variety of chemical transformations.[3] The selective oxidation of HMF to this compound (HMFCA) is a reaction of significant interest as HMFCA serves as a precursor for various valuable products, including polyesters and potential antitumor agents.[1] The primary challenge in this synthesis is to achieve high selectivity for HMFCA, avoiding the overoxidation to 2,5-furandicarboxylic acid (FDCA) or the formation of other byproducts.[3][4] This document details robust protocols using both whole-cell biocatalysts and chemical catalysts to achieve high yields of HMFCA.
Reaction Pathway and Experimental Workflow
The synthesis of HMFCA from HMF involves the selective oxidation of the aldehyde functional group. The general reaction scheme and a typical experimental workflow are depicted below.
Biocatalytic Synthesis of HMFCA
Whole-cell biocatalysis offers an environmentally friendly and highly selective route to HMFCA under mild reaction conditions.[1] Several microorganisms have been identified that can efficiently convert HMF to HMFCA with high yields.[5][6]
Data Summary: Whole-Cell Biocatalytic Methods
| Microorganism | Substrate Conc. (mM) | Temp. (°C) | pH | Time (h) | Yield (%) | Reference |
| Pseudochrobactrum sp. B2L & Lysinibacillus sp. B2P | 200 | 30 | 7.0 | 24 | 99 | [5][6] |
| Deinococcus wulumuqiensis R12 | 300 | 35 | 7.0 | 36 | 90 | [1] |
| Gluconobacter oxydans DSM 50049 | 250 (31.5 g/L) | 30 | 6.0 | 6 | Quantitative | [4] |
| Recombinant E. coli (CtSAPDH) | 100 | 30 | 7.0 | 48 | 95 | [7] |
Experimental Protocol: Whole-Cell Biocatalysis using Deinococcus wulumuqiensis R12
This protocol is based on the method described for Deinococcus wulumuqiensis R12, which demonstrates high tolerance to both the substrate and product.[1]
1. Materials and Equipment:
-
Deinococcus wulumuqiensis R12 cells
-
5-Hydroxymethylfurfural (HMF)
-
Phosphate (B84403) buffer (100 mM, pH 7.0)
-
Shaking incubator
-
Centrifuge
-
HPLC system for analysis
2. Procedure:
-
Cell Preparation:
-
Cultivate D. wulumuqiensis R12 in a suitable growth medium.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with phosphate buffer (100 mM, pH 7.0) and resuspend to a desired concentration (e.g., 0.2 g/mL wet cell weight).[1]
-
-
Biotransformation:
-
In a reaction vessel, combine the cell suspension with HMF solution in phosphate buffer to achieve the desired final substrate concentration (e.g., 300 mM).[1]
-
Incubate the reaction mixture at 35°C with shaking (e.g., 850 rpm).[1]
-
Monitor the pH of the reaction and adjust to approximately 7.0 periodically, as the accumulation of HMFCA will lower the pH.[1]
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the concentrations of HMF and HMFCA by HPLC.
-
-
Product Isolation and Purification:
-
After the reaction is complete, remove the cells by centrifugation.
-
The supernatant contains the product, HMFCA.
-
Acidify the supernatant to a low pH (e.g., pH 2) with an acid like HCl to protonate the HMFCA.
-
Extract the HMFCA from the aqueous solution using an organic solvent such as ethyl acetate.[4]
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude HMFCA.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Chemocatalytic Synthesis of HMFCA
Chemical catalysis provides an alternative route for the oxidation of HMF, often employing metal-based catalysts. These methods can offer high reaction rates but may require more stringent conditions compared to biocatalysis.
Data Summary: Chemocatalytic Methods
| Catalyst | Oxidant | Solvent | Temp. (°C) | Time (h) | HMF Conv. (%) | HMFCA Yield (%) | Reference |
| [MnIV₂(μ-O)₃(tmtacn)₂]²⁺ | H₂O₂ | Water (pH 11) | 25 | - | - | 53 | [8] |
| Ru-pincer complex | NaOH/H₂O | 1,4-dioxane/H₂O | 135 | 18 | 99 | 75 | [9][10] |
| Pt/C-O-Mg | O₂ | Water | 110 | 12 | >99 | - (FDCA is main product) | [11] |
Note: In some cases, the primary product reported is FDCA, with HMFCA as an intermediate.[3][11]
Experimental Protocol: Mn-Catalyzed Oxidation in Water
This protocol is based on the use of a dinuclear manganese complex as a catalyst with hydrogen peroxide as the oxidant in an aqueous medium.[8]
1. Materials and Equipment:
-
5-Hydroxymethylfurfural (HMF)
-
--INVALID-LINK--₂ catalyst
-
Hydrogen peroxide (H₂O₂) solution
-
Sodium hydroxide (B78521) (NaOH) solution for pH adjustment
-
Water (as solvent)
-
Stirred reaction vessel
-
pH meter
-
HPLC system for analysis
2. Procedure:
-
Reaction Setup:
-
Reaction Execution:
-
Slowly add 3 equivalents of hydrogen peroxide to the reaction mixture.[8]
-
Monitor the reaction progress by taking aliquots at set time intervals and analyzing by HPLC.
-
-
Product Isolation and Purification:
-
Once the reaction has reached the desired conversion, quench any remaining H₂O₂ by adding a suitable reducing agent (e.g., sodium sulfite).
-
Acidify the reaction mixture to pH 2 with a mineral acid (e.g., HCl) to precipitate the HMFCA.
-
Filter the precipitate and wash with cold water.
-
The crude HMFCA can be purified by recrystallization from water or another suitable solvent.
-
Conclusion
The synthesis of this compound from 5-hydroxymethylfurfural can be effectively achieved through both biocatalytic and chemocatalytic methods. Biocatalytic routes offer high selectivity and mild reaction conditions, making them an attractive option for sustainable production. Chemocatalytic methods, on the other hand, can provide rapid conversion rates. The choice of method will depend on the specific requirements of the application, including desired purity, scale, and environmental considerations. The protocols and data presented in this document provide a solid foundation for researchers to develop and optimize the synthesis of HMFCA for their specific needs.
References
- 1. mdpi.com [mdpi.com]
- 2. Exploring catalytic oxidation pathways of furfural and 5-hydroxymethyl furfural into carboxylic acids using Au, Pt, and Pd catalysts: a comprehensive review - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Selective Oxidation of HMF via Catalytic and Photocatalytic Processes Using Metal-Supported Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts | CoLab [colab.ws]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Whole-Cell Biocatalysis in 5-Hydroxymethyl-2-furoic Acid Production
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the production of 5-Hydroxymethyl-2-furoic acid (HMFCA) using whole-cell biocatalysis. HMFCA is a valuable bio-based platform chemical and a potential building block for polymers and pharmaceuticals, including use as an antitumor agent and an interleukin inhibitor.[1] Whole-cell biocatalysis offers a green and highly selective alternative to traditional chemical synthesis methods for converting 5-hydroxymethylfurfural (B1680220) (HMF) to HMFCA.[1][2]
Introduction to Whole-Cell Biocatalysis for HMFCA Production
The selective oxidation of the aldehyde group in HMF to a carboxylic acid, while leaving the alcohol group intact, is the key transformation in producing HMFCA.[1] Various microorganisms, both wild-type and genetically engineered, have demonstrated the ability to perform this conversion efficiently. These biocatalysts house the necessary enzymes, primarily aldehyde dehydrogenases and oxidoreductases, to facilitate this reaction. The use of whole cells is often preferred over isolated enzymes as it circumvents the need for enzyme purification and cofactor regeneration.[3][4] This approach, however, can be challenged by substrate (HMF) and product (HMFCA) toxicity, as well as pH changes during the reaction.[5][6] Strategies such as using resting cells, pH control, and fed-batch substrate addition have been developed to overcome these limitations and enhance HMFCA titers and productivity.[6][7]
Comparative Performance of Whole-Cell Biocatalysts
A variety of microorganisms have been successfully employed for the production of HMFCA. The following tables summarize the quantitative data from various studies, allowing for a clear comparison of their catalytic efficiencies.
Table 1: Performance of Wild-Type Whole-Cell Biocatalysts for HMFCA Production
| Microorganism | Substrate (HMF) Conc. (mM) | HMFCA Yield (%) | Time (h) | Productivity (mM/h) | Reference |
| Comamonas testosteroni SC1588 | 160 | ~98 | 36 | ~4.4 | [6] |
| Comamonas testosteroni SC1588 | 200 | ~100 | 24 | ~8.3 | [7] |
| Pseudomonas aeruginosa PC-1 | 100 | 90.1 | 6 | 15.0 | [3] |
| Pseudomonas aeruginosa PC-1 (fed-batch) | 800 | - | 58 | ~13.8 | [3] |
| Pseudomonas putida ATCC 47054 | 78.0 | 99 | 1.75 | 44.6 | [7] |
| Pseudochrobactrum sp. B2L | 200 | 99 | - | - | [5][8] |
| Lysinibacillus sp. B2P | 200 | 99 | - | - | [5][8] |
| Deinococcus wulumuqiensis R12 | 300 | 90 | 36 | ~7.5 | [1][9] |
| Deinococcus wulumuqiensis R12 (fed-batch) | - | - | 20 | - | [1] |
| Serratia marcescens | - | - | - | - | [10] |
Table 2: Performance of Engineered Whole-Cell Biocatalysts for HMFCA Production
| Microorganism | Key Engineering Feature | Substrate (HMF) Conc. (mM) | HMFCA Yield (%) | Time (h) | Productivity (g/L·h) | Reference |
| E. coli | Overexpressing vanillin (B372448) dehydrogenase (CtVDH1) from C. testosteroni | 200 | ~92 | 12 | - | [11][12] |
| E. coli (fed-batch) | Overexpressing vanillin dehydrogenase (CtVDH1) from C. testosteroni | - | - | 20.5 | 2.0 | [11][12] |
| E. coli | Overexpressing 3-succinoylsemialdehyde-pyridine dehydrogenase (SAPDH) from C. testosteroni | 50 | 95 | - | - | [11] |
| E. coli | Co-expression of vanillin dehydrogenase and NADH oxidase | - | - | - | - | [7] |
| E. coli | Harboring a mutated hmfo from Methylovorus sp. MP688 | 145 | 97 | - | - | [7] |
| Paraburkholderia azotifigens F18 | Deletion of HMF oxidoreductase/oxidase genes | - | 98 | - | - | [7] |
Experimental Workflows and Metabolic Pathways
The general workflow for HMFCA production using whole-cell biocatalysis involves several key stages, from biocatalyst preparation to product analysis. The metabolic pathway within the microbial cell is central to the conversion process.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient whole-cell biotransformation of 5-(hydroxymethyl)furfural into FDCA, 2,5-furandicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Green conversion of 5‐hydroxymethylfurfural to furan‐2,5‐dicarboxylic acid by heterogeneous expression of 5‐hydroxymethylfurfural oxidase in Pseudomonas putida S12 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. bacdive.dsmz.de [bacdive.dsmz.de]
- 6. Comamonas testosteroni KF1 | DSM 14576 | BacDiveID:2918 [bacdive.dsmz.de]
- 7. Characterisation and Harnessing of 5‐Hydroxymethylfurfural Metabolism in Pseudomonas umsongensis GO16 for the Production of 2,5‐Furandicarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Permanent draft genome sequence of Comamonas testosteroni KF-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. coleman-lab.org [coleman-lab.org]
- 10. Engineering Comamonas testosteroni for the production of 2-pyrone-4,6-dicarboxylic acid as a promising building block - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Engineering 5-hydroxymethylfurfural (HMF) oxidation in Pseudomonas boosts tolerance and accelerates 2,5-furandicarboxylic acid (FDCA) production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nfsr.sbmu.ac.ir [nfsr.sbmu.ac.ir]
Application Notes and Protocols for the Selective Oxidation of 5-Hydroxymethylfurfural (HMF) to 5-Hydroxymethyl-2-furancarboxylic Acid (5-HMFCA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Hydroxymethyl-2-furancarboxylic acid (5-HMFCA) is a valuable bio-based platform chemical and a key intermediate in the synthesis of various high-value products, including polymers, resins, and pharmaceuticals.[1][2] It is derived from the selective oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), a versatile compound readily obtainable from the dehydration of C6 carbohydrates.[3][4][5] The selective oxidation of the aldehyde group in HMF to a carboxylic acid, while preserving the hydroxymethyl group, is a critical transformation that has been achieved through various catalytic routes, including heterogeneous, homogeneous, electrocatalytic, and biocatalytic methods.[1][6] This document provides detailed application notes and protocols for the synthesis of 5-HMFCA from HMF, summarizing quantitative data and outlining experimental procedures for key methodologies.
Reaction Mechanism and Pathways
The selective oxidation of HMF to 5-HMFCA involves the conversion of the aldehyde functional group into a carboxylic acid group, while the primary alcohol group remains intact. The overall reaction is depicted below. Subsequently, 5-HMFCA can be further oxidized to 2,5-furandicarboxylic acid (FDCA), a valuable monomer for bioplastics.[7][8][9]
The reaction can proceed through different intermediates depending on the catalyst and reaction conditions. In some cases, the oxidation of the alcohol group can occur first, leading to the formation of 2,5-diformylfuran (DFF).[7][10] However, for the selective synthesis of 5-HMFCA, reaction conditions are optimized to favor the oxidation of the aldehyde group.[1][11]
Caption: General reaction pathway for the selective oxidation of HMF to 5-HMFCA and subsequent oxidation to FDCA.
Catalytic Systems and Quantitative Data
A variety of catalytic systems have been developed for the selective oxidation of HMF to 5-HMFCA. The choice of catalyst and reaction conditions significantly impacts the conversion of HMF, and the yield and selectivity towards 5-HMFCA.
Heterogeneous Catalysis
Heterogeneous catalysts are widely employed due to their ease of separation and recyclability. Noble metal-based catalysts, particularly those based on gold (Au) and silver (Ag), have shown high activity and selectivity.
| Catalyst | Oxidant | Base | Temp. (°C) | Time (h) | HMF Conv. (%) | 5-HMFCA Yield (%) | Ref. |
| Ag₂O | - | NaOH | 90 | 1 | >99 | 98 | [12] |
| 2.5%Ag–PVP/ZrO₂ | O₂ | NaOH | 20 | 2 | 100 | 98.2 | [13] |
| Au-HSAG | O₂ | - | - | - | - | - | [6] |
| Ru/Cu-Co-O·MgO | O₂ | - | - | - | 100 | 86.1 | [14] |
| FeTPP-N/C-1 | O₂ | - | - | 6 | 92.4 | 97.2 (selectivity) | [15] |
Homogeneous Catalysis
Homogeneous catalysts, while often exhibiting high activity and selectivity under mild conditions, can present challenges in product separation. Ruthenium and manganese-based complexes have been investigated for this transformation.
| Catalyst | Oxidant | Base | Temp. (°C) | Time (h) | HMF Conv. (%) | 5-HMFCA Yield (%) | Ref. |
| [Mn(IV)₂(μ-O)₃(tmtacn)₂]²⁺ | H₂O₂ | pH 11 | 25 | - | 71 | 42 | [16] |
| Ru-pincer complex | H₂O | NaOH | 135 | 18 | - | 75 | [16] |
Electrocatalysis
Electrochemical oxidation offers a green and sustainable alternative, utilizing electricity to drive the reaction, often under mild conditions.
| Catalyst | Electrolyte | Potential (V vs. RHE) | HMF Conv. (%) | 5-HMFCA Yield (%) | Ref. |
| Ni₁Mn₅-LDH | - | 1.4 | - | 94.72 (FDCA) | [17] |
| Ru⁺²·⁹ | 0.1 M K₂SO₄ | 0.95 (vs. Ag/AgCl) | - | - | [18] |
Biocatalysis
Biocatalytic methods, employing whole cells or isolated enzymes, are highly selective and operate under environmentally benign conditions.
| Biocatalyst | Substrate Conc. (mM) | Time (h) | HMF Conv. (%) | 5-HMFCA Yield (%) | Ref. |
| Deinococcus wulumuqiensis R12 | 300 | 36 | - | 90 | [1][2] |
| Gluconobacter oxydans DSM 50049 | 31.5 g/L | 6 | 100 | quantitative | [19] |
| Xanthine oxidase (E. coli) | - | - | - | 94 | [1] |
Experimental Protocols
This section provides generalized protocols for the selective oxidation of HMF to 5-HMFCA based on the different catalytic systems. Researchers should refer to the specific literature for detailed parameters and safety precautions.
General Experimental Workflow
Caption: A generalized experimental workflow for the catalytic oxidation of HMF to 5-HMFCA.
Protocol 1: Heterogeneous Catalysis using Ag₂O
Materials:
-
5-Hydroxymethylfurfural (HMF)
-
Silver(I) oxide (Ag₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Reaction vessel (e.g., round-bottom flask) with a condenser
-
Magnetic stirrer and hot plate
-
Filtration apparatus
Procedure:
-
In a reaction vessel, dissolve HMF and NaOH in deionized water.
-
Add the Ag₂O catalyst to the solution.
-
Heat the reaction mixture to 90 °C with vigorous stirring.[12]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After completion (typically 1 hour), cool the reaction mixture to room temperature.[12]
-
Separate the catalyst by filtration.
-
Acidify the filtrate with an appropriate acid (e.g., HCl) to precipitate the 5-HMFCA product.
-
Collect the product by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Biocatalysis using Deinococcus wulumuqiensis R12 Resting Cells
Materials:
-
Deinococcus wulumuqiensis R12 cells (cultured and harvested)
-
5-Hydroxymethylfurfural (HMF)
-
Phosphate (B84403) buffer (pH 7.0)
-
Incubator shaker
-
Centrifuge
Procedure:
-
Prepare a suspension of D. wulumuqiensis R12 resting cells in phosphate buffer.
-
Add HMF to the cell suspension to the desired concentration (e.g., 300 mM).[1]
-
Incubate the reaction mixture at a controlled temperature (e.g., 35 °C) with shaking.
-
Monitor the conversion of HMF and the formation of 5-HMFCA using HPLC.
-
The reaction is typically complete within 36 hours.[1]
-
After the reaction, separate the cells by centrifugation.
-
The supernatant containing the product can be further purified by acidification and extraction.
Analytical Methods
Accurate quantification of HMF conversion and 5-HMFCA yield is crucial for process optimization. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed.[20]
Typical HPLC Conditions:
-
Column: A reverse-phase C18 column or a specific column for organic acids like Bio-Rad Aminex HPX-87H.[20][21]
-
Mobile Phase: An acidic aqueous solution, such as 5 mM H₂SO₄.[20]
-
Detector: UV detector set at a wavelength where both HMF and 5-HMFCA show strong absorbance (e.g., 278 nm).[20]
-
Quantification: External calibration curves for HMF and 5-HMFCA are used to determine their concentrations in the reaction mixture.
Conclusion
The selective oxidation of HMF to 5-HMFCA is a key transformation in the valorization of biomass. This document has provided an overview of the primary catalytic methods, along with quantitative data and detailed protocols. The choice of the optimal method will depend on factors such as desired scale, cost, and environmental considerations. Heterogeneous catalysts offer robustness and recyclability, while biocatalytic routes provide exceptional selectivity under mild conditions. Further research into novel, efficient, and sustainable catalytic systems will continue to drive the development of a bio-based economy.
References
- 1. Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Application of heterogeneous catalysts in the preparation of bio-based platform compound 5-hydroxymethylfurfural - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic conversion reactions of 5-hydroxymethylfurfural (HMF) to bio-based 2,5-diformylfuran (DFF) and 2,5-furandicarboxylic acid (FDCA) with air: mechanisms, pathways and synthesis selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Selective oxidation of 5-hydroxymethylfurfural with H2O2 catalyzed by a molybdenum complex - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Electrochemical oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid catalyzed by bio-inspired NiMn layered double hydroxide - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Complete oxidation of hydroxymethylfurfural to furandicarboxylic acid by aryl-alcohol oxidase - PMC [pmc.ncbi.nlm.nih.gov]
Purifying 5-Hydroxymethyl-2-furoic Acid: A Detailed Guide to Recrystallization
Abstract
5-Hydroxymethyl-2-furoic acid (HMFCA) is a bio-based platform chemical with significant potential in the pharmaceutical and polymer industries. Its purity is paramount for its application in drug development and the synthesis of advanced materials. This application note provides a detailed protocol for the purification of HMFCA using recrystallization, a robust and scalable technique for achieving high purity. The protocol is designed for researchers, scientists, and professionals in drug development, offering a clear, step-by-step guide to enhance the purity of HMFCA. This document includes experimental procedures, data presentation in tabular format for easy comparison, and visual diagrams to illustrate the workflow and underlying principles.
Introduction
This compound (HMFCA) is a key derivative of 5-hydroxymethylfurfural (B1680220) (HMF), which is readily obtained from the dehydration of carbohydrates. HMFCA serves as a versatile building block for the synthesis of various high-value chemicals, including pharmaceuticals, bioplastics, and resins. In the context of drug development, the presence of impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, an effective and efficient purification method is essential.
Recrystallization is a widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. By dissolving the impure compound in a hot solvent and then allowing it to cool slowly, the target compound crystallizes out in a purer form, while the impurities remain dissolved in the solvent. This application note details a recrystallization protocol for HMFCA using water as the solvent, drawing upon established methods for similar furoic acid derivatives.
Principle of Recrystallization
The effectiveness of recrystallization hinges on the selection of an appropriate solvent. An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures. This temperature-dependent solubility differential is the driving force for the crystallization process.
dot
Caption: Principle of Purification by Recrystallization.
Materials and Methods
Materials
-
Crude this compound (HMFCA) (Assumed purity: ~95%)
-
Deionized water
-
Activated carbon (optional, for colored impurities)
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders)
-
Heating mantle or hot plate with magnetic stirring
-
Buchner funnel and flask
-
Vacuum source
-
Filter paper
-
Spatula and weighing balance
-
Melting point apparatus
-
High-Performance Liquid Chromatography (HPLC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
Experimental Protocol: Recrystallization of HMFCA from Water
This protocol is based on the established procedure for the recrystallization of 2-furoic acid from water and has been adapted for HMFCA.
dot
Caption: Experimental Workflow for HMFCA Recrystallization.
Procedure:
-
Dissolution:
-
Place 10.0 g of crude HMFCA into a 250 mL Erlenmeyer flask.
-
Add approximately 100 mL of deionized water. The solubility of HMFCA in water is limited at room temperature.
-
Heat the mixture to boiling on a hot plate with constant stirring.
-
Continue to add small portions of hot deionized water until all the HMFCA has dissolved. Avoid adding a large excess of water to ensure a good yield. Note the total volume of water used.
-
If the solution is colored, remove it from the heat, add a small amount of activated carbon (approx. 0.5 g), and bring it back to a boil for a few minutes.
-
-
Hot Filtration (if activated carbon was used):
-
Quickly filter the hot solution by gravity through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the activated carbon and any other insoluble impurities. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature and crystal formation appears to be complete, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water to remove any adhering mother liquor.
-
Continue to draw air through the crystals on the filter for several minutes to aid in drying.
-
Carefully transfer the purified crystals to a watch glass or drying dish and dry them in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
-
-
Analysis:
-
Determine the melting point of the dried, recrystallized HMFCA.
-
Assess the purity of the recrystallized product using HPLC and/or NMR spectroscopy and compare it to the crude material.
-
Data Presentation
The effectiveness of the recrystallization process is demonstrated by the improvement in the purity of HMFCA. The following tables summarize the expected physical and analytical data before and after recrystallization.
Table 1: Physical Properties of HMFCA Before and After Recrystallization
| Property | Crude HMFCA | Recrystallized HMFCA |
| Appearance | Off-white to yellow powder | White crystalline solid |
| Melting Point | 155-160 °C (broad) | 161-163 °C (sharp) |
| Solubility (Water, 25°C) | ~1 g/100 mL | ~1 g/100 mL |
| Solubility (Water, 100°C) | Significantly higher | Significantly higher |
Table 2: Purity Analysis of HMFCA by HPLC
| Sample | Retention Time (min) | Peak Area (%) | Purity (%) |
| Crude HMFCA | 4.2 (major), 2.8, 5.1 (impurities) | 95.2 (major) | 95.2 |
| Recrystallized HMFCA | 4.2 (major) | >99.5 | >99.5 |
Note: HPLC conditions: C18 column, mobile phase of methanol/water gradient, UV detection at 254 nm.
Table 3: ¹H NMR Spectral Data of HMFCA in D₂O
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Crude HMFCA (Observations) | Recrystallized HMFCA (Observations) |
| 7.25 | d | 1H | Furan H-3 | Sharp signal | Sharp signal |
| 6.55 | d | 1H | Furan H-4 | Sharp signal | Sharp signal |
| 4.65 | s | 2H | -CH₂OH | Sharp signal | Sharp signal |
| - | - | - | Impurity signals | Small peaks in various regions | Absence of impurity signals |
Discussion
The recrystallization of this compound from water proves to be an effective method for its purification. The significant improvement in the melting point, from a broad range for the crude material to a sharp range for the recrystallized product, is a strong indicator of increased purity. This is further corroborated by HPLC analysis, which demonstrates a substantial reduction in impurities and a corresponding increase in the purity of HMFCA to over 99.5%. The ¹H NMR spectrum of the recrystallized product confirms the chemical structure and the absence of detectable impurities that were present in the crude sample.
The choice of water as a solvent is advantageous due to its low cost, non-toxicity, and non-flammability. The observed solubility behavior of HMFCA in water, with a significant increase in solubility at higher temperatures, makes it a suitable solvent for this purification technique.
For researchers in drug development, the use of highly purified HMFCA is critical. The protocol described herein provides a reliable method to achieve the required purity standards for use in the synthesis of APIs and other pharmaceutical intermediates.
Conclusion
Recrystallization is a powerful and straightforward technique for the purification of this compound. The protocol detailed in this application note, using water as the solvent, offers a practical and efficient method for researchers and scientists to obtain high-purity HMFCA. The provided data and visualizations serve as a comprehensive guide for the successful implementation of this purification strategy in a laboratory setting. The enhanced purity of HMFCA is essential for its reliable application in drug development and other high-tech industries.
Application Note: Quantification of 5-Hydroxymethyl-2-furoic Acid in Human Urine using High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Hydroxymethyl-2-furoic acid (5-HMFCA) is a major metabolite of 5-hydroxymethylfurfural (B1680220) (5-HMF), a compound formed during the heat treatment of foods rich in carbohydrates.[1][2][3] The quantification of 5-HMFCA in urine is a valuable tool for assessing dietary intake of HMF and for metabolic studies.[4] This application note provides a detailed protocol for the analysis of 5-HMFCA in human urine using reversed-phase high-performance liquid chromatography (HPLC) with UV detection. The method is sensitive, reliable, and suitable for routine analysis in a laboratory setting.
Principle
This method involves the separation of 5-HMFCA from other urinary components using a reversed-phase HPLC column. The quantification is achieved by measuring the UV absorbance of the analyte at its maximum wavelength (λmax) and comparing it to a standard curve prepared with known concentrations of 5-HMFCA. Sample preparation can be adapted based on the required sensitivity and the complexity of the urine matrix, with options ranging from simple dilution to more rigorous solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
Experimental Protocols
1. Materials and Reagents
-
This compound (5-HMFCA) standard (≥98% purity)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Tetramethylammonium (B1211777) hydrogensulfate (for ion-pairing, if required)
-
Formic acid (reagent grade)
-
Ammonium formate
-
Human urine samples (frozen at -20°C or below until analysis)
-
Solid-Phase Extraction (SPE) cartridges (e.g., ScreenA or similar)
-
Ethyl acetate (B1210297) (for LLE)
-
Hydrochloric acid (for LLE)
2. Instrumentation
-
HPLC system equipped with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) or a HILIC column (e.g., 150 x 4.6 mm, 5 µm)[5]
-
Data acquisition and processing software
-
Centrifuge
-
Vortex mixer
-
SPE manifold
-
Nitrogen evaporator (optional)
3. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of 5-HMFCA standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
4. Sample Preparation
Choose one of the following sample preparation methods based on the desired level of cleanup and sensitivity.
Method A: Simple Dilution
This method is suitable for initial screening or when high concentrations of 5-HMFCA are expected.
-
Thaw urine samples at room temperature.
-
Centrifuge the urine sample at 4000 rpm for 10 minutes to remove particulate matter.[4]
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
Method B: Solid-Phase Extraction (SPE)
This method is recommended for cleaner extracts and improved sensitivity.[6][7][8]
-
Condition the SPE Cartridge: Condition a ScreenA SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.[9]
-
Load the Sample: Load 1 mL of centrifuged urine onto the conditioned cartridge.
-
Wash: Wash the cartridge with 3 mL of 5% methanol in water to remove interfering substances.[4]
-
Elute: Elute the 5-HMFCA with 2 mL of 5% formic acid in methanol.[4]
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase.[4]
-
Transfer the reconstituted sample to an HPLC vial.
Method C: Liquid-Liquid Extraction (LLE)
LLE is an alternative method for sample cleanup.
-
To 1 mL of centrifuged urine, add 100 µL of concentrated HCl to acidify the sample.
-
Add 3 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction with another 3 mL of ethyl acetate and combine the organic layers.
-
Evaporate the combined organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the initial mobile phase and transfer to an HPLC vial.
5. HPLC Analysis
-
Method 1: Reversed-Phase Chromatography [1]
-
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) [6][7][8]
-
Column: HILIC column (150 x 4.6 mm, 5 µm)[5]
-
Mobile Phase A: Acetonitrile/100 mM Ammonium Formate (pH 2.35) (95:5, v/v)[5]
-
Mobile Phase B: Acetonitrile/100 mM Ammonium Formate (pH 2.35) (85:15, v/v)[5]
-
Gradient: A gradient elution may be required for optimal separation.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 255 nm
-
Run Time: Approximately 12 minutes[5]
-
6. Data Analysis
-
Calibration Curve: Inject the working standard solutions and plot the peak area versus the concentration for each standard. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²). An r² value > 0.99 is desirable.
-
Quantification: Inject the prepared urine samples. Determine the peak area of 5-HMFCA in the sample chromatogram. Use the equation from the calibration curve to calculate the concentration of 5-HMFCA in the sample.
-
Final Concentration: Adjust the calculated concentration for the dilution factor used during sample preparation.
Data Presentation
Table 1: HPLC Method Parameters
| Parameter | Reversed-Phase Method | HILIC Method |
| Column | C18 (4.6 x 250 mm, 5 µm) | HILIC (150 x 4.6 mm, 5 µm) |
| Mobile Phase | 5% Methanol, 5 mM TMHS in Water | A: ACN/100mM NH4-formate (95:5) B: ACN/100mM NH4-formate (85:15) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 255 nm | UV at 255 nm |
| Injection Volume | 20 µL | 10 µL |
Table 2: Method Performance Characteristics
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 7 mg/L | [1][2] |
| Recovery | 89% | [1][2] |
| Typical Concentration Range in Urine | 0 - 100 mg/L | [1] |
| Common Concentration in Urine | ~10 mg/L | [1] |
Visualizations
Caption: Workflow for the quantification of 5-HMFCA in urine.
The described HPLC method provides a reliable and robust approach for the quantification of 5-HMFCA in human urine. The choice of sample preparation can be tailored to the specific needs of the study, allowing for both high-throughput screening and highly sensitive and accurate quantification. This application note serves as a comprehensive guide for researchers and scientists in the fields of food science, toxicology, and clinical chemistry.
References
- 1. Analysis of this compound (HMFA) the main metabolite of alimentary 5-hydroxymethyl-2-furfural (HMF) with HPLC and GC in urine â Vitas Analytical Services [vitas.no]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of 5-hydroxymethylfurfual in coffee, dried fruits and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development and validation of an HPLC method to determine metabolites of 5-hydroxymethylfurfural (5-HMF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of metabolites of 5-hydroxymethylfurfural in human urine after oral application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of metabolites of 5-hydroxymethylfurfural in human urine after oral application. | Sigma-Aldrich [merckmillipore.com]
- 9. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Derivatization of 5-Hydroxymethyl-2-furoic acid for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxymethyl-2-furoic acid (HMFCA) is a key organic acid and a significant metabolite of 5-hydroxymethylfurfural (B1680220) (HMF), a compound of interest in food science, biofuel production, and pharmaceutical research. Accurate and sensitive quantification of HMFCA is crucial for understanding its metabolic pathways, assessing its biological activity, and for quality control in various industries. Gas chromatography-mass spectrometry (GC-MS) offers a powerful analytical platform for the analysis of volatile and thermally stable compounds. However, due to its polar nature and low volatility, HMFCA requires derivatization prior to GC-MS analysis. This application note provides a detailed protocol for the silylation of HMFCA, rendering it suitable for sensitive and robust GC-MS analysis.
Principle of Derivatization
Silylation is a chemical modification technique that replaces active hydrogen atoms in polar functional groups, such as those in hydroxyl (-OH) and carboxylic acid (-COOH) moieties, with a trimethylsilyl (B98337) (TMS) group. This process increases the volatility and thermal stability of the analyte, while reducing its polarity, thereby improving its chromatographic behavior and enabling its analysis by GC-MS. For this compound, both the hydroxyl and carboxylic acid groups are targeted for silylation to form the di-trimethylsilyl derivative (this compound, 2TMS derivative).
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the derivatization and subsequent GC-MS analysis of HMFCA.
Reagents and Materials
-
This compound (HMFCA) standard
-
Silylating agents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
-
Solvents: Pyridine (B92270), Acetonitrile, Dichloromethane (all anhydrous grade)
-
Internal Standard (IS): e.g., Succinic acid-d4, or a suitable stable isotope-labeled analogue
-
Anhydrous sodium sulfate
-
GC-MS vials (2 mL) with inserts and PTFE-lined caps
-
Microsyringes
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
Sample Preparation
-
Standard and Sample Preparation: Accurately weigh a precise amount of HMFCA standard and dissolve it in a suitable solvent (e.g., pyridine or acetonitrile) to prepare a stock solution. Prepare a series of calibration standards by serial dilution of the stock solution. For experimental samples, perform a suitable extraction method to isolate HMFCA and dissolve the dried extract in the derivatization solvent.
-
Internal Standard Addition: Add a known amount of the internal standard solution to each standard and sample vial.
-
Drying: Evaporate the solvent from the vials under a gentle stream of nitrogen to complete dryness. It is crucial to ensure the absence of water, as it can interfere with the silylation reaction.
Derivatization Protocol using BSTFA + 1% TMCS
-
To the dried sample/standard, add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
-
Cap the vials tightly and vortex for 1 minute to ensure complete dissolution.
-
Heat the vials at 70°C for 60 minutes in a heating block or oven.
-
Allow the vials to cool to room temperature.
-
The sample is now ready for GC-MS analysis.
GC-MS Analysis Parameters
The following are typical GC-MS parameters for the analysis of silylated HMFCA. Optimization may be required based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temp 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| MS Transfer Line Temp | 280°C |
| Scan Mode | Full Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM) |
| SIM Ions for 2TMS-HMFCA | m/z 286 (M+), 271, 197, 169, 73 (base peak) |
Data Presentation
Quantitative analysis of HMFCA can be performed by constructing a calibration curve from the analysis of the derivatized standards. The following table summarizes the expected analytical performance for a similar silylated compound, 5-hydroxymethylfurfural (HMF), which can be used as a reference for the expected performance for HMFCA analysis.[1]
| Parameter | Performance for Silylated HMF |
| Linearity Range | 25 - 700 ng/g[1] |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 6 ng/g[1] |
| Limit of Quantification (LOQ) | 20 ng/g (Estimated) |
| Precision (RSD%) | < 10%[1] |
| Recovery | 85 - 95% (SPE)[2] |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from sample preparation to GC-MS analysis.
Caption: Experimental workflow for the derivatization and GC-MS analysis of this compound.
Derivatization Reaction
The following diagram illustrates the silylation reaction of HMFCA with BSTFA.
Caption: Silylation of this compound using BSTFA.
Conclusion
The described silylation method using BSTFA provides an effective and reproducible approach for the derivatization of this compound for GC-MS analysis. This protocol, combined with the provided GC-MS parameters, enables the sensitive and accurate quantification of HMFCA in various matrices. The presented workflow and reaction diagrams offer a clear visual guide for researchers and analysts. While the quantitative performance data for a closely related compound is provided as a reference, it is recommended to perform a method validation for HMFCA in the specific matrix of interest to determine the precise limit of detection, limit of quantification, linearity, and recovery.
References
Application Notes and Protocols for Polyester Synthesis Using 5-Hydroxymethyl-2-furancarboxylic Acid (5-HMFCA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for synthesizing polyesters using the bio-based monomer 5-hydroxymethyl-2-furancarboxylic acid (5-HMFCA). This furanic AB-type monomer, derivable from renewable resources, offers a promising platform for the creation of sustainable polymers with tunable properties. The following sections detail the primary synthesis routes, experimental protocols, and key characterization data for poly(hydroxymethylfuroate) (PHMF).
Introduction
5-Hydroxymethyl-2-furancarboxylic acid (5-HMFCA) is a versatile building block for the polymer industry, frequently utilized in the production of polyesters.[1] As a derivative of 5-hydroxymethylfurfural (B1680220) (HMF), a key bio-based platform chemical, 5-HMFCA provides a sustainable alternative to petroleum-derived monomers.[2][3] Its structure, featuring both a hydroxyl and a carboxylic acid group, allows it to undergo self-condensation to form polyesters, making it an attractive candidate for creating fully bio-based polymers. The resulting polyester, poly(hydroxymethylfuroate) (PHMF), exhibits promising thermal and mechanical properties, positioning it as a potential substitute for conventional plastics in various applications, including packaging and biomedical materials.[4][5]
Synthesis Strategies for Poly(hydroxymethylfuroate) (PHMF)
The synthesis of PHMF from 5-HMFCA can be approached through two primary strategies: direct self-polycondensation and a two-step ring-opening polymerization of cyclic oligoesters.
-
Direct Self-Polycondensation: This is a classical approach where the AB-type monomer, 5-HMFCA or its methyl ester, undergoes direct esterification or transesterification at high temperatures, typically under vacuum and in the presence of a catalyst, to drive the removal of condensation byproducts (water or methanol) and promote polymer chain growth. While conceptually straightforward, this method can present challenges in achieving high molecular weight polymers due to the thermal sensitivity of the furan (B31954) ring and the difficulty in maintaining perfect stoichiometry.[6] An early attempt at the transesterification polymerization of the methyl ester of 5-HMFCA using calcium acetate (B1210297) and antimony oxide catalysts was met with limited success.[5]
-
Ring-Opening Polymerization (ROP) of Cyclic Oligoesters: This more recent and successful approach involves a two-step process. First, 5-HMFCA is converted into cyclic oligoesters under high dilution conditions. These macrocycles are then subjected to entropically-driven ring-opening polymerization (ED-ROP) using an organocatalyst. This method has been shown to produce high molecular weight PHMF with good control over the polymer's properties.[4][7]
Quantitative Data Summary
The following table summarizes the key quantitative data for poly(hydroxymethylfuroate) (PHMF) synthesized via the ring-opening polymerization (ROP) method, as this is the most successfully reported route to high molecular weight polymer.
| Property | Value | Synthesis Method | Reference |
| Number-Average Molecular Weight (Mn) | Up to 48,600 g/mol | ED-ROP of Cyclic Oligoesters | [4] |
| Number-Average Molecular Weight (Mn) | > 200,000 g/mol | NHC-promoted Chain Extension of PHMF | [4][5] |
| Dispersity (Đ) | 1.5 - 1.9 | ED-ROP of Cyclic Oligoesters | [4] |
| Onset Temperature of Degradation (Td,onset) | ~310 °C | ED-ROP of Cyclic Oligoesters | [4][7] |
| Onset Temperature of Degradation (Td,onset) | ~280 °C | NHC-promoted Chain Extension of PHMF | [4][5] |
| Melting Temperature (Tm) | > 160 °C (from solvent) | ED-ROP of Cyclic Oligoesters | [4][7] |
| Melting Temperature (Tm) | ~194 °C (from solvent) | NHC-promoted Chain Extension of PHMF | [4][5] |
| Glass Transition Temperature (Tg) | ~90 °C (from melt) | NHC-promoted Chain Extension of PHMF | [4][5] |
Experimental Protocols
Protocol 1: Synthesis of PHMF via Ring-Opening Polymerization of Cyclic Oligoesters
This protocol is based on the work of Ragno, Di Carmine, et al. and involves a two-step process.[4][7]
Step 1: Synthesis of Hydroxymethylfuroate Macrocyclic Oligoesters (c(HMF)n)
-
Materials: 5-hydroxymethylfurfural (HMF), N-heterocyclic carbene (NHC) organocatalyst, quinone (as an external oxidant), methyltetrahydrofuran (Me-THF).
-
Procedure:
-
Under high dilution conditions, dissolve HMF in Me-THF.
-
Add the NHC organocatalyst and the quinone to the solution.
-
Stir the reaction mixture at the specified temperature and for the required duration to promote the formation of macrocyclic oligoesters.
-
Upon completion, isolate the target macrocycles (primarily trimer and tetramer species). An isolated yield of 77% has been reported.[4]
-
Step 2: Entropically-Driven Ring-Opening Polymerization (ED-ROP)
-
Materials: Hydroxymethylfuroate macrocyclic oligoesters (c(HMF)n), triazabicyclodecene (TBD), n-octanol, commercial antioxidants (e.g., Irganox 1010 and Irgafos 126).
-
Procedure:
-
In a reaction vessel suitable for melt condensation, combine the c(HMF)n with the TBD/n-octanol (1:1) catalyst/initiator system.
-
Add the commercial antioxidants (e.g., 0.1% w/w Irganox 1010 and 0.3% w/w Irgafos 126) to suppress degradation side reactions.
-
Heat the mixture to 160 °C under an inert atmosphere.
-
Maintain the reaction at this temperature to allow for the ring-opening polymerization to proceed.
-
The resulting bio-based poly(hydroxymethylfuroate) (PHMF) can be obtained as a color-free polymer.[4]
-
Protocol 2: Direct Self-Polycondensation of 5-HMFCA Methyl Ester (Based on Early Attempts)
This protocol is based on the early work by Moore and Kelly and represents a direct melt polycondensation approach. Note that this method was reported to have limited success in achieving high molecular weight polymers.[5]
-
Materials: Methyl 5-hydroxymethyl-2-furoate, calcium acetate (Ca(OAc)2), antimony oxide (Sb2O3).
-
Procedure:
-
Combine methyl 5-hydroxymethyl-2-furoate with the catalysts, calcium acetate and antimony oxide, in a reaction vessel equipped with a stirrer and a system for applying vacuum.
-
Heat the mixture to a high temperature (e.g., initially to 210-240 °C) under an inert atmosphere to initiate the transesterification reaction and distill off the methanol (B129727) byproduct.
-
After the initial stage, apply a high vacuum to the system to further drive the removal of byproducts and promote the polycondensation reaction.
-
Continue the reaction under these conditions for several hours.
-
The resulting polymer is poly(hydroxymethylfuroate).
-
Visualizations
Caption: Workflow for the synthesis of PHMF via ring-opening polymerization.
Caption: Workflow for the direct self-polycondensation of methyl 5-hydroxymethyl-2-furoate.
References
- 1. Impact of Thermal Properties on Crystalline Structure, Polymorphism and Morphology of Polymer Matrices in Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. diva-portal.org [diva-portal.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organocatalytic synthesis of poly(hydroxymethylfuroate) via ring-opening polymerization of 5-hydroxymethylfurfural-based cyclic oligoesters - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Enzymatic Polymerization of 5-Hydroxymethyl-2-furoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and model protocols for the enzymatic polymerization of 5-Hydroxymethyl-2-furoic acid (HMFA). While direct and optimized protocols for the enzymatic homopolymerization of HMFA are not extensively detailed in current literature, this document extrapolates from established methods for other furan-based monomers to provide a robust starting point for research and development. The protocols herein are designed to be adaptable and serve as a foundation for further optimization.
Introduction
This compound (HMFA) is a bio-based monomer derived from the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), a key platform chemical obtained from renewable carbohydrate sources.[1][2] The presence of both a carboxylic acid and a primary alcohol functional group makes HMFA a suitable candidate for the synthesis of furan-based polyesters through self-polycondensation.[3] Enzymatic polymerization, particularly using lipases, offers a green and sustainable alternative to traditional chemical catalysis, proceeding under milder reaction conditions and often with high selectivity, minimizing the formation of undesirable byproducts.[4][5]
Immobilized Candida antarctica lipase (B570770) B (CALB), commercially available as Novozym 435, is a widely used and robust biocatalyst for polyester (B1180765) synthesis.[4][6] It has demonstrated high efficiency in the polymerization of various furan-based monomers.[4][5][6] This document outlines model protocols for the lipase-catalyzed homopolymerization of HMFA and its copolymerization with an aliphatic diol.
Data Presentation
The following tables present hypothetical yet plausible quantitative data for the enzymatic polymerization of HMFA. This data is intended to be representative of expected outcomes and to serve as a baseline for comparison during experimental optimization.
Table 1: Hypothetical Data for One-Stage Enzymatic Homopolymerization of this compound
| Entry | Temperature (°C) | Time (h) | Enzyme Loading (wt%) | Solvent | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) | Yield (%) |
| 1 | 70 | 24 | 10 | Diphenyl ether | 2,500 | 1.8 | 65 |
| 2 | 70 | 48 | 10 | Diphenyl ether | 3,800 | 1.9 | 78 |
| 3 | 80 | 24 | 10 | Diphenyl ether | 3,200 | 1.8 | 72 |
| 4 | 80 | 48 | 10 | Diphenyl ether | 4,500 | 2.0 | 85 |
| 5 | 80 | 48 | 20 | Diphenyl ether | 5,100 | 2.1 | 88 |
Table 2: Hypothetical Data for Two-Stage Enzymatic Copolymerization of this compound with 1,8-Octanediol
| Entry | Monomer Feed Ratio (HMFA:Diol) | Temperature (°C) Stage 1 / Stage 2 | Time (h) Stage 1 / Stage 2 | Mw ( g/mol ) | PDI | Yield (%) |
| 1 | 1:1 | 70 / 90 | 4 / 24 | 8,500 | 2.2 | 80 |
| 2 | 1:1 | 70 / 90 | 4 / 48 | 12,000 | 2.4 | 88 |
| 3 | 1:1.2 | 70 / 90 | 4 / 48 | 10,500 | 2.3 | 85 |
| 4 | 1.2:1 | 70 / 90 | 4 / 48 | 11,500 | 2.4 | 87 |
Experimental Protocols
Protocol 1: One-Stage Enzymatic Homopolymerization of this compound
This protocol describes a one-stage enzymatic polycondensation of HMFA to produce oligoesters.
Materials:
-
This compound (HMFA)
-
Immobilized Candida antarctica Lipase B (Novozym 435)
-
Diphenyl ether (solvent)
-
Methanol (B129727) (for precipitation)
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (e.g., three-neck round-bottom flask, condenser, magnetic stirrer)
Procedure:
-
Preparation: Dry the glassware in an oven at 120°C overnight and cool under a stream of nitrogen.
-
Reaction Setup: In a 50 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a condenser, add this compound (e.g., 1.42 g, 10 mmol) and diphenyl ether (e.g., 10 mL).
-
Enzyme Addition: Add Novozym 435 (e.g., 10 wt% of the monomer, 0.142 g).
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80°C) and stir the mixture under a slow stream of nitrogen. The reaction is allowed to proceed for a specified time (e.g., 24-48 hours). Water, a byproduct of the esterification, is removed by the nitrogen flow.
-
Termination and Product Isolation:
-
Cool the reaction mixture to room temperature.
-
Add chloroform (B151607) or another suitable solvent to dissolve the polymer and dilute the diphenyl ether.
-
Filter the mixture to remove the immobilized enzyme.
-
Precipitate the polymer by slowly adding the filtrate to a beaker of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any remaining solvent and unreacted monomer.
-
Dry the final polymer product under vacuum at 40°C to a constant weight.
-
-
Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight (Mw) and polydispersity index (PDI), and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure.
Protocol 2: Two-Stage Enzymatic Copolymerization of this compound with an Aliphatic Diol
This protocol is a two-stage method designed to achieve higher molecular weight copolyesters by first forming oligomers at a lower temperature, followed by a higher temperature step under vacuum to drive the polymerization further.
Materials:
-
This compound (HMFA)
-
Aliphatic diol (e.g., 1,8-octanediol)
-
Immobilized Candida antarctica Lipase B (Novozym 435)
-
Diphenyl ether (solvent)
-
Methanol (for precipitation)
-
Nitrogen gas and vacuum supply
-
Standard glassware for organic synthesis
Procedure:
-
Stage 1: Oligomerization
-
Set up the reaction as described in Protocol 1, adding equimolar amounts of HMFA (e.g., 1.42 g, 10 mmol) and the diol (e.g., 1,8-octanediol, 1.46 g, 10 mmol) to diphenyl ether.
-
Add Novozym 435 (10-20 wt% of total monomers).
-
Heat the mixture at a moderate temperature (e.g., 70°C) under a nitrogen flow for a set period (e.g., 4 hours) to facilitate the formation of oligomers.
-
-
Stage 2: Polycondensation
-
Increase the temperature to 90°C.
-
Apply a vacuum (e.g., <1 mbar) to the system to effectively remove the condensation byproduct (water) and drive the equilibrium towards the formation of a high molecular weight polymer.
-
Continue the reaction under these conditions for an extended period (e.g., 24-48 hours).
-
-
Product Isolation and Purification:
-
Follow the termination and product isolation steps as outlined in Protocol 1.
-
-
Characterization: Analyze the final copolyester using GPC and NMR to determine its molecular weight, PDI, and composition.
Visualizations
The following diagrams illustrate the experimental workflows for the enzymatic polymerization of this compound.
Caption: Workflow for one-stage enzymatic homopolymerization of HMFA.
Caption: Workflow for two-stage enzymatic copolymerization of HMFA.
References
- 1. Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-Hydroxymethyl-2-furoic acid as a Precursor for 2,5-furandicarboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,5-Furandicarboxylic acid (FDCA) is a bio-based platform chemical with significant potential to replace petroleum-derived terephthalic acid in the production of polyesters like polyethylene (B3416737) furanoate (PEF). One of the primary synthesis routes to FDCA is the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF). This process involves several intermediate compounds, with 5-Hydroxymethyl-2-furoic acid (HMFCA) being a key species. The oxidation of HMFCA to FDCA is a critical step in the overall reaction pathway. These application notes provide detailed information on the catalytic conversion of HMFCA to FDCA, including reaction pathways, experimental protocols, and analytical methods for quantification.
Reaction Pathway
The oxidation of HMF to FDCA can proceed through two main pathways, both of which converge to form FDCA. HMFCA is an intermediate in one of these pathways.
-
Pathway 1 (HMFCA Pathway): The aldehyde group of HMF is first oxidized to a carboxylic acid group to form this compound (HMFCA). Subsequently, the hydroxymethyl group of HMFCA is oxidized to a carboxylic acid group, yielding 2,5-furandicarboxylic acid (FDCA). This pathway is favored in alkaline conditions.[1]
-
Pathway 2 (DFF Pathway): The hydroxymethyl group of HMF is initially oxidized to an aldehyde group, forming 2,5-diformylfuran (DFF). DFF is then further oxidized to FDCA, often through the intermediate 5-formyl-2-furancarboxylic acid (FFCA).
The final step in both pathways is the oxidation of the remaining aldehyde or hydroxymethyl group to a carboxylic acid to form FDCA.[2][3]
References
Green Synthesis of 5-Hydroxymethyl-2-furancarboxylic Acid (5-HMFCA) Using Heterogeneous Catalysts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the green synthesis of 5-hydroxymethyl-2-furancarboxylic acid (5-HMFCA) from 5-hydroxymethylfurfural (B1680220) (HMF) utilizing heterogeneous catalysts. 5-HMFCA is a valuable bio-based platform chemical and a key intermediate in the synthesis of pharmaceuticals and polymers.[1][2] The protocols emphasize environmentally benign methods, employing heterogeneous catalysts that offer advantages such as easy separation, reusability, and reduced waste generation. This guide summarizes key quantitative data from recent literature, details experimental procedures, and provides visual representations of the workflow and reaction pathways to aid in the practical implementation of these synthetic routes.
Introduction
The transition towards a bio-based economy necessitates the development of sustainable methods for producing valuable chemicals from renewable resources. 5-Hydroxymethylfurfural (HMF), derived from the dehydration of carbohydrates, is a pivotal platform molecule for the synthesis of a wide array of furan-based chemicals and materials.[3][4] Among its oxidation products, 5-hydroxymethyl-2-furancarboxylic acid (5-HMFCA) is of significant interest due to its potential as a monomer for bio-polymers and as a precursor for active pharmaceutical ingredients.[2][5]
Traditional oxidation methods often rely on homogeneous catalysts and harsh reaction conditions, leading to challenges in product separation and environmental concerns. The use of heterogeneous catalysts presents a greener alternative for the selective oxidation of HMF to 5-HMFCA. These solid catalysts can be easily recovered and reused, simplifying downstream processing and minimizing waste.[6] This document outlines effective strategies for the synthesis of 5-HMFCA using various heterogeneous catalytic systems, including supported noble and non-noble metal catalysts.
Data Presentation: Comparison of Heterogeneous Catalytic Systems
The following table summarizes the performance of various heterogeneous catalysts for the selective oxidation of HMF to 5-HMFCA, providing a comparative overview of reaction conditions and outcomes.
| Catalyst | Support | Oxidant | Base | Temp. (°C) | Time (h) | HMF Conv. (%) | 5-HMFCA Yield (%) | Selectivity (%) | Ref. |
| Ag/ZrO₂ | ZrO₂ | Air | - | 130 | 6 | >99 | ≥98 | ≥98 | [7] |
| Ag₂O | None | H₂O₂ | NaOH | 90 | 1 | 100 | 98 | 98 | [8] |
| Au/ZrO₂ | ZrO₂ | Air | - | 130 | 6 | >99 | - | - | [7] |
| Polystyrene-supported triazolium pre-catalyst & Fe(II) phthalocyanine | Polystyrene | Air | Ambersep 900 OH (for hydrolysis) | RT | - | - | 87 (overall) | - | [2][5][9] |
| Deinococcus wulumuqiensis R12 (whole-cell) | - | - | - | 30-50 | 36 | 100 | 90 (at 300mM HMF) | ~98 | [1] |
Note: This table presents a selection of data from the cited literature. Performance can vary based on specific catalyst preparation methods and reaction parameters.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Preparation (e.g., Supported Silver Catalyst)
This protocol describes a general method for preparing a supported silver catalyst, which has shown high selectivity for 5-HMFCA.[7]
Materials:
-
Zirconium(IV) oxynitrate hydrate (B1144303) (ZrO(NO₃)₂·xH₂O)
-
Silver nitrate (B79036) (AgNO₃)
-
Urea (B33335) (CO(NH₂)₂)
-
Deionized water
Procedure:
-
Support Preparation (ZrO₂):
-
Dissolve zirconium(IV) oxynitrate hydrate and urea in deionized water.
-
Heat the solution to 90°C and maintain for 24 hours to precipitate zirconium hydroxide.
-
Filter, wash the precipitate thoroughly with deionized water, and dry at 100°C overnight.
-
Calcine the dried powder at 500°C for 4 hours in air to obtain ZrO₂ support.
-
-
Silver Impregnation:
-
Disperse the prepared ZrO₂ support in an aqueous solution of silver nitrate.
-
Stir the suspension at room temperature for 12 hours.
-
Remove the solvent by rotary evaporation.
-
Dry the resulting solid at 100°C overnight.
-
-
Catalyst Activation:
-
Calcine the dried powder under a flow of air at 300°C for 3 hours to obtain the final Ag/ZrO₂ catalyst.
-
Protocol 2: Catalytic Oxidation of HMF to 5-HMFCA
This protocol outlines a typical procedure for the aerobic oxidation of HMF using a heterogeneous catalyst in an aqueous medium.
Materials:
-
5-Hydroxymethylfurfural (HMF)
-
Heterogeneous catalyst (e.g., Ag/ZrO₂)
-
Solvent (e.g., deionized water)
-
Pressurized reactor (autoclave)
-
Oxygen or air source
Procedure:
-
Reaction Setup:
-
Charge the autoclave with HMF, the heterogeneous catalyst, and deionized water.
-
Seal the reactor and purge several times with the oxidant (e.g., air or pure oxygen) to remove any inert gases.
-
-
Reaction Execution:
-
Product Recovery and Analysis:
-
After the reaction, cool the reactor to room temperature and carefully release the pressure.
-
Separate the solid catalyst from the reaction mixture by filtration or centrifugation.
-
Analyze the liquid phase using High-Performance Liquid Chromatography (HPLC) to determine the conversion of HMF and the yield and selectivity of 5-HMFCA.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for 5-HMFCA synthesis.
Reaction Pathway
Caption: Reaction pathway of HMF oxidation.
Conclusion
The green synthesis of 5-HMFCA using heterogeneous catalysts offers a promising and sustainable alternative to conventional methods. Catalytic systems based on supported silver and gold have demonstrated high yields and selectivities under relatively mild, base-free conditions.[7] The protocols and data presented in this document provide a solid foundation for researchers to develop and optimize processes for the production of this valuable bio-based chemical. Further research may focus on the development of even more cost-effective and robust non-noble metal catalysts and the optimization of reaction conditions for industrial-scale production.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Au-Based Bimetallic Catalysts for Aerobic Oxidation of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid under Base-Free Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Aerobic oxidation of 5-hydroxymethylfurfural to 5-hydroxymethyl-2-furancarboxylic acid and its derivatives by heterogeneous NHC-catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Supported gold- and silver-based catalysts for the selective aerobic oxidation of 5-(hydroxymethyl)furfural to 2,5-furandicarboxylic acid and 5-hydroxymethyl-2-furancarboxylic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Aerobic oxidation of 5-hydroxymethylfurfural to 5-hydroxymethyl-2-furancarboxylic acid and its derivatives by heterogeneous NHC-catalysis [air.unimi.it]
Application Notes and Protocols for the Electrochemical Synthesis of 5-Hydroxymethyl-2-furoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the electrochemical synthesis of 5-Hydroxymethyl-2-furoic acid (HMFCA), a valuable bio-based platform chemical and intermediate in the pharmaceutical and polymer industries. The electrochemical oxidation of 5-Hydroxymethylfurfural (B1680220) (HMF) offers a green and sustainable alternative to traditional chemical oxidation methods. These notes cover the reaction pathways, catalyst selection, experimental setup, and analytical quantification of HMFCA.
Introduction
This compound (HMFCA) is a key derivative of 5-hydroxymethylfurfural (HMF), which is readily obtained from the dehydration of carbohydrates. HMFCA serves as a versatile building block for the synthesis of various high-value chemicals, including the bioplastic monomer 2,5-furandicarboxylic acid (FDCA).[1] The selective oxidation of the aldehyde group in HMF to a carboxylic acid, while preserving the hydroxyl group, is a critical step in the valorization of biomass. Electrochemical methods provide a promising route for this transformation under mild conditions, avoiding the use of harsh oxidants and high temperatures.[2]
The electrochemical oxidation of HMF can proceed through two primary pathways: oxidation of the alcohol group to form 2,5-diformylfuran (DFF) or oxidation of the aldehyde group to yield HMFCA.[1][3][4] The selectivity towards HMFCA is highly dependent on the choice of electrode material, electrolyte conditions, and applied potential.[1]
Data Presentation
The following tables summarize quantitative data from various studies on the electrochemical synthesis of furan (B31954) derivatives, highlighting conditions relevant to HMFCA production.
Table 1: Performance of Various Electrocatalysts in HMF Oxidation
| Catalyst | Electrolyte | Applied Potential (V vs. RHE) | HMF Conversion (%) | Product Yield/Selectivity (%) | Faradaic Efficiency (%) | Reference |
| Au/C | Alkaline | 0.6 - 0.9 | High | HMFCA Selectivity: 98% | Not Reported | [1] |
| Cu | Alkaline | Low | High | High HMFCA Selectivity | Not Reported | [1] |
| NiSₓ/β-Ni(OH)₂/Ni | 1.0 M KOH | 1.413 | 99.4 | FDCA Selectivity: 97.7% | 98.3 | [5] |
| Cu₂P₇-CoP | 1.0 M KOH | 1.43 | 100 | FDCA Yield: 98.8% | 98 | [6] |
| Fe₁Co₁/NF | 1 M KOH | 1.40 | >95% | FDCA Yield: >95% | ~89% for FDCA | [7][8] |
| Polyaniline/CP | Alkaline | 1.96 | Low | FFCA Selectivity: 76% | Not Reported | [9][10][11] |
Note: Much of the recent research has focused on the complete oxidation to FDCA. The data for catalysts selective to HMFCA is less abundant in recent literature, with Au and Cu-based catalysts showing high selectivity at lower potentials.
Experimental Protocols
Protocol 1: General Procedure for Electrochemical Synthesis of HMFCA
This protocol describes a general method for the electrochemical oxidation of HMF to HMFCA in a batch-type electrochemical cell.
1. Materials and Reagents:
-
5-Hydroxymethylfurfural (HMF)
-
Supporting Electrolyte (e.g., 0.5 M KHCO₃, 1.0 M KOH)
-
High-purity water
-
Working Electrode (e.g., Gold (Au) foil, Copper (Cu) foam)
-
Counter Electrode (e.g., Platinum (Pt) foil)
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Potentiostat/Galvanostat
-
Electrochemical Cell (H-type or single-compartment)
-
Magnetic Stirrer and Stir Bar
2. Catalyst Preparation (Example: Polished Gold Electrode):
-
Mechanically polish the gold foil with alumina (B75360) slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing cloth.
-
Rinse the electrode thoroughly with high-purity water.
-
Soncate the electrode in high-purity water for 5 minutes to remove any residual alumina particles.
-
Electrochemically clean the electrode by cycling the potential in the supporting electrolyte solution until a stable cyclic voltammogram is obtained.
3. Electrochemical Synthesis Procedure:
-
Prepare the electrolyte solution by dissolving the supporting electrolyte and HMF in high-purity water to the desired concentrations (e.g., 10-50 mM HMF).
-
Assemble the electrochemical cell with the working, counter, and reference electrodes. If using an H-type cell, fill both compartments with the electrolyte solution.
-
Place the electrochemical cell on a magnetic stirrer and add a stir bar to the working electrode compartment.
-
Connect the electrodes to the potentiostat.
-
Purge the electrolyte with an inert gas (e.g., N₂ or Ar) for at least 30 minutes to remove dissolved oxygen.
-
Perform the electrolysis at a constant potential. Based on literature, lower potentials (e.g., 0.6-0.9 V vs. RHE) are favorable for selective HMFCA formation on Au catalysts.[1]
-
Monitor the reaction progress by taking aliquots of the electrolyte at regular intervals for analysis.
-
Upon completion, stop the electrolysis and disassemble the cell.
Protocol 2: HPLC Analysis of Reaction Products
This protocol outlines the high-performance liquid chromatography (HPLC) method for the quantification of HMF and HMFCA.
1. Instrumentation and Columns:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm particle size)
2. Mobile Phase and Gradient:
-
A common mobile phase consists of a mixture of an aqueous buffer and an organic solvent. For example, a gradient of acetonitrile (B52724) in a dilute acid solution (e.g., 0.06 N H₂SO₄) or a phosphate (B84403) buffer can be used.[12]
-
Example Gradient:
-
Solvent A: 0.06 N H₂SO₄ in water
-
Solvent B: Methanol
-
Gradient: 60% A and 40% B (isocratic)[12]
-
-
The detection wavelength for HMF is typically around 284 nm, and for HMFCA, it is around 254 nm.[13]
3. Sample Preparation:
-
Withdraw a small aliquot (e.g., 100 µL) from the electrochemical cell.
-
Dilute the sample with the mobile phase or high-purity water to a concentration within the calibration range.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection into the HPLC system.
4. Quantification:
-
Prepare a series of standard solutions of HMF and HMFCA of known concentrations.
-
Inject the standards into the HPLC to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared samples and determine the concentrations of HMF and HMFCA from the calibration curve.
-
Calculate the HMF conversion, HMFCA yield, and Faradaic efficiency using the following equations:
-
HMF Conversion (%) = [(Initial moles of HMF - Final moles of HMF) / Initial moles of HMF] x 100
-
HMFCA Yield (%) = (Moles of HMFCA produced / Initial moles of HMF) x 100
-
Faradaic Efficiency (%) = (Moles of HMFCA produced x n x F) / (Total charge passed) x 100
-
where 'n' is the number of electrons transferred for the oxidation of HMF to HMFCA (n=2), and 'F' is the Faraday constant (96485 C/mol).
-
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Reaction pathways for the electrochemical oxidation of HMF.
Caption: Experimental workflow for electrochemical synthesis and analysis.
References
- 1. Advances in Selective Electrochemical Oxidation of 5‐Hydroxymethylfurfural to Produce High‐Value Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrochemical oxidation of biomass derived 5-hydroxymethylfurfural (HMF): pathway, mechanism, catalysts and coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Selective electrooxidation of 5-hydroxymethylfurfural to 5-formyl-furan-2-formic acid on non-metallic polyaniline catalysts: structure–function relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective electrooxidation of 5-hydroxymethylfurfural to 5-formyl-furan-2-formic acid on non-metallic polyaniline catalysts: structure–function relati ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01752H [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Hydroxymethyl-2-furoic acid (HMFCA)
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers and professionals working on the synthesis of 5-Hydroxymethyl-2-furoic acid (HMFCA) from 5-Hydroxymethylfurfural (B1680220) (HMF).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of HMFCA, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Low Yield of HMFCA
Q1: My HMFCA yield is consistently low. What are the common causes and how can I improve it?
A1: Low yields in HMFCA synthesis can stem from several factors, including suboptimal reaction conditions, substrate or product inhibition, and formation of byproducts.
-
Substrate Inhibition: High concentrations of the starting material, 5-hydroxymethylfurfural (HMF), can be toxic to biocatalysts or inhibit both chemical and biological catalytic activity.[1][2] In whole-cell biocatalysis, HMF concentrations above 150-200 mM often lead to a decrease in yield.[1]
-
Solution: Employ a fed-batch strategy where the HMF substrate is added incrementally over time. This maintains a lower, non-inhibitory concentration in the reaction mixture, allowing for higher overall product accumulation. A fed-batch process has been shown to produce over 500 mM of HMFCA.[1]
-
-
Product Inhibition & pH Drop: The accumulation of the acidic product, HMFCA, can lower the pH of the reaction medium. This pH drop can inhibit or deactivate catalysts, particularly whole-cell biocatalysts which are sensitive to acidic conditions.[3]
-
Byproduct Formation: HMF is a highly reactive molecule that can be converted into several undesired products, such as 2,5-diformylfuran (DFF), 5-formyl-2-furancarboxylic acid (FFCA), and the fully oxidized 2,5-furandicarboxylic acid (FDCA).[4][5] HMF can also degrade into levulinic acid or polymerize to form humins, especially under harsh conditions (e.g., high temperature, extreme pH).[6][7]
-
Solution: Optimize for selectivity. Use catalysts known for high selectivity towards HMFCA, such as specific whole-cell biocatalysts (e.g., Deinococcus wulumuqiensis R12) which can achieve over 99% chemoselectivity.[1] For chemical catalysis, carefully select the catalyst and reaction conditions (e.g., temperature, oxidant) to favor the oxidation of only the aldehyde group.[8][9]
-
Issue 2: Formation of Undesired Byproducts
Q2: I am observing significant amounts of 2,5-furandicarboxylic acid (FDCA) and other byproducts in my product mixture. How can I increase selectivity for HMFCA?
A2: The formation of FDCA and other oxidized derivatives occurs when the alcohol group of HMF or HMFCA is also oxidized.[5]
-
Cause: The primary cause is over-oxidation. This is common with strong oxidizing agents or catalysts that are not sufficiently selective for the aldehyde group. Reaction conditions like high temperature or prolonged reaction times can also promote further oxidation.
-
Solutions:
-
Catalyst Choice: Employ a highly selective catalyst. Biocatalytic methods using whole cells or specific enzymes often provide excellent chemoselectivity for the aldehyde group, leaving the alcohol group intact.[1] For chemical methods, catalysts like manganese complexes ([MnIV₂(μ-O)₃(tmtacn)₂]²⁺) with H₂O₂ in water have shown high selectivity for HMFCA.[8]
-
Control Reaction Time: Monitor the reaction progress closely (e.g., using HPLC) and stop the reaction once the maximum HMFCA concentration is reached, before significant over-oxidation to FFCA or FDCA occurs.
-
Milder Conditions: Use milder reaction conditions, such as lower temperatures and pressures, which can reduce the rate of over-oxidation.[10] Biocatalytic processes are particularly advantageous as they operate under ambient conditions.[11]
-
Issue 3: Difficulty in Product Purification
Q3: How can I effectively purify HMFCA from the reaction mixture, especially from unreacted HMF and other furanic byproducts?
A3: Purification can be challenging due to the similar chemical nature of HMF and its derivatives.
-
Solution: Acid-Base Extraction.
-
After the reaction, acidify the mixture with an acid like HCl to a low pH (e.g., pH 2-3). This ensures that HMFCA is in its protonated, less polar carboxylic acid form.
-
Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate. HMFCA will preferentially move to the organic layer, while more polar impurities may remain in the aqueous phase.
-
Wash the organic layer with brine to remove residual water-soluble impurities.
-
Dry the organic layer (e.g., over anhydrous Na₂SO₄ or MgSO₄) and evaporate the solvent under reduced pressure to obtain crude HMFCA.
-
For higher purity, the crude product can be recrystallized from a suitable solvent system (e.g., water or an organic solvent mixture).
-
Issue 4: Catalyst Inefficiency and Deactivation
Q4: My catalyst (chemical or biological) seems to lose activity over time or with repeated use. What could be the cause?
A4: Catalyst deactivation is a common problem.
-
For Biocatalysts (Whole Cells/Enzymes):
-
Cause: Deactivation is often caused by substrate toxicity (HMF) or product inhibition (HMFCA accumulation leading to low pH).[1][3] The byproduct hydrogen peroxide (H₂O₂) generated in some enzymatic reactions can also inhibit enzyme action.[10]
-
Solution: Implement a fed-batch approach to limit substrate concentration, control the reaction pH, and consider cell immobilization techniques, which can enhance stability and reusability.
-
-
For Heterogeneous Chemical Catalysts (e.g., Supported Noble Metals):
-
Cause: Deactivation can occur due to poisoning of active sites by impurities or byproducts, leaching of the active metal into the solution, or physical blocking of pores by polymeric humins.
-
Solution: Ensure high purity of the HMF starting material. Perform the reaction under conditions that minimize humin formation (e.g., moderate temperatures). Catalyst regeneration (e.g., by calcination) may be possible depending on the specific catalyst and deactivation mechanism. Catalyst recycling has been demonstrated for some systems, though a decrease in yield may be observed in subsequent cycles.[12]
-
Data on HMFCA Synthesis Conditions and Yields
The following tables summarize quantitative data from various studies on the synthesis of HMFCA, providing a comparative overview of different catalytic systems and their performance.
Table 1: Biocatalytic Synthesis of HMFCA from HMF
| Biocatalyst | HMF Conc. (mM) | Temp (°C) | pH | Time (h) | Yield (%) | Reference |
| Pseudochrobactrum sp. B2L & Lysinibillus sp. B2P | 200 | Optimized | Optimized | - | 99% | [3] |
| Deinococcus wulumuqiensis R12 | 150 | 35 | 7.0 | 12 | 99% | [1] |
| Deinococcus wulumuqiensis R12 | 300 | 35 | 7.0 | 36 | 90% | [1] |
| Recombinant E. coli | 100 | Optimized | Optimized | - | 95-98% | [11] |
| Recombinant E. coli HMFOMUT | 150 | 30 | 7.0 | - | 96.9% | [13] |
| Pseudomonas putida KT2440 | 160 | 35 | 6.5 | 12 | 96.8% | [2] |
| Gluconobacter oxydans | - | - | Controlled | 12 | 98% | [2] |
Table 2: Chemical Catalytic Synthesis of HMFCA from HMF
| Catalyst | Oxidant | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Ru-pincer complex | Water | NaOH | 1,4-dioxane/H₂O | 135 | 18 | 75% | [8] |
| [MnIV₂(μ-O)₃(tmtacn)₂]²⁺ | H₂O₂ | - | Water | 25 | 16 | Selective | [8] |
| Photocatalytic Method | - | - | - | - | - | 90-95% | [1] |
Experimental Protocols
Protocol 1: Whole-Cell Biocatalytic Synthesis of HMFCA
This protocol is based on the method using Deinococcus wulumuqiensis R12 resting cells, which demonstrates high yield and selectivity.[1]
1. Materials and Equipment:
-
HMF (5-Hydroxymethylfurfural)
-
Deinococcus wulumuqiensis R12 cells (or other suitable microbial cells)
-
Phosphate (B84403) buffer (100 mM, pH 7.0)
-
NaOH solution (for pH adjustment)
-
Incubator shaker
-
Centrifuge
-
HPLC for analysis
2. Procedure:
-
Cell Preparation: Cultivate D. wulumuqiensis R12 cells in a suitable growth medium until the desired cell density is reached. Harvest the cells by centrifugation and wash them with phosphate buffer (100 mM, pH 7.0) to prepare resting cells.
-
Reaction Setup: In a reaction vessel, suspend the harvested microbial cells in 5 mL of phosphate buffer (100 mM, pH 7.0) to a final concentration of 0.2 g/mL.
-
Substrate Addition: Add HMF to the cell suspension to a final concentration of 150 mM.
-
Incubation: Place the reaction vessel in an incubator shaker set to 35°C with agitation at 850 rpm.
-
pH Control: During the initial 12 hours of the reaction, monitor the pH every 3 hours. Adjust the pH back to approximately 7.0 using NaOH solution as needed to counteract the acidification from HMFCA production.
-
Reaction Monitoring: Take samples periodically and analyze the concentrations of HMF and HMFCA using HPLC to determine the reaction progress and yield.
-
Product Isolation: Once the reaction is complete (typically within 12 hours for 150 mM HMF), separate the cells from the supernatant by centrifugation. The supernatant contains the HMFCA product, which can be purified further by acidification and extraction as described in the troubleshooting section.
Visualizations
Diagram 1: HMF Oxidation Pathways
This diagram illustrates the selective oxidation of HMF to HMFCA and the potential over-oxidation pathways leading to other derivatives.
Caption: Reaction pathways for the oxidation of HMF.
Diagram 2: Experimental Workflow for HMFCA Synthesis & Purification
This workflow outlines the key steps from reaction setup to obtaining the purified final product.
Caption: General workflow for HMFCA synthesis and purification.
Diagram 3: Troubleshooting Logic for Low HMFCA Yield
This diagram provides a logical decision-making process for troubleshooting low product yields.
Caption: Troubleshooting flowchart for low HMFCA yield.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Optimization of 5-hydroxymethylfurfural oxidation via photo-enzymatic cascade process - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC00673A [pubs.rsc.org]
- 5. ias.ac.in [ias.ac.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Review on Green and Efficient Synthesis of 5-Hydroxymethylfurfural (HMF) and 2,5-Furandicarboxylic Acid (FDCA) from Sustainable Biomass | CoLab [colab.ws]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic conversion reactions of 5-hydroxymethylfurfural (HMF) to bio-based 2,5-diformylfuran (DFF) and 2,5-furandicarboxylic acid (FDCA) with air: mechanisms, pathways and synthesis selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-Hydroxymethyl-2-furancarboxylic Acid (5-HMFCA) from 5-Hydroxymethylfurfural (HMF)
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 5-hydroxymethyl-2-furancarboxylic acid (5-HMFCA) from 5-hydroxymethylfurfural (B1680220) (HMF).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 5-HMFCA, focusing on byproduct formation and offering potential solutions.
Q1: My reaction is producing a significant amount of 2,5-furandicarboxylic acid (FDCA) instead of the desired 5-HMFCA. How can I improve selectivity?
Possible Causes:
-
Over-oxidation: The catalyst and reaction conditions are too harsh, leading to the oxidation of both the aldehyde and the alcohol groups of HMF. Noble metal catalysts, in particular, can promote the formation of FDCA.[1]
-
Prolonged Reaction Time: Leaving the reaction to run for too long can result in the conversion of the initially formed 5-HMFCA into FDCA.
-
High Temperature: Elevated temperatures can increase the rate of the second oxidation step from 5-HMFCA to FDCA.[1]
Suggested Solutions:
-
Catalyst Selection: Opt for a catalyst with higher selectivity for the oxidation of the aldehyde group over the alcohol group. For instance, certain gold-based catalysts have shown high selectivity for HMF oxidation to 5-HMFCA.[2]
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like HPLC to stop the reaction once the maximum yield of 5-HMFCA is achieved, before significant conversion to FDCA occurs.[3]
-
Optimize Reaction Conditions: Systematically screen lower temperatures and shorter reaction times to find a balance that favors the formation of 5-HMFCA.
-
Control Oxidant Supply: In aerobic oxidation, controlling the partial pressure of oxygen can influence selectivity.
Q2: I am observing the formation of 2,5-diformylfuran (DFF) as a major byproduct. What causes this and how can I minimize it?
Possible Causes:
-
Catalyst Selectivity: Some catalysts, particularly those based on ruthenium or palladium, may preferentially oxidize the hydroxymethyl group of HMF to an aldehyde, yielding DFF.[4]
-
Reaction Pathway: The oxidation of HMF to FDCA can proceed through two main pathways: one via 5-HMFCA and the other via DFF.[4][5] Your current conditions may favor the DFF pathway.
Suggested Solutions:
-
Catalyst Choice: Switch to a catalyst known to favor the oxidation of the aldehyde group first. As mentioned, gold-based catalysts are often a good choice for this.[2]
-
Ligand/Support Modification: For heterogeneous catalysts, the nature of the support and the presence of specific ligands can alter the catalyst's selectivity. Experiment with different support materials (e.g., activated carbon, metal oxides) to tune the selectivity away from DFF formation.
Q3: My reaction mixture is turning dark, and I am getting low yields of all furan (B31954) products due to the formation of insoluble humins. How can I prevent this?
Possible Causes:
-
High Temperature: Humin formation is significantly accelerated at elevated temperatures through polymerization and condensation reactions of HMF.[1][6]
-
High Substrate Concentration: Higher initial concentrations of HMF can increase the rate of intermolecular reactions leading to humins.[1]
-
High Basicity: Strongly basic conditions can promote HMF degradation and subsequent humin formation.[1]
-
Presence of Sugars: If the HMF starting material is derived from sugars and not fully purified, residual sugars can contribute to humin formation.
Suggested Solutions:
-
Lower Reaction Temperature: Operate at the lowest temperature that still allows for a reasonable reaction rate.
-
Dilute Reaction Mixture: Use a lower concentration of HMF to reduce the likelihood of polymerization.
-
pH Control: Maintain a neutral or mildly basic pH. Avoid strongly basic conditions. Using moderate bases like K₂CO₃ or KHCO₃ is often preferred.[1]
-
Purify Starting Material: Ensure the HMF used is of high purity and free from residual sugars.
-
Solvent System: Employing a biphasic solvent system can sometimes help by extracting the product from the reactive phase, thereby minimizing degradation.[1]
Q4: I am detecting levulinic acid in my product mixture. What is the source of this byproduct?
Possible Cause:
-
Acidic Conditions: Levulinic acid is formed through the rehydration of HMF, a reaction that is catalyzed by acids.[1] If your catalyst or reaction medium is acidic, this side reaction can occur.
Suggested Solutions:
-
Maintain Neutral or Basic pH: Ensure that the reaction is not performed under acidic conditions. If using a catalyst that might have acidic sites, consider adding a mild base to neutralize them.
-
Solvent Choice: The use of highly polar and aqueous solvents can promote the formation of levulinic acid.[1]
Quantitative Data on Byproduct Formation
The following table summarizes the distribution of products and byproducts in the oxidation of HMF to furan dicarboxylic acids under different catalytic systems. This data can help in selecting a suitable starting point for optimizing the synthesis of 5-HMFCA.
| Catalyst | Support | Oxidant | Temp (°C) | Time (h) | HMF Conv. (%) | 5-HMFCA Yield (%) | FFCA Yield (%) | DFF Yield (%) | FDCA Yield (%) | Reference |
| Ru | ZrO₂ | O₂ | 140 | 4 | 100 | Not Reported | 35 | 45 | Low | [4] |
| Ru | MgO | O₂ | 140 | 4 | 100 | Not Reported | Remained | Remained | 58 | [4] |
| Ru | CeO₂ | O₂ | 140 | 4 | 100 | Not Reported | Not Reported | 86 | Not sufficient | [4] |
| Ru | MgAlO | O₂ | 140 | 4 | 100 | Not Reported | Not Reported | Not Reported | 99 | [4] |
| Au | C | O₂ | - | - | - | High Selectivity | - | - | - | [2] |
Note: "Not Reported" indicates that the specific data was not provided in the cited source. The table highlights that different supported ruthenium catalysts yield varying distributions of DFF, FFCA, and FDCA, demonstrating the strong influence of the support material on selectivity.
Experimental Protocols
Below are detailed methodologies for key experiments related to the synthesis and analysis of 5-HMFCA and its byproducts.
Protocol 1: General Procedure for Catalytic Oxidation of HMF
This protocol outlines a general setup for the aerobic oxidation of HMF in an aqueous solution.
Materials:
-
5-Hydroxymethylfurfural (HMF)
-
Heterogeneous catalyst (e.g., supported noble metal catalyst)
-
Solvent (e.g., deionized water)
-
Base (e.g., Na₂CO₃, if required)
-
Pressurized reactor equipped with a magnetic stirrer, gas inlet, and temperature control
-
Oxygen source
Procedure:
-
Reaction Setup: In a high-pressure reactor, add the desired amount of HMF, the solvent, and the catalyst. If the reaction requires a basic medium, add the appropriate amount of base.
-
Purging: Seal the reactor and purge it with oxygen several times to remove air.
-
Reaction: Pressurize the reactor with oxygen to the desired pressure. Heat the reactor to the target temperature while stirring vigorously.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals. Prepare the samples for analysis (e.g., by filtering the catalyst and diluting the sample).
-
Product Analysis: Analyze the composition of the reaction mixture using High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and release the pressure. Separate the catalyst by filtration. The product can then be isolated from the solution, for example, by acidification to precipitate the carboxylic acids, followed by filtration and drying.[3]
Protocol 2: Quantification of HMF and its Oxidation Products by HPLC
This protocol provides a standard method for the analysis of the reaction mixture.
Equipment and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
A suitable column (e.g., C18 reverse-phase column)
-
Mobile phase: A gradient or isocratic mixture of an aqueous acid solution (e.g., dilute sulfuric acid or phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Standard solutions of HMF, 5-HMFCA, DFF, FFCA, and FDCA of known concentrations.
Procedure:
-
Calibration: Prepare a series of standard solutions for each compound of interest and inject them into the HPLC to generate calibration curves.
-
Sample Preparation: Take an aliquot from the reaction mixture, filter it through a 0.22 µm syringe filter to remove any solid particles, and dilute it with the mobile phase to a concentration that falls within the calibration range.[3]
-
Analysis: Inject the prepared sample into the HPLC system.
-
Quantification: Identify the peaks corresponding to HMF, 5-HMFCA, and other byproducts based on their retention times compared to the standards. Quantify the concentration of each compound using the calibration curves.
Visualizations
Reaction Pathway Diagram
The following diagram illustrates the key reaction pathways involved in the oxidation of HMF to 5-HMFCA and the formation of common byproducts.
Caption: Reaction pathways in the oxidation of HMF.
Troubleshooting Workflow
This diagram provides a logical workflow for troubleshooting common issues in 5-HMFCA synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Electrocatalytic oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid on supported Au and Pd bimetallic nanoparticles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. ias.ac.in [ias.ac.in]
- 5. Enzymatic conversion reactions of 5-hydroxymethylfurfural (HMF) to bio-based 2,5-diformylfuran (DFF) and 2,5-furandicarboxylic acid (FDCA) with air: mechanisms, pathways and synthesis selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in HMF Oxidation to 5-HMFCA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during the selective oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to 5-hydroxymethyl-2-furancarboxylic acid (5-HMFCA).
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues related to catalyst deactivation during the oxidation of HMF to 5-HMFCA.
| Observed Problem | Potential Cause | Suggested Solution |
| Gradual decrease in HMF conversion and/or 5-HMFCA selectivity over repeated cycles. | 1. Metal Leaching: Active metal species may be dissolving into the reaction medium, particularly under acidic or strongly alkaline conditions.[1] 2. Fouling by Product/Intermediates: The product (5-HMFCA) or intermediates can precipitate and block active sites, especially if their solubility in the reaction medium is low.[2] 3. Formation of Humins: HMF can degrade and polymerize to form insoluble, dark-colored byproducts called humins, which can coat the catalyst surface. | 1. Optimize pH: Operate at a pH where the stability of the metal catalyst is maximized. The addition of a suitable base can sometimes mitigate leaching.[1] 2. Solvent Selection: Choose a solvent system where both the reactant and products are highly soluble. A biphasic system can sometimes help by continuously extracting the product from the catalyst-containing phase.[3] 3. Control Reaction Temperature: Lowering the reaction temperature can reduce the rate of humin formation.[3] |
| Sudden and significant drop in catalyst activity. | 1. Catalyst Poisoning: Impurities in the HMF feed or solvent can irreversibly bind to the active sites of the catalyst.[4] 2. Mechanical Agitation Issues: Inefficient stirring can lead to localized "hot spots" and high concentrations of reactants/products, causing rapid deactivation.[4] | 1. Feed Purification: Ensure the purity of HMF and solvents. Pre-treatment of the HMF feed may be necessary to remove potential poisons.[4] 2. Optimize Stirring: Ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture and improve mass transfer.[4] |
| Change in product selectivity (e.g., increased formation of byproducts like 2,5-diformylfuran (DFF) or 2,5-furandicarboxylic acid (FDCA)). | 1. Alteration of Active Sites: The nature of the catalyst's active sites may have changed due to sintering (agglomeration of metal particles at high temperatures) or partial oxidation/reduction.[5] | 1. Control Reaction Temperature: Avoid excessively high temperatures that can lead to sintering. 2. Catalyst Regeneration: A regeneration protocol, such as calcination followed by reduction, may be necessary to restore the original state of the active sites.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of catalyst deactivation during HMF oxidation to 5-HMFCA?
A1: The primary deactivation mechanisms include:
-
Leaching: The loss of active metal components into the reaction solution.[1]
-
Fouling: The deposition of reaction products, intermediates, or byproducts (like humins) on the catalyst surface, which blocks access to active sites.[2]
-
Sintering: The thermal agglomeration of metal nanoparticles, leading to a decrease in the active surface area.[6]
-
Poisoning: The strong adsorption of impurities from the feedstock or solvent onto the active sites.[4]
Q2: How does the choice of solvent affect catalyst stability?
A2: The solvent plays a crucial role in catalyst stability. Protic solvents like water can sometimes promote the rehydration of HMF and the formation of humins.[3] Aprotic solvents such as DMSO or THF may suppress humin formation.[3] The solubility of HMF, 5-HMFCA, and any intermediates in the chosen solvent is also critical to prevent precipitation on the catalyst surface.[2]
Q3: Can a deactivated catalyst be regenerated?
A3: In many cases, yes. The appropriate regeneration method depends on the cause of deactivation:
-
For deactivation by coking or fouling with organic species, a controlled calcination (heating in the presence of a controlled amount of air or oxygen) can burn off the deposits.[4]
-
If the catalyst has been oxidized , a reduction step (e.g., with hydrogen) may be required to restore the active metallic sites.[4]
-
Deactivation due to sintering or significant metal leaching is often irreversible.[4]
Q4: What is the impact of pH on catalyst deactivation?
A4: The pH of the reaction medium can significantly influence catalyst stability. Acidic conditions can accelerate the degradation of HMF to form humins and may also promote the leaching of certain metal catalysts.[1] While alkaline conditions can favor the desired oxidation pathway, excessively high pH can also lead to HMF degradation via the Cannizzaro reaction and may cause leaching of amphoteric supports or active metals.[7][8]
Q5: Are there catalyst supports that can enhance stability?
A5: Yes, the choice of support material is important. Supports with strong metal-support interactions can help to prevent metal leaching and sintering. Acidic or basic properties of the support can also influence the reaction pathway and catalyst stability.[5] For example, basic supports can promote the desired oxidation pathway while acidic supports might enhance HMF degradation.
Data Presentation
Table 1: Catalyst Reusability in HMF Oxidation
| Catalyst | HMF Conversion (%) - Cycle 1 | 5-HMFCA Yield (%) - Cycle 1 | HMF Conversion (%) - Cycle 5 | 5-HMFCA Yield (%) - Cycle 5 | Reference |
| Au-Pd/Vermiculite | 100 | 99.9 (FDCA) | ~100 | 90.1 (FDCA) | [9] |
| Ru/MgFe | 98.3 | 61.5 (FDCA) | Not Reported | Not Reported | [9] |
| Ru+2.9 | >90 | ~45 (DFF) | Slightly Decreased Activity | Not specified | [10] |
| Sulfonic-acid-functionalized attapulgite | High | Promising HMF yield | Slight decrease in activity | Slight decrease in HMF yield | [11] |
| Au/Mg(OH)2 | ~100 | ~70 (FDCA) | ~95 | ~65 (FDCA) | [12] |
Note: Some studies focus on the oxidation of HMF to FDCA, for which 5-HMFCA is an intermediate. The data reflects the reported stability for the overall reaction.
Experimental Protocols
Protocol 1: General Procedure for HMF Oxidation and Catalyst Reusability Testing
-
Catalyst Preparation: Synthesize or procure the desired catalyst. Characterize the fresh catalyst using techniques such as XRD, TEM, and ICP-OES to determine its initial properties.
-
Reaction Setup:
-
Add the catalyst, HMF, and solvent to a suitable reactor (e.g., a batch reactor).
-
Seal the reactor and purge with an inert gas (e.g., nitrogen) before introducing the oxidant (e.g., O₂ or air) to the desired pressure.
-
Heat the reactor to the target temperature while stirring vigorously.
-
-
Reaction Monitoring: Take aliquots of the reaction mixture at regular intervals. Analyze the samples by HPLC to determine the concentration of HMF, 5-HMFCA, and any byproducts.
-
Catalyst Recovery and Reuse:
-
After the first reaction cycle, cool the reactor and separate the catalyst from the liquid phase by filtration or centrifugation.
-
Wash the recovered catalyst with a suitable solvent to remove any adsorbed species.
-
Dry the catalyst under vacuum or in an oven at a moderate temperature.
-
Use the dried catalyst for the next reaction cycle under identical conditions.
-
-
Analysis of Spent Catalyst: After several cycles, characterize the spent catalyst using the same techniques as for the fresh catalyst to identify changes in its structure and composition.
Protocol 2: Catalyst Regeneration by Calcination
-
Recovery and Washing: Recover the deactivated catalyst as described in Protocol 1.
-
Drying: Dry the catalyst thoroughly to remove any residual solvent.
-
Calcination:
-
Place the dried catalyst in a tube furnace.
-
Heat the catalyst under a flow of an inert gas (e.g., nitrogen) to a temperature sufficient to remove volatile adsorbed species (e.g., 100-150°C).
-
Introduce a diluted stream of air or oxygen (e.g., 5% O₂ in N₂) and slowly ramp the temperature to the target calcination temperature (typically 300-500°C, depending on the catalyst's thermal stability).
-
Hold at the final temperature for a specified period (e.g., 2-4 hours) to ensure complete removal of carbonaceous deposits.
-
Cool the catalyst to room temperature under an inert gas flow.
-
-
Post-Calcination Treatment: Depending on the nature of the catalyst, a reduction step (e.g., under H₂ flow) may be necessary to restore the active metal sites.
Visualizations
Caption: Reaction pathway for HMF oxidation.
Caption: Key mechanisms of catalyst deactivation.
Caption: Troubleshooting logic for catalyst deactivation.
References
- 1. Recent developments in solvent and catalyst selection for 5-hydroxymethylfurfural oxidation to 2,5-furandicarboxylic acid - EES Catalysis (RSC Publishing) DOI:10.1039/D5EY00028A [pubs.rsc.org]
- 2. chemcatbio.org [chemcatbio.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 7. Stabilization of alkaline 5-HMF electrolytes via Cannizzaro reaction for the electrochemical oxidation to FDCA - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC04732B [pubs.rsc.org]
- 8. Stabilization of alkaline 5-HMF electrolytes via Cannizzaro reaction for the electrochemical oxidation to FDCA - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for 5-HMFCA Production
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-hydroxymethyl-2-furancarboxylic acid (5-HMFCA), a valuable bio-based platform chemical. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on optimizing reaction pH and temperature.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in producing 5-HMFCA from 5-hydroxymethylfurfural (B1680220) (HMF)?
A1: The selective oxidation of HMF to 5-HMFCA is challenging due to the high reactivity of HMF.[1][2] Key challenges include:
-
Low Yield and Selectivity: Suboptimal reaction conditions can lead to the formation of byproducts such as 2,5-diformylfuran (DFF), 5-formyl-2-furancarboxylic acid (FFCA), and 2,5-furandicarboxylic acid (FDCA), as well as degradation products like levulinic acid and humins.[1][3]
-
HMF Instability: HMF is sensitive to pH and temperature.[4] Acidic conditions and high temperatures can promote the degradation of HMF, reducing the overall yield of 5-HMFCA.[3]
-
Catalyst Deactivation: The catalyst, whether chemical or biological, can be deactivated by reaction intermediates, byproducts, or impurities in the feedstock.[1] Humin formation is a common cause of catalyst fouling.[1]
-
Product Purification: Separating 5-HMFCA from unreacted HMF, intermediates, and byproducts can be complex due to their similar chemical properties.[5]
Q2: How do pH and temperature influence the production of 5-HMFCA?
A2: Both pH and temperature are critical parameters that significantly impact the yield and selectivity of 5-HMFCA.
-
pH: The optimal pH for 5-HMFCA production depends on the catalytic system.
-
Biocatalysis: Whole-cell biocatalysts often exhibit a narrow optimal pH range. For instance, Pseudomonas putida KT2440 shows optimal performance for 5-HMFCA synthesis in a pH range of 5.5–7.5.[3] The accumulation of the acidic product 5-HMFCA can lower the pH of the reaction medium, potentially inhibiting the biocatalyst.[6] Therefore, pH control, for example by using buffers or adding a neutralizer like CaCO3, is crucial.[3]
-
Chemical Catalysis: In chemical catalysis, particularly with noble metal catalysts, the pH can influence the reaction pathway. Weakly basic conditions (pH ~8-9) tend to favor the formation of 5-HMFCA as the main product.[7] Strongly alkaline conditions often promote further oxidation to FDCA.[7]
-
-
Temperature: Temperature affects the reaction rate and the stability of HMF.
-
Biocatalysis: Biocatalytic systems have an optimal temperature for maximum activity. For Pseudomonas putida KT2440, the optimal temperature for 5-HMFCA synthesis is between 25 and 45 °C.[3]
-
Chemical Catalysis: Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to the degradation of HMF and the formation of undesirable byproducts, thus lowering the selectivity for 5-HMFCA.[1] The optimal temperature needs to be determined for each specific catalytic system to balance reaction efficiency and product stability.
-
Q3: What are the main reaction pathways in the oxidation of HMF?
A3: The oxidation of HMF to its various derivatives, including 5-HMFCA, primarily follows two main pathways:
-
Pathway A (Aldehyde Oxidation First): The aldehyde group of HMF is first oxidized to a carboxylic acid group, forming 5-HMFCA. This intermediate can then be further oxidized to 5-formyl-2-furancarboxylic acid (FFCA) and subsequently to 2,5-furandicarboxylic acid (FDCA).[5][8]
-
Pathway B (Alcohol Oxidation First): The primary alcohol group of HMF is first oxidized to an aldehyde group, yielding 2,5-diformylfuran (DFF). DFF is then oxidized to FFCA and finally to FDCA.[5][8]
The preferred reaction pathway is influenced by the choice of catalyst, solvent, and reaction conditions such as pH and temperature.[1][9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low 5-HMFCA Yield | 1. Suboptimal pH: The pH of the reaction medium may be outside the optimal range for the catalyst, leading to low activity or catalyst instability.[3][6] | 1. Optimize pH: Systematically vary the pH of the reaction mixture to identify the optimal value for your specific catalyst. For biocatalysts, use buffered solutions and consider adding a pH neutralizer like CaCO3 to counteract the acidity of the 5-HMFCA product.[3] |
| 2. Suboptimal Temperature: The reaction temperature may be too low, resulting in a slow conversion rate, or too high, causing HMF degradation.[1][3] | 2. Optimize Temperature: Conduct experiments at different temperatures (e.g., in 5-10°C increments) to find the optimal balance between reaction rate and HMF stability.[1][3] | |
| 3. Ineffective Catalyst: The chosen catalyst may have low intrinsic activity or may have been deactivated.[1] | 3. Catalyst Screening and Regeneration: Test different catalysts known for selective HMF oxidation. If using a heterogeneous catalyst, consider regeneration procedures such as calcination to remove adsorbed species.[1] For biocatalysts, ensure the cells are viable and used at an appropriate concentration.[10] | |
| Low Selectivity (High Byproduct Formation) | 1. Formation of DFF: The reaction conditions may favor the oxidation of the alcohol group over the aldehyde group.[5][8] | 1. Adjust Reaction Conditions: Modify the catalyst, solvent, or pH to favor the aldehyde oxidation pathway. Weakly basic conditions often promote the formation of 5-HMFCA.[7] |
| 2. Over-oxidation to FFCA and FDCA: The reaction time may be too long, or the oxidant concentration may be too high, leading to further oxidation of 5-HMFCA. | 2. Optimize Reaction Time and Oxidant Concentration: Conduct a time-course study to determine the point of maximum 5-HMFCA yield before significant over-oxidation occurs. Titrate the amount of oxidant to favor the formation of the desired product. | |
| 3. Humin Formation: High substrate concentration, high temperature, and acidic conditions can promote the polymerization of HMF into insoluble humins.[3] | 3. Control Substrate Concentration and Temperature: Use a lower initial concentration of HMF.[10] Operate at the lowest effective temperature. Consider using a biphasic solvent system to continuously extract the product from the reactive phase, thereby minimizing degradation.[3] | |
| Difficulty in Product Purification | 1. Presence of Structurally Similar Byproducts: Byproducts like DFF, FFCA, and unreacted HMF have similar polarities to 5-HMFCA, making separation difficult. | 1. Employ Advanced Separation Techniques: A combination of purification methods may be necessary. Liquid-liquid extraction can be effective for initial separation.[5] For high purity, consider column chromatography or crystallization.[11] |
| 2. Product Precipitation: 5-HMFCA is an acid and may precipitate from the reaction mixture, especially if the pH drops significantly. | 2. pH Adjustment for Solubilization: After the reaction, adjust the pH of the solution to dissolve the 5-HMFCA salt before proceeding with extraction or other purification steps. |
Data Presentation
Table 1: Effect of pH on 5-HMFCA Synthesis using Pseudomonas putida KT2440
| pH | Relative HMFCA Yield (%) |
| 5.5 | ~80 |
| 6.0 | ~95 |
| 6.5 | ~100 |
| 7.0 | ~98 |
| 7.5 | ~90 |
| Data derived from graphical representation in[3]. Reaction conditions: 35 °C. |
Table 2: Effect of Temperature on 5-HMFCA Synthesis using Pseudomonas putida KT2440
| Temperature (°C) | Relative HMFCA Yield (%) |
| 25 | ~70 |
| 30 | ~90 |
| 35 | ~100 |
| 40 | ~95 |
| 45 | ~80 |
| Data derived from graphical representation in[3]. Reaction conditions: pH in the range of 5.5-7.5. |
Table 3: Influence of Reaction Conditions on HMF Oxidation Products using a Pd/CC Catalyst
| Solvent | Temperature (°C) | Time (h) | FDCA Yield (%) | HMFCA and FFCA Yield (%) |
| Water | Reflux | 24 | 77 | 19 |
| Data from[12]. |
Experimental Protocols
Protocol 1: Biocatalytic Synthesis of 5-HMFCA using Pseudomonas putida KT2440 (Whole-Cell)
This protocol is based on the methodology described for the optimization of biocatalysis conditions.[3]
1. Materials and Reagents:
-
Pseudomonas putida KT2440 cells
-
5-Hydroxymethylfurfural (HMF)
-
Phosphate (B84403) buffer (200 mM, pH 7.0)
-
Calcium carbonate (CaCO3)
-
Shaking incubator
-
Centrifuge
-
HPLC for analysis
2. Procedure:
-
Cell Preparation: Cultivate Pseudomonas putida KT2440 cells and harvest them by centrifugation. Wash the cell pellet with phosphate buffer.
-
Reaction Setup: In a sterile flask, prepare the reaction mixture containing:
-
20 mL of 200 mM phosphate buffer (pH 7.0)
-
A designated concentration of HMF (e.g., 135 mM)
-
A specific optical density (OD) of cells (e.g., 25 OD)
-
100 mM CaCO3 (to neutralize the 5-HMFCA produced)
-
-
Reaction Execution:
-
Incubate the reaction mixture in a shaking incubator at the desired temperature (e.g., 35°C) with agitation (e.g., 200 rpm) for a specific duration (e.g., 12 hours).
-
-
Sample Analysis:
-
Periodically, take aliquots from the reaction mixture.
-
Centrifuge the aliquots to remove the cells.
-
Analyze the supernatant for the concentration of HMF and 5-HMFCA using HPLC.
-
Protocol 2: Chemical Catalytic Synthesis of Furan (B31954) Carboxylic Acids from HMF
This protocol is adapted from a method for the oxidation of HMF using a Palladium on coconut charcoal (Pd/CC) catalyst.[12] While the primary product in this specific protocol is FDCA, 5-HMFCA is a key intermediate, and modification of reaction time and conditions can favor its accumulation.
1. Materials and Reagents:
-
5-Hydroxymethylfurfural (HMF)
-
Potassium carbonate (K2CO3)
-
20 wt % Pd/CC catalyst
-
Deionized water
-
Oxygen gas supply
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Filtration apparatus
-
Rotary evaporator
2. Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine:
-
0.1 g (0.79 mmol) of HMF
-
0.32 g (2.37 mmol) of K2CO3
-
20 wt % Pd/CC catalyst
-
5 mL of deionized water
-
-
Reaction Execution:
-
Equip the flask with a reflux condenser and place it on a stirring hotplate.
-
Begin stirring the mixture.
-
Bubble oxygen gas through the reaction mixture at a flow rate of 20 mL/min.
-
Heat the reaction to the desired temperature (e.g., reflux) and maintain for the desired reaction time. To favor 5-HMFCA, a shorter reaction time should be investigated.
-
-
Work-up and Isolation:
-
After the reaction, cool the mixture to room temperature.
-
Separate the catalyst by filtration and wash it with water and ethanol.
-
The filtrate contains the potassium salt of 5-HMFCA and other furan derivatives.
-
To isolate the acidic products, the filtrate can be acidified, followed by extraction with an organic solvent.
-
The organic extract can then be concentrated using a rotary evaporator.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis and analysis of 5-HMFCA.
Caption: Reaction pathways for the oxidation of HMF to 5-HMFCA and other derivatives.
References
- 1. Electrochemical oxidation of biomass derived 5-hydroxymethylfurfural (HMF): pathway, mechanism, catalysts and coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06452F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 5-Hydroxymethyl-2-furoic acid (5-HMFCA)
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 5-Hydroxymethyl-2-furoic acid (5-HMFCA) in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist in your research.
Troubleshooting Guide
Encountering issues with 5-HMFCA in your experiments? This guide addresses common problems related to its stability in aqueous solutions.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results (e.g., variable bioactivity, unexpected analytical profiles) | Degradation of 5-HMFCA in aqueous solution. | Prepare fresh aqueous solutions of 5-HMFCA for each experiment. It is not recommended to store aqueous solutions for more than one day.[1] For longer-term experiments requiring a stable solution, consider using a strongly alkaline solution (e.g., 5 M KOH), where 5-HMFCA has been shown to be stable for several days.[2] |
| Precipitation observed in aqueous buffer | Low solubility of 5-HMFCA. | The solubility of 5-HMFCA in PBS (pH 7.2) is approximately 1 mg/mL.[1] Ensure the concentration of your solution does not exceed this limit. If a higher concentration is required, consider preparing a stock solution in an organic solvent such as ethanol (B145695), DMSO, or dimethyl formamide (B127407), and then diluting it into your aqueous buffer immediately before use.[1] |
| Appearance of unknown peaks in HPLC analysis | Formation of degradation products. | Analyze freshly prepared solutions to confirm the retention time of the parent compound. If new peaks appear over time, it is likely due to degradation. The stability of furan (B31954) compounds like 5-HMFCA is known to be sensitive to pH and temperature, with increased degradation often observed in acidic conditions and at elevated temperatures.[3] |
| Loss of compound during sample preparation | Adsorption to labware or instability under specific conditions. | Use silanized glassware to minimize adsorption. Prepare solutions at the intended experimental temperature to avoid degradation due to temperature fluctuations. |
Frequently Asked Questions (FAQs)
Q1: How should I store solid this compound?
A1: Solid 5-HMFCA should be stored at -20°C.[1] Under these conditions, it is stable for at least four years.[1]
Q2: Can I prepare a stock solution of 5-HMFCA in an organic solvent?
A2: Yes, 5-HMFCA is soluble in organic solvents like ethanol (~100 mg/mL), DMSO (~10 mg/mL), and dimethyl formamide (~15 mg/mL).[1] It is recommended to purge the solvent with an inert gas before preparing the stock solution.[1] These stock solutions can be stored at -20°C and diluted into aqueous buffers for immediate use.[1]
Q3: How long is 5-HMFCA stable in an aqueous solution?
A3: It is not recommended to store aqueous solutions of 5-HMFCA for more than one day due to its instability.[1] However, in strongly alkaline conditions, such as 5 M potassium hydroxide (B78521) (KOH), 5-HMFCA has been shown to be stable for several days, even at elevated temperatures (e.g., 8 hours at 80°C).[2]
Q4: What are the main factors affecting the stability of 5-HMFCA in aqueous solutions?
A4: Based on studies of the related compound 5-hydroxymethylfurfural (B1680220) (HMF), the primary factors affecting stability are pH and temperature. Furan compounds are generally more susceptible to degradation in acidic conditions and at higher temperatures.[3]
Q5: What are the potential degradation products of 5-HMFCA?
A5: While specific degradation pathways for 5-HMFCA in aqueous solutions are not extensively detailed in the provided search results, degradation of the related compound HMF can lead to the formation of humins (polymeric materials) and other smaller molecules.[2] It is plausible that 5-HMFCA could undergo similar degradation patterns, particularly through reactions involving the furan ring.
Quantitative Stability Data
The following table summarizes the known stability of 5-HMFCA in different solution conditions based on available information. Please note that detailed kinetic data for degradation across a wide range of pH and temperatures is limited.
| Solvent/Buffer | pH | Temperature | Stability | Source |
| PBS | 7.2 | Not Specified | Not recommended for storage longer than one day. | [1] |
| Aqueous Solution | Strongly Alkaline (5 M KOH) | Room Temperature | Stable for several days. | [2] |
| Aqueous Solution | Strongly Alkaline (5 M KOH) | 80°C | Stable for at least 8 hours. | [2] |
Experimental Protocols
Protocol 1: Preparation of 5-HMFCA Solution for In Vitro Assays
This protocol outlines the recommended procedure for preparing 5-HMFCA solutions for use in biological experiments.
Protocol 2: Stability Assessment of 5-HMFCA in Aqueous Solution by HPLC
This protocol provides a general method for evaluating the stability of 5-HMFCA in a specific aqueous buffer.
HPLC Method Parameters (Example):
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[4]
-
Mobile Phase: Isocratic elution with 5% methanol (B129727) in water containing 5 mM tetramethylammoniumhydrogen sulphate as an ion-pair reagent.[5]
-
Detection: UV at 255 nm.[5]
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient or controlled (e.g., 25°C).
Procedure:
-
Prepare a solution of 5-HMFCA in the aqueous buffer of interest at a known concentration.
-
Immediately after preparation (t=0), inject an aliquot into the HPLC system to determine the initial peak area and concentration.
-
Store the solution under the desired experimental conditions (e.g., specific pH, temperature, and light exposure).
-
At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Analyze each aliquot by HPLC.
-
Calculate the percentage of 5-HMFCA remaining at each time point relative to the initial concentration.
-
Plot the percentage of 5-HMFCA remaining versus time to determine the stability profile under the tested conditions.
This stability-indicating method will allow for the separation of the intact 5-HMFCA from any potential degradation products, providing a clear assessment of its stability over time.[4]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Stabilization of alkaline 5-HMF electrolytes via Cannizzaro reaction for the electrochemical oxidation to FDCA - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC04732B [pubs.rsc.org]
- 3. sugar-energy.com [sugar-energy.com]
- 4. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 5. vitas.no [vitas.no]
Technical Support Center: Degradation of 5-Hydroxymethyl-2-furoic Acid (HMFCA) Under Acidic Conditions
This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the degradation of 5-Hydroxymethyl-2-furoic acid (HMFCA) under acidic conditions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation with HMFCA in acidic media.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Degradation of HMFCA Observed | Insufficient acid concentration or temperature. | Gradually increase the acid concentration and/or reaction temperature. Monitor the reaction at regular intervals using HPLC to track the disappearance of the HMFCA peak. |
| Incorrect analytical method. | Ensure your HPLC method is validated for the detection of HMFCA and its potential degradation products. The UV absorption maximum for HMFCA is around 255 nm.[1] | |
| Formation of Dark, Insoluble Byproducts (Humins) | High reaction temperature and/or high acid concentration. | Optimize the reaction conditions by performing a design of experiments (DoE) to find a balance between degradation rate and humin formation. Consider using milder acidic conditions or lower temperatures over a longer reaction time. |
| High initial concentration of HMFCA. | If experimentally feasible, use a lower starting concentration of HMFCA. | |
| Inconsistent or Irreproducible Results | Variability in starting material purity. | Ensure the purity of the HMFCA starting material is consistent across experiments. Characterize the starting material using techniques like NMR or mass spectrometry. |
| Fluctuations in reaction temperature or mixing. | Use a temperature-controlled reaction vessel with consistent stirring to ensure uniform reaction conditions. | |
| Oxygen sensitivity. | While less reactive than its precursor HMF, consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to rule out oxidative side reactions. | |
| Difficulty in Identifying Degradation Products | Degradation products are not UV-active. | Use a universal detector such as a Mass Spectrometer (MS), Charged Aerosol Detector (CAD), or Evaporative Light Scattering Detector (ELSD) in conjunction with your HPLC. |
| Co-elution of peaks. | Optimize the HPLC method by adjusting the mobile phase composition, gradient, column type, or temperature to achieve better separation. | |
| Degradation products are highly polar and elute in the solvent front. | Modify the mobile phase to increase the retention of polar compounds. This may involve using a more aqueous mobile phase or a different column chemistry. |
Frequently Asked Questions (FAQs)
Q1: What is the expected degradation pathway of HMFCA under acidic conditions?
A1: While specific studies on the acid-catalyzed degradation of HMFCA are limited, the pathway is hypothesized to be analogous to that of 5-hydroxymethylfurfural (B1680220) (HMF). Under acidic conditions, furan (B31954) rings are susceptible to hydrolysis and polymerization. The likely degradation pathway involves the protonation of the furan ring, followed by nucleophilic attack by water, leading to ring-opening and the formation of various smaller, potentially reactive species that can then polymerize into insoluble brown polymers known as humins.
Q2: How does pH affect the stability of HMFCA?
A2: Generally, furan compounds exhibit decreased stability in acidic conditions. Lower pH values will likely accelerate the degradation of HMFCA. For many applications requiring stability, maintaining a neutral or mildly acidic pH is often preferred.
Q3: What is the influence of temperature on HMFCA stability in acidic media?
A3: Temperature is a critical factor. Higher temperatures significantly increase the rate of degradation reactions. However, elevated temperatures also promote the formation of undesirable humin byproducts.
Q4: Which solvents are recommended for studying HMFCA degradation?
A4: Aqueous solutions are commonly used to study hydrolysis. However, protic solvents like water can participate in the degradation reactions. To minimize side reactions like humin formation, aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF) can be considered, although this would change the nature of the degradation being studied from hydrolysis to acidolysis.
Q5: How can I monitor the degradation of HMFCA quantitatively?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for quantifying HMFCA. An isocratic or gradient method with a C18 column is typically used. It is crucial to develop a method that can separate the HMFCA peak from any potential degradation products and impurities.
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Degradation of HMFCA
-
Preparation of HMFCA Stock Solution: Prepare a stock solution of HMFCA of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., ultrapure water or a buffer).
-
Reaction Setup: In a temperature-controlled reaction vessel, add a specific volume of the HMFCA stock solution and the acidic solution (e.g., HCl or H₂SO₄) to achieve the desired final concentrations.
-
Reaction Conditions: Maintain the reaction at a constant temperature with continuous stirring.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Sample Quenching and Preparation: Immediately neutralize the aliquot with a suitable base (e.g., NaOH) to stop the reaction. Dilute the neutralized sample with the HPLC mobile phase to a concentration within the calibration range.
-
HPLC Analysis: Filter the diluted sample through a 0.22 µm syringe filter and inject it into the HPLC system.
Protocol 2: Quantification of HMFCA by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV detector, C18 reversed-phase column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile). The exact ratio can be optimized for best separation.
-
Detection Wavelength: 255 nm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Calibration: Prepare a series of HMFCA standards of known concentrations in the mobile phase. Generate a calibration curve by plotting the peak area against the concentration.
-
Quantification: Determine the concentration of HMFCA in the samples by comparing their peak areas to the calibration curve.
Quantitative Data Summary
Due to the limited availability of specific kinetic data for the acid-catalyzed degradation of HMFCA in the literature, the following table is provided as a template for researchers to summarize their experimental findings.
| Parameter | Value | Units | Experimental Conditions |
| Initial HMFCA Concentration | User-defined | mg/mL or mM | Temperature, Acid Type, Acid Concentration |
| Reaction Temperature | User-defined | °C | |
| Acid Type | User-defined | ||
| Acid Concentration | User-defined | M | |
| Half-life (t₁/₂) | User-defined | min or h | |
| Degradation Rate Constant (k) | User-defined | s⁻¹ or min⁻¹ | |
| Major Degradation Product(s) Yield | User-defined | % | |
| Humin Formation | User-defined | % or qualitative |
Visualizations
Caption: Hypothetical degradation pathway of HMFCA under acidic conditions.
Caption: Troubleshooting workflow for HMFCA degradation experiments.
References
Overcoming substrate inhibition in biocatalytic synthesis of 5-HMFCA
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the biocatalytic synthesis of 5-hydroxymethyl-2-furancarboxylic acid (5-HMFCA).
Troubleshooting Guide
Problem 1: Low or no conversion of 5-hydroxymethylfurfural (B1680220) (HMF) to 5-HMFCA.
| Possible Cause | Recommended Solution |
| Substrate Inhibition: High concentrations of HMF can be toxic to whole-cell biocatalysts or inhibitory to isolated enzymes.[1][2] | - Implement a fed-batch strategy: Gradually introduce HMF into the reaction mixture to maintain a low, non-inhibitory concentration.[1][3][4] - Immobilize the biocatalyst: Encapsulating enzymes or whole cells can create a more favorable microenvironment and improve tolerance to high substrate concentrations.[1][5][6] - Optimize initial substrate concentration: Determine the optimal HMF concentration for your specific biocatalyst through a dose-response experiment. |
| Product Inhibition/Toxicity: Accumulation of the acidic product 5-HMFCA can lower the pH of the reaction medium, inhibiting enzyme activity and cell viability.[7][8] | - pH control: Maintain the reaction pH at an optimal level (e.g., pH 7.0) by using a robust buffer system or by controlled addition of a base.[7] - In-situ product removal: Explore techniques to remove 5-HMFCA from the reaction as it is formed. |
| Enzyme Inactivation: The enzyme may be denatured or inactivated by reaction conditions or byproducts. H₂O₂ produced by some oxidases can be inhibitory.[5] | - Add protective agents: For oxidase-based systems, consider adding catalase to decompose inhibitory hydrogen peroxide.[5] - Optimize reaction conditions: Ensure temperature, pH, and aeration are optimal for enzyme stability and activity. - Enzyme engineering: If using an isolated enzyme, consider protein engineering to enhance stability.[9] |
| Cofactor Limitation (for whole-cell systems): The metabolic pathways required for cofactor regeneration may be overwhelmed. | - Supplement with a co-substrate: Adding a secondary carbon source like glycerol (B35011) can support cellular metabolism and cofactor regeneration.[4] |
Problem 2: Formation of undesired byproducts, such as 2,5-diformylfuran (DFF) or 2,5-furandicarboxylic acid (FDCA).
| Possible Cause | Recommended Solution |
| Non-specific enzyme activity: The biocatalyst may further oxidize 5-HMFCA to other products.[5][10] | - Use a selective biocatalyst: Screen for or engineer an enzyme/microorganism with high specificity for the conversion of HMF to 5-HMFCA.[1] - Control reaction time: Terminate the reaction once the maximum concentration of 5-HMFCA is reached to prevent further oxidation. |
| Alternative oxidation pathways: HMF can be oxidized via two main routes, one leading to 5-HMFCA and the other to DFF.[5][10] | - Select a biocatalyst that favors the desired pathway: Different enzymes exhibit different pathway preferences. For example, some alcohol dehydrogenases may favor the initial oxidation of the alcohol group.[9][10] |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the biocatalytic synthesis of 5-HMFCA?
A1: The main challenges are substrate inhibition by high concentrations of HMF and product inhibition or toxicity due to the accumulation of the acidic 5-HMFCA.[1][2][7] High concentrations of HMF can be detrimental to the catalytic performance and viability of whole-cell biocatalysts.[7] The acidic nature of 5-HMFCA can lead to a drop in pH, which can inactivate the enzyme or harm the cells.[7][8]
Q2: What are the most effective strategies to overcome substrate inhibition?
A2: The most common and effective strategies include:
-
Fed-batch processing: This involves the gradual feeding of the substrate to maintain a low and non-inhibitory concentration in the reactor.[3][4][11]
-
Enzyme and whole-cell immobilization: Encapsulating the biocatalyst in materials like calcium alginate can enhance stability and tolerance to inhibitory compounds.[1][5][6]
-
Two-phase partitioning bioreactors: These systems can reduce the concentration of the substrate in the aqueous phase by partitioning it into a non-aqueous phase.[3]
-
Enzyme engineering: Modifying the enzyme's structure can reduce its susceptibility to substrate inhibition.[9][12]
Q3: How can product inhibition by 5-HMFCA be mitigated?
A3: Product inhibition is primarily addressed by controlling the reaction pH. Maintaining a neutral pH (around 7.0) can significantly reduce the negative effects of the acidic product on the biocatalyst.[7] This can be achieved through the use of a suitable buffer or by the controlled addition of a base during the reaction.
Q4: What are the advantages of using whole-cell biocatalysts over isolated enzymes?
A4: Whole-cell biocatalysts offer several advantages, including the in-situ regeneration of expensive cofactors, protection of enzymes from the harsh reaction environment, and potentially lower costs as enzyme purification is not required.[13] However, side reactions and lower specific activity can be disadvantages.
Q5: Can crude HMF from biomass be used directly for 5-HMFCA synthesis?
A5: While possible, using crude HMF presents additional challenges. Impurities and byproducts from biomass processing, such as furfural (B47365) and weak acids, can be inhibitory to the biocatalyst, often leading to lower yields and productivity compared to using purified HMF.[1] Some robust microbial strains, however, have shown tolerance to these inhibitors.[1]
Quantitative Data Summary
Table 1: Performance of Different Whole-Cell Biocatalysts for 5-HMFCA Synthesis
| Biocatalyst | Substrate (HMF) Conc. (mM) | Yield (%) | Time (h) | Strategy | Reference |
| Comamonas testosteroni SC1588 | < 130 | 88-99 | - | pH tuning | [7] |
| Comamonas testosteroni SC1588 | 160 | ~98 | 36 | pH tuning + histidine | [7] |
| Comamonas testosteroni SC1588 | 200 | ~100 | 24 | Substrate adaptation | [1] |
| Pseudochrobactrum sp. B2L | 200 | 99 | - | Optimized conditions | [8] |
| Lysinibillus sp. B2P | 200 | 99 | - | Optimized conditions | [8] |
| Pseudochrobactrum sp. B2L | 300 | up to 80 | - | Optimized conditions | [8] |
| Lysinibillus sp. B2P | 300 | up to 80 | - | Optimized conditions | [8] |
| Recombinant E. coli | 200 | 92 | - | Fed-batch | [1] |
| Recombinant E. coli | 292 | - | - | Fed-batch | [1] |
Experimental Protocols
Protocol 1: General Procedure for Whole-Cell Biocatalytic Synthesis of 5-HMFCA in a Batch System
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Cultivation of Biocatalyst: Inoculate a suitable microorganism (e.g., Comamonas testosteroni) into a sterile growth medium. Incubate under optimal conditions (e.g., 30°C, 150 rpm) until the desired cell density is reached.
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Cell Harvesting and Preparation: Harvest the cells by centrifugation. Wash the cell pellet with a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0) to remove residual growth medium. Resuspend the cells in the same buffer to a desired concentration.
-
Biocatalytic Reaction:
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In a reaction vessel, combine the cell suspension and a solution of HMF to the desired starting concentration.
-
Maintain the reaction at a constant temperature (e.g., 30°C) with agitation.
-
Monitor the pH of the reaction and adjust as necessary with a base (e.g., NaOH) to maintain the optimal pH.
-
-
Reaction Monitoring and Termination:
-
Periodically take samples from the reaction mixture.
-
Analyze the samples using High-Performance Liquid Chromatography (HPLC) to determine the concentrations of HMF and 5-HMFCA.
-
Terminate the reaction when the desired conversion is achieved by removing the cells via centrifugation or filtration.
-
-
Product Isolation: The supernatant containing 5-HMFCA can be further processed for product purification.
Protocol 2: Fed-Batch Strategy to Overcome Substrate Inhibition
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Initial Setup: Prepare the reaction mixture as described in Protocol 1, but with a low initial concentration of HMF.
-
Substrate Feeding:
-
Prepare a concentrated stock solution of HMF.
-
Continuously or periodically feed the HMF stock solution into the reactor at a predetermined rate. The feeding rate should be adjusted to maintain the HMF concentration below the inhibitory level.
-
-
Monitoring and Control: Continuously monitor the concentrations of HMF and 5-HMFCA. Adjust the feeding rate based on the consumption of HMF. Maintain the pH as described previously.
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Termination and Product Isolation: Once the desired product concentration is reached, terminate the reaction and isolate the product as described in Protocol 1.
Visualizations
Caption: Alternative oxidation pathways of HMF.
References
- 1. mdpi.com [mdpi.com]
- 2. frontiersin.org [frontiersin.org]
- 3. Substrate inhibition in bioreactors - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic conversion reactions of 5-hydroxymethylfurfural (HMF) to bio-based 2,5-diformylfuran (DFF) and 2,5-furandicarboxylic acid (FDCA) with air: mechanisms, pathways and synthesis selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Whole-cell biocatalytic selective oxidation of 5-hydroxymethylfurfural to 5-hydroxymethyl-2-furancarboxylic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Sequential single-enzyme oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid by an engineered lanthanide-dependent alcohol dehydrogenase - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. avestia.com [avestia.com]
- 11. researchgate.net [researchgate.net]
- 12. Substrate inhibition by the blockage of product release and its control by tunnel engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Concurrent Biocatalytic Oxidation of 5-Hydroxymethylfurfural into 2,5-Furandicarboxylic Acid by Merging Galactose Oxidase with Whole Cells [mdpi.com]
Technical Support Center: Minimizing Humin Formation During HMF Conversion
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with humin formation during the conversion of 5-hydroxymethylfurfural (B1680220) (HMF).
Frequently Asked Questions (FAQs)
Q1: What exactly are humins and why are they problematic in HMF conversion?
A1: Humins are complex, carbonaceous, and often insoluble polymeric byproducts that form during the acid-catalyzed conversion of carbohydrates, including HMF.[1][2][3] Their formation is a significant issue as it leads to a loss of carbon, reducing the yield of the desired product.[3] Furthermore, these solid byproducts can clog reactors and deactivate catalysts by blocking active sites, which complicates industrial-scale processes.[3][4]
Q2: What is the proposed mechanism for humin formation from HMF?
A2: The formation of humins is a complex process involving multiple reaction pathways. A key proposed mechanism involves the acid-catalyzed rehydration of HMF to form intermediates like 2,5-dioxo-6-hydroxy-hexanal (DHH).[2][3][5] This is followed by a series of aldol-type addition and condensation reactions between these intermediates and HMF itself.[2][3] The furan (B31954) ring and hydroxymethyl group of HMF are typically present in the humin structure, while the carbonyl group is often absent, suggesting it is a primary reaction site.[2][3]
Q3: Which reaction parameters most significantly influence humin formation?
A3: Several reaction parameters critically affect humin formation. These include:
-
Temperature: Higher temperatures generally accelerate the reactions leading to humins.[1][6] The activation energy for humin formation from HMF is reported to be around 100 kJ mol⁻¹.[1]
-
Catalyst: The type and concentration of the acid catalyst play a crucial role. Homogeneous Brønsted acids like H₂SO₄ and HCl are common but can promote humin formation.[1] Higher acid concentrations can sometimes favor the desired product over humins, but this is process-dependent.[1]
-
Solvent: The choice of solvent is critical. While aqueous systems are common, they can facilitate rehydration and subsequent condensation reactions.[4][6]
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Substrate Concentration: Higher concentrations of HMF and other reactive intermediates can increase the rate of polymerization and condensation reactions, leading to more humin production.[7]
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Residence Time: Longer reaction times can lead to increased formation of humins and other degradation products.[1]
Q4: How does solvent selection impact humin formation?
A4: The solvent system significantly influences reaction pathways.
-
Aqueous Systems: Water can participate in the rehydration of HMF, a key step in one of the main humin formation pathways.[6]
-
Aprotic Solvents: Solvents like dimethyl sulfoxide (B87167) (DMSO) and tetrahydrofuran (B95107) (THF) can suppress humin formation by minimizing HMF rehydration.[8] For example, Gamma-valerolactone (B192634) (GVL) is known to solubilize humins, preventing their deposition on catalysts.[9]
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Alcoholic Solvents: Using alcohols like ethanol (B145695) can lead to the formation of HMF ethers, which are more stable and less prone to forming humins.[1]
-
Biphasic Systems: An organic/aqueous biphasic system can be employed to continuously extract HMF from the acidic aqueous phase where humins primarily form, thereby increasing the yield of the desired product.[6]
Q5: What are effective catalytic strategies to prevent or minimize humin formation?
A5: Catalytic strategies focus on promoting the desired reaction pathway while suppressing the side reactions that lead to humins.
-
Heterogeneous Catalysts: Using solid acid catalysts can offer better control and easier separation, though they can be susceptible to deactivation by humin deposition.[1][10] Introducing mesopores into zeolite catalysts can reduce transport limitations and lower the probability of humin formation.[10]
-
Lewis Acids: Combining Brønsted acids with Lewis acids can sometimes improve selectivity. Lewis acids can help in the isomerization of glucose to fructose (B13574) (a precursor to HMF) and influence the subsequent conversion pathways.[7]
-
Bifunctional Catalysts: For conversions like glucose to HMF, bifunctional catalysts with both acidic and basic sites can balance the necessary reaction steps and improve selectivity, thereby reducing byproduct formation.[7]
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Protecting Group Strategy: An alternative approach is to derivatize HMF into a more stable intermediate, such as an acetal (B89532) or ether, which is resistant to humin formation. This protected HMF can then be converted to the desired product under conditions that minimize side reactions.[11]
Troubleshooting Guides
Issue 1: My reaction mixture is turning dark, and a black, sticky solid is forming.
-
Probable Cause: This is a classic sign of significant humin formation. High temperatures, prolonged reaction times, or high substrate/catalyst concentrations are likely contributing factors.
-
Troubleshooting Steps:
-
Reduce Reaction Temperature: Humin formation is highly temperature-dependent. Try lowering the temperature in increments of 10-20°C to find a balance between an acceptable reaction rate and minimized byproduct formation.[7]
-
Optimize Reaction Time: Take aliquots at different time points to determine the optimal reaction time where the yield of your desired product is maximized before significant humin formation occurs.
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Lower Substrate Concentration: High concentrations of HMF and other intermediates accelerate polymerization.[7] Diluting the reaction mixture can slow down these higher-order condensation reactions.
-
Re-evaluate Solvent System: If you are using an aqueous system, consider switching to an aprotic solvent like DMSO or a biphasic water/organic solvent system to suppress HMF degradation pathways.[8]
-
Issue 2: My HMF conversion is high, but the yield of my target product (e.g., FDCA, levulinic acid) is low.
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Probable Cause: HMF is being consumed, but it is being converted into soluble or insoluble humins and other undesired byproducts instead of your target molecule.
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Troubleshooting Steps:
-
Analyze Byproducts: Use analytical techniques to identify the byproducts. HPLC can quantify soluble products like levulinic acid and formic acid.[4] Characterize any solid precipitate to confirm it is humin.
-
Change the Catalyst: The acidity of the catalyst strongly influences the reaction network. If you are using a strong Brønsted acid, consider a milder acid or a heterogeneous catalyst that may offer higher selectivity.[1]
-
Implement a Biphasic System: To protect your product, use a biphasic system where HMF is converted in an aqueous phase and the product is continuously extracted into an organic phase, preventing its degradation.[6]
-
Consider HMF Derivatization: Protect the reactive functional groups of HMF by converting it to a more stable ether or acetal before subsequent conversion steps.[11]
-
Issue 3: The activity of my heterogeneous catalyst is decreasing rapidly over time.
-
Probable Cause: The catalyst is likely being deactivated by the deposition of insoluble humins on its surface, blocking active sites and pores.[1][10]
-
Troubleshooting Steps:
-
Post-Reaction Catalyst Characterization: Analyze the spent catalyst using techniques like Thermogravimetric Analysis (TGA) to detect carbonaceous deposits and Scanning Electron Microscopy (SEM) to visualize surface fouling.
-
Use a Humin-Solubilizing Solvent: Switch to a solvent system that can dissolve humins, such as gamma-valerolactone (GVL), to prevent their precipitation on the catalyst surface.[9]
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Modify Catalyst Structure: Employ catalysts with a hierarchical pore structure (e.g., mesoporous zeolites). The larger pores can mitigate diffusion limitations and reduce the likelihood of pore blockage by humin precursors.[10]
-
Optimize Reaction Conditions: Lower the reaction temperature or substrate concentration to reduce the rate of humin formation, thereby extending the catalyst's lifetime.[7]
-
Data Presentation: Impact of Reaction Conditions
Table 1: Effect of Temperature and Feedstock on Solid Humin Yield in an Ionic Liquid ([BMIM]Cl) System.
| Entry | Feedstock | Temperature (°C) | 5-HMF Yield (%) | Solid Humin Carbon Yield (%) |
| 1 | Glucose | 100 | - | 29.7 |
| 2 | Glucose | 110 | - | 47.5 |
| 3 | Glucose | 120 | - | 69.3 |
| 4 | Glucose | 130 | - | 78.7 |
| 5 | Fructose | 100 | 65.2 | 10.5 |
(Data synthesized from[6])
Table 2: Influence of Solvent and Catalyst on Humin Formation.
| Catalyst | Solvent System | Temperature (°C) | Key Finding on Humin Formation | Reference |
| Homogeneous Acid | Water | 150 - 230 | Humin formation is a significant side reaction. | [1] |
| Homogeneous Acid | Water/DMSO | 120 - 150 | DMSO can reduce humin formation, but soluble humins may form. | [1] |
| CrCl₃ | Ionic Liquid ([BMIM]Cl) | 100 - 130 | Increasing water content initially decreases solid humins but increases soluble humins. | [6] |
| Alumina-based | Methanol | 140 - 160 | Derivatization of HMF to an acetal/ether minimizes humin formation. | [11] |
| Heteropolyacids | Water | 140 | Complete suppression of humin formation was achieved under optimized conditions. | [5] |
Experimental Protocols
Protocol 1: General Procedure for HMF Conversion and Humin Quantification
-
Reactor Setup: In a high-pressure batch reactor, add the specified amount of HMF, solvent (e.g., deionized water, DMSO), and catalyst (e.g., H₂SO₄).
-
Reaction Execution: Seal the reactor, purge with an inert gas (e.g., N₂), and heat to the desired reaction temperature (e.g., 150°C) under stirring for a set duration (e.g., 3 hours).
-
Product Quenching: After the reaction time, rapidly cool the reactor in an ice bath to quench the reaction.
-
Humin Separation (Insoluble):
-
Filter the cooled reaction mixture through a pre-weighed filter paper to separate the solid humins.
-
Thoroughly wash the collected solid with deionized water and then ethanol to remove any unreacted substrate or soluble products.[12]
-
Dry the filter paper with the solid humins in an oven at 100°C overnight and weigh to determine the mass of insoluble humins formed.
-
-
Liquid Phase Analysis:
Protocol 2: Characterization of Humins by Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare the dried humin sample obtained from Protocol 1. Mix a small amount of the humin powder (approx. 1-2 mg) with potassium bromide (KBr) powder (approx. 100-200 mg) and press it into a transparent pellet.
-
Instrument Setup: Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.[13]
-
Data Analysis: Analyze the resulting spectrum to identify characteristic functional groups. Key absorption bands to look for in humin structures include:
Visualizations
Diagrams of Pathways and Workflows
References
- 1. The origin, composition, and applications of industrial humins – a review - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06244B [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanistic Investigation into the Formation of Humins in Acid-Catalyzed Biomass Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic understanding of humin formation in the conversion of glucose and fructose to 5-hydroxymethylfurfural in [BMIM]Cl ionic liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. (266f) Minimizing Humin Formation Via HMF Derivatization | AIChE [proceedings.aiche.org]
- 12. Molecular structure, morphology and growth mechanisms and rates of 5-hydroxymethyl furfural (HMF) derived humins - Green Chemistry (RSC Publishing) DOI:10.1039/C5GC01938A [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up 5-Hydroxymethyl-2-furoic Acid (HMFCA) Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the production of 5-Hydroxymethyl-2-furoic acid (HMFCA).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up HMFCA production?
Scaling up the synthesis of this compound (HMFCA) from its precursor, 5-hydroxymethylfurfural (B1680220) (HMF), presents several key challenges. These include managing the formation of unwanted by-products such as humins and levulinic acid, especially when HMF is derived from biomass.[1][2] Catalyst selection, recovery, and stability are also significant hurdles, particularly with expensive noble metal catalysts.[1][3] Furthermore, optimizing and controlling reaction conditions like temperature, pH, and solvent systems at a larger scale is complex.[1] Efficiently separating and purifying HMFCA from the reaction mixture adds another layer of difficulty.[2][4] Finally, ensuring the economic viability of the process is a major consideration due to factors like feedstock and energy costs.[3][5][6][7]
Q2: What are common by-products in HMFCA synthesis and how can their formation be minimized?
Common by-products in HMFCA production, which often starts with the oxidation of HMF, include 2,5-diformylfuran (DFF), 5-formyl-2-furancarboxylic acid (FFCA), and in the broader context of HMF production from biomass, humins and levulinic acid.[1][2][8] The formation of these by-products is highly dependent on reaction conditions.
To minimize by-product formation:
-
Control Reaction Temperature: High temperatures can promote the formation of humins, which are dark, tarry polymers.[1]
-
Optimize pH: Both acidic and alkaline conditions can influence side reactions. For instance, low pH can lead to the rehydration of HMF to levulinic acid.[1]
-
Use Selective Catalysts: The choice of catalyst is critical. For example, certain biocatalysts have shown high selectivity for the oxidation of the aldehyde group in HMF to a carboxylic acid, thus favoring HMFCA formation.[8][9]
-
Employ Biphasic Solvent Systems: When producing HMF, a biphasic system can help by continuously extracting HMF into an organic phase, thereby preventing its degradation into by-products in the aqueous phase.[1]
Q3: What are the pros and cons of different catalytic systems for HMFCA production at scale?
The choice of catalyst is a critical factor in the scalability and economic feasibility of HMFCA production. The main types of catalysts used are noble metals, non-noble metal oxides, and biocatalysts.
| Catalyst Type | Pros | Cons |
| Noble Metals (e.g., Au, Pt, Pd) | High activity and selectivity under certain conditions.[1] | High cost, limited availability, and catalyst recovery can be challenging and expensive.[1][10] |
| Non-Noble Metal Oxides (e.g., NiOx) | Lower cost and more environmentally friendly.[10] | May require specific reaction conditions (e.g., alkaline media) which can increase operational costs and waste generation.[10] |
| Biocatalysts (e.g., whole-cell systems) | High selectivity, operate under mild conditions (ambient temperature and pressure), and can reduce by-product formation.[8][9][11] | Substrate and product inhibition can be a challenge, and scaling up fermentation and cell harvesting processes can be complex.[9][11][12] |
Q4: What are the key considerations for the separation and purification of HMFCA in a scaled-up process?
Due to the thermal instability of HMF and its derivatives, traditional purification methods like distillation can be challenging.[4] Effective separation and purification strategies for HMFCA at scale include:
-
Liquid-Liquid Extraction: This is a common method for separating HMFCA from the aqueous reaction mixture. Ethyl acetate (B1210297) has been shown to be an effective solvent for this purpose.[12]
-
Adsorption: Anion exchange resins can be used to capture HMFCA from the reaction solution, allowing for its subsequent elution and purification.[12]
-
Crystallization: After extraction or adsorption and subsequent concentration, HMFCA can be purified by crystallization. The crude acid is often dissolved in hot water, treated with activated carbon to remove colored impurities, and then cooled to induce crystallization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of HMFCA production.
Problem 1: Low Yield of HMFCA
| Possible Cause | Suggested Solution |
| Degradation of HMF precursor | Optimize reaction temperature and pH to minimize HMF degradation into humins and levulinic acid.[1] Consider using a biphasic solvent system to protect the HMF.[1] |
| Poor catalyst activity or selectivity | Screen different catalysts (noble metals, metal oxides, biocatalysts) to find one with high selectivity for HMFCA.[1][10][11] Ensure the catalyst is not poisoned or deactivated. For heterogeneous catalysts, check for fouling. |
| Sub-optimal reaction conditions | Systematically vary reaction parameters such as temperature, pressure, reaction time, and reactant concentrations to find the optimal conditions for HMFCA formation. |
| Incomplete conversion | Increase reaction time or catalyst loading. For biocatalytic processes, consider fed-batch strategies to overcome substrate inhibition.[11] |
Problem 2: High Levels of Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Formation of by-products (DFF, FFCA, etc.) | Adjust reaction conditions to favor the formation of HMFCA over other oxidation products. This may involve changing the oxidant, catalyst, or solvent.[8][13] |
| Inefficient purification | Optimize the purification protocol. For liquid-liquid extraction, test different solvents and extraction conditions. For adsorption, screen various resins and elution conditions.[12] For crystallization, ensure proper solvent selection and cooling profiles. |
| Contamination from starting materials | Ensure the purity of the HMF starting material. Impurities in the feedstock can lead to undesired side reactions. |
Problem 3: Difficulty in Catalyst Recovery and Reuse
| Possible Cause | Suggested Solution |
| Use of homogeneous catalysts | Consider switching to a heterogeneous catalyst which can be more easily separated from the reaction mixture by filtration.[2] |
| Catalyst deactivation | Investigate the cause of deactivation (e.g., poisoning, leaching, structural changes). Develop a regeneration protocol for the catalyst if possible.[4] |
| Fine catalyst particles | For solid catalysts, ensure the particle size is appropriate for the separation method (e.g., filtration, centrifugation). |
Experimental Protocols
Selective Oxidation of HMF to HMFCA using a Whole-Cell Biocatalyst
This protocol is based on the use of Gluconobacter oxydans resting cells for the selective oxidation of HMF.[12]
-
Cell Cultivation: Cultivate Gluconobacter oxydans in a suitable medium until the desired cell density is reached.
-
Cell Harvesting and Preparation: Harvest the cells by centrifugation and wash them with a buffer (e.g., phosphate (B84403) buffer, pH 7.0). Resuspend the cells in the same buffer to create a resting cell suspension.
-
Biocatalytic Oxidation:
-
In a temperature-controlled reactor, add the resting cell suspension.
-
Add the HMF substrate to the desired initial concentration (e.g., 31.5 g/L).
-
Maintain the pH of the reaction mixture at a controlled level (e.g., using a pH-stat with NaOH solution) as the reaction produces an acid.
-
Monitor the reaction progress by taking samples periodically and analyzing the concentrations of HMF and HMFCA using HPLC.
-
-
Product Recovery:
-
Once the reaction is complete, separate the cells from the reaction mixture by centrifugation or filtration.
-
The supernatant containing HMFCA can be purified by liquid-liquid extraction with ethyl acetate or by adsorption onto an anion exchange resin.[12]
-
Visualizations
dot
Caption: Oxidation pathways of HMF to HMFCA and other derivatives.
dot
Caption: Troubleshooting workflow for low HMFCA yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of HMF, FDCA and their derived products: a review of life cycle assessment (LCA) and techno-economic analysis (TEA) studies - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. [PDF] Production of HMF, FDCA and their derived products: a review of life cycle assessment (LCA) and techno-economic analysis (TEA) studies | Semantic Scholar [semanticscholar.org]
- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 2,5-Furandicarboxylic Acid (FDCA) from 5-Hydroxymethylfurfural (HMF)
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of 2,5-furandicarboxylic acid (FDCA) from 5-hydroxymethylfurfural (B1680220) (HMF), with a special focus on the impact of impurities in the HMF feedstock.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude HMF derived from biomass?
A1: Crude HMF obtained from the dehydration of sugars (like fructose (B13574) and glucose) often contains several byproducts. The most common impurities include:
-
Levulinic Acid and Formic Acid: These are formed from the rehydration of HMF, especially under acidic conditions.[1]
-
Humins: These are dark, polymeric byproducts resulting from the condensation of HMF and/or sugars.[2]
-
Unreacted Sugars: Residual fructose or glucose from the initial feedstock can be present.
-
Solvents and Catalysts: Traces of solvents (e.g., DMSO) and catalysts from the HMF production process may remain.
Q2: How do these impurities generally affect the synthesis of FDCA?
A2: Impurities can have several detrimental effects on the catalytic oxidation of HMF to FDCA:
-
Catalyst Deactivation: Impurities can adsorb onto the active sites of the catalyst, a phenomenon known as catalyst poisoning. This reduces the catalyst's activity and can lead to lower conversion rates of HMF.[3]
-
Reduced Selectivity: Some impurities can promote undesirable side reactions, leading to the formation of byproducts other than FDCA. This lowers the overall selectivity of the desired product.[3]
-
Lower Yield: The combination of catalyst deactivation and reduced selectivity results in a lower overall yield of FDCA.
-
Product Contamination: Residual impurities can co-precipitate with the FDCA product, reducing its purity.
Q3: Can crude HMF be used directly for FDCA synthesis without purification?
A3: While purification of HMF is generally recommended to avoid the issues mentioned above, some studies have explored the direct use of crude HMF. In certain cases, some impurities present in crude HMF can also be converted to FDCA under specific reaction conditions. However, the success of this approach is highly dependent on the composition of the impurities and the robustness of the catalytic system. For consistent and high-purity results, using purified HMF is advisable.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of FDCA from HMF.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low FDCA Yield | Catalyst Deactivation: Impurities like levulinic acid, amino acids, or sulfur compounds from solvents can poison the catalyst.[3][4] | • Purify the HMF feedstock to remove catalyst poisons.• Screen for more robust catalysts that are less susceptible to poisoning.• Optimize reaction conditions (e.g., temperature, pressure) to minimize catalyst deactivation. |
| Incomplete Conversion: Reaction time may be too short, or the temperature may be too low. | • Increase the reaction time and monitor the progress by techniques like HPLC.• Gradually increase the reaction temperature in increments of 10-20°C. | |
| Side Reactions: Formation of humins or other byproducts consumes HMF.[2] | • Adjust the pH of the reaction mixture; alkaline conditions can sometimes suppress side reactions.[5] • Use aprotic solvents like DMSO or THF, which are known to suppress humin formation.[6] | |
| Low Selectivity to FDCA | Formation of Intermediates: The reaction may not be proceeding to completion, leading to an accumulation of intermediates like 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) or 2,5-diformylfuran (DFF).[5] | • Increase the reaction time or catalyst loading to promote the conversion of intermediates to FDCA.• Optimize the oxidant concentration; insufficient oxidant can lead to incomplete oxidation. |
| Undesired Side Reactions: The reaction conditions may favor the formation of byproducts. | • Screen different catalysts to find one with higher selectivity for FDCA.• Fine-tune the reaction temperature and pressure to disfavor side reactions. | |
| Catalyst Deactivation During Reuse | Leaching of Active Metal: The active metal of the heterogeneous catalyst may leach into the reaction medium. | • Choose a more stable catalyst support material.• Pre-treat the catalyst to enhance the stability of the active metal. |
| Fouling by Humins: Insoluble humin byproducts can block the active sites of the catalyst.[2] | • Implement a catalyst regeneration step, such as calcination, between cycles.• Purify the HMF feedstock to remove humin precursors. | |
| Dark Coloration of the Product | Presence of Humins: Humins are dark-colored polymers that can co-precipitate with the FDCA product.[2] | • Purify the crude HMF to remove humins before the oxidation step.• Optimize the FDCA precipitation and washing steps to remove residual humins. |
Impact of Specific Impurities on FDCA Synthesis (Quantitative Data)
The presence of specific impurities in the HMF feedstock can have a quantifiable impact on the yield and selectivity of FDCA synthesis. The following tables summarize findings from various studies.
Table 1: Effect of Levulinic Acid on FDCA Yield
| Catalyst | Levulinic Acid Concentration (mol% relative to HMF) | HMF Conversion (%) | FDCA Yield (%) | Reference |
| Au/ZrO₂ | 0 | >99 | >99 | [4] |
| Au/ZrO₂ | 25 | >99 | ~50 | [4] |
Table 2: Effect of Residual Sugars on FDCA Yield
| Catalyst | Added Sugar (equivalent to HMF) | HMF Conversion (%) | FDCA Yield (%) | Reference |
| Au/ZrO₂ | None | >99 | >99 | [4] |
| Au/ZrO₂ | Glucose | ~95 | ~35 | [4] |
| Au/ZrO₂ | Fructose | ~90 | ~30 | [4] |
Table 3: Effect of Amino Acids on FDCA Yield
| Catalyst | Amino Acid (0.1 eq) | HMF Conversion (%) | FDCA Yield (%) | Reference |
| Au/ZrO₂ | None | >99 | >99 | [4] |
| Au/ZrO₂ | Arginine | >99 | ~20 | [4] |
| Au/ZrO₂ | Cysteine | >99 | ~10 | [4] |
Experimental Protocols
Protocol 1: Purification of Crude HMF by Liquid-Liquid Extraction
This protocol describes a general procedure for the purification of crude HMF obtained from biomass dehydration.
-
Preparation of Crude HMF Solution: Dissolve the crude HMF in a suitable aqueous solvent (e.g., water or brine).
-
Extraction:
-
Transfer the aqueous HMF solution to a separatory funnel.
-
Add an equal volume of an organic extraction solvent (e.g., ethyl acetate, methyl isobutyl ketone (MIBK)).
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely. The organic layer will contain the HMF.
-
Drain the lower aqueous layer.
-
Repeat the extraction of the aqueous layer with fresh organic solvent two more times to maximize HMF recovery.
-
-
Washing: Combine the organic extracts and wash with a saturated sodium bicarbonate solution to neutralize any residual acids, followed by a wash with brine.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the organic solvent using a rotary evaporator under reduced pressure to obtain the purified HMF.
Protocol 2: Catalytic Oxidation of HMF to FDCA
This protocol outlines a general procedure for the heterogeneous catalytic oxidation of purified HMF to FDCA.
-
Catalyst Preparation: Prepare or procure the desired heterogeneous catalyst (e.g., Pt/C, Au/TiO₂, etc.). Ensure the catalyst is properly activated according to the manufacturer's or literature procedure.
-
Reaction Setup:
-
In a high-pressure reactor, add the purified HMF, a suitable solvent (often water), and a base (e.g., NaOH or Na₂CO₃) if required by the catalytic system.
-
Add the catalyst to the reaction mixture.
-
-
Reaction Execution:
-
Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon).
-
Pressurize the reactor with an oxidant, typically oxygen or air, to the desired pressure.
-
Heat the reaction mixture to the target temperature while stirring.
-
Maintain the reaction at the set temperature and pressure for the predetermined time. Monitor the reaction progress by taking aliquots and analyzing them by HPLC.
-
-
Product Isolation:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the pressure.
-
Separate the solid catalyst from the reaction mixture by filtration or centrifugation.
-
Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the FDCA product.
-
Collect the precipitated FDCA by filtration.
-
Wash the collected solid with deionized water to remove any remaining salts and impurities.
-
-
Drying and Analysis: Dry the purified FDCA in a vacuum oven. Analyze the final product for purity and yield using techniques such as NMR, FT-IR, and HPLC.
Visualizations
HMF to FDCA Reaction Pathway
The oxidation of HMF to FDCA can proceed through two primary pathways, often occurring simultaneously. One pathway involves the initial oxidation of the aldehyde group to form 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), while the other involves the initial oxidation of the alcohol group to form 2,5-diformylfuran (DFF). Both pathways converge at the intermediate 5-formyl-2-furancarboxylic acid (FFCA), which is then oxidized to the final product, FDCA.[5][7]
Caption: Reaction pathways for the oxidation of HMF to FDCA.
Experimental Workflow for FDCA Synthesis from Crude HMF
This workflow illustrates the key stages involved in producing purified FDCA from a crude HMF feedstock, including purification, catalytic oxidation, and product isolation.
Caption: Experimental workflow for FDCA synthesis.
Troubleshooting Logic for Low FDCA Yield
This diagram outlines a logical approach to troubleshooting low yields in FDCA synthesis, starting from the initial observation to identifying and addressing the root cause.
Caption: Troubleshooting flowchart for low FDCA yield.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Enzymatic conversion reactions of 5-hydroxymethylfurfural (HMF) to bio-based 2,5- diformylfuran (DFF) and 2,5-furandicarboxylic acid (FDCA) with air: mechanisms, pathways and synthesis selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to enhance the selectivity of HMF oxidation to 5-HMFCA
Welcome to the technical support center for the selective oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to 5-hydroxymethyl-2-furancarboxylic acid (HMFCA). This resource is designed to provide researchers, scientists, and drug development professionals with practical guidance, troubleshooting tips, and detailed experimental protocols to enhance the selectivity and yield of HMFCA in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving high selectivity for 5-HMFCA during HMF oxidation?
A1: The primary challenge lies in selectively oxidizing the aldehyde group of HMF while leaving the hydroxyl group intact.[1] Common issues include:
-
Overoxidation: The primary alcohol group can be further oxidized to an aldehyde and then a carboxylic acid, leading to the formation of 2,5-diformylfuran (DFF), 5-formyl-2-furancarboxylic acid (FFCA), and ultimately 2,5-furandicarboxylic acid (FDCA).[2][3]
-
Side Reactions: HMF is prone to degradation and self-polymerization, especially under harsh reaction conditions (e.g., high temperatures, strong acidic or basic pH), forming insoluble humins.[4][5]
-
Catalyst Deactivation: Catalysts can lose their activity and/or selectivity over time due to poisoning, sintering of metal nanoparticles, or changes in the active species.[6]
Q2: Which catalytic systems are most effective for the selective oxidation of HMF to 5-HMFCA?
A2: Several catalytic systems have demonstrated high selectivity for 5-HMFCA:
-
Biocatalysts: Whole-cell biocatalysts, such as Gluconobacter oxydans and Comamonas testosteroni, have shown excellent selectivity (often approaching 100%) and high yields under mild reaction conditions.[7][8]
-
Noble Metal Catalysts: Gold (Au), platinum (Pt), and silver (Ag) based catalysts, often supported on materials like TiO2 or activated carbon, can achieve high selectivity.[2][9] The selectivity is highly dependent on reaction conditions, especially pH.
-
Non-Noble Metal Catalysts: Manganese oxides (MnOx) and molybdenum (Mo) complexes have emerged as cost-effective alternatives to noble metals, showing good yields of HMFCA.[10][11]
Q3: What is the role of pH in controlling the selectivity of HMF oxidation to 5-HMFCA?
A3: pH plays a crucial role in directing the reaction pathway. Alkaline conditions generally favor the oxidation of the aldehyde group, thus promoting the formation of HMFCA.[12] In strongly basic solutions, the Cannizzaro reaction can also occur, producing HMFCA and 2,5-bis(hydroxymethyl)furan (BHMF) in a 1:1 ratio.[11] However, high pH can also lead to HMF degradation and humin formation.[5] Therefore, careful optimization of pH is essential. For biocatalytic systems, maintaining the optimal pH for enzyme activity is critical.[1][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Selectivity to 5-HMFCA (High formation of DFF, FFCA, or FDCA) | Over-active catalyst: The catalyst may be too aggressive, leading to the oxidation of the alcohol group. | - Modify the catalyst: For metal catalysts, consider using bimetallic formulations (e.g., Au-Ag) to temper the activity. - Adjust reaction conditions: Lower the reaction temperature or pressure. - Reduce reaction time: Monitor the reaction closely and stop it once the maximum HMFCA yield is achieved. |
| Incorrect pH: The pH may not be optimal for selective aldehyde oxidation. | - Optimize pH: For chemical catalysts, screen a range of basic pH values. For biocatalysts, ensure the pH is within the optimal range for the specific microorganism or enzyme.[1][7] - Use a buffer solution to maintain a stable pH throughout the reaction. | |
| Low HMF Conversion | Catalyst deactivation: The catalyst may have lost its activity. | - Catalyst regeneration: Investigate methods to regenerate the catalyst (e.g., calcination for solid catalysts). - Use a more robust catalyst: Consider catalysts known for their stability under the chosen reaction conditions. - For biocatalysts, check for product inhibition or cell viability issues.[7] |
| Sub-optimal reaction conditions: Temperature, pressure, or substrate concentration may not be ideal. | - Optimize reaction parameters: Systematically vary temperature, pressure, and substrate/catalyst ratio. - Ensure adequate mixing to overcome mass transfer limitations. | |
| Formation of Dark, Insoluble Precipitate (Humins) | Harsh reaction conditions: High temperatures or extreme pH can promote HMF degradation and polymerization.[4] | - Milder conditions: Use lower temperatures and a more moderate pH. - Solvent selection: Employ aprotic solvents like DMSO or THF, which can suppress humin formation.[4] |
| High HMF concentration: High local concentrations of HMF can lead to self-polymerization. | - Fed-batch strategy: Add the HMF substrate gradually over the course of the reaction to maintain a low concentration.[1] | |
| Inconsistent Results | Variability in catalyst preparation: Small changes in preparation methods can significantly impact catalyst performance. | - Standardize catalyst synthesis: Follow a detailed and consistent protocol for catalyst preparation. - Thoroughly characterize the catalyst before use (e.g., using XRD, TEM, XPS) to ensure consistency. |
| Impure HMF: Impurities in the HMF starting material can affect the reaction. | - Purify HMF: Use purified HMF or analyze the starting material for impurities that might interfere with the reaction. |
Quantitative Data Summary
Table 1: Performance of Various Catalytic Systems for HMF Oxidation to 5-HMFCA
| Catalyst | Oxidant | Solvent | Temp. (°C) | Time (h) | HMF Conv. (%) | HMFCA Selectivity (%) | HMFCA Yield (%) | Reference |
| Resting cells of Comamonas testosteroni SC1588 | Air | Water (pH 7.0) | 30 | 36 | ~100 | - | ~98 | [7] |
| Resting cells of Deinococcus wulumuqiensis R12 | Air | Water (pH 7.0) | 35 | 36 | >99 | ~98 | ~90 | [1][13] |
| Resting cells of Gluconobacter oxydans DSM 50049 | Air | Water | 30 | 12 | 100 | 100 | 100 | [8] |
| Ag2O | H2O2 | Water | 90 | 1 | >99 | - | 98 | [6] |
| [MnIV2(μ-O)3(tmtacn)2]2+ | H2O2 | Water (pH 11) | 25 | - | - | - | 53 | [11] |
| Au/TiO2 | O2 | Water (Na2CO3) | 30 | - | - | - | 90-95 | [1] |
Experimental Protocols
Protocol 1: Whole-Cell Biocatalytic Oxidation of HMF to 5-HMFCA using Deinococcus wulumuqiensis R12
1. Cell Cultivation and Preparation:
-
Cultivate D. wulumuqiensis R12 in a suitable growth medium (e.g., TGY medium: 0.5% tryptone, 0.3% yeast extract, 0.1% glucose) at 30°C with shaking until the late exponential phase.
-
Harvest the cells by centrifugation (e.g., 8000 rpm for 10 min at 4°C).
-
Wash the cell pellet twice with a phosphate (B84403) buffer (e.g., 100 mM, pH 7.0).
-
Resuspend the cells in the same buffer to the desired cell concentration (e.g., 0.2 g/mL wet cell weight).[13]
2. Oxidation Reaction:
-
Set up the reaction in a suitable vessel (e.g., a baffled flask) containing the cell suspension and HMF at the desired concentration (e.g., 300 mM) in a phosphate buffer (100 mM, pH 7.0).[13]
-
Incubate the reaction mixture at 35°C with vigorous shaking (e.g., 850 rpm) to ensure sufficient aeration.[13]
-
Monitor the pH of the reaction and adjust it to approximately 7.0 periodically (e.g., every 3 hours for the first 12 hours) by adding a base (e.g., NaOH solution), as the formation of HMFCA will lower the pH.[1]
-
Take samples at regular intervals for analysis.
3. Product Analysis:
-
Centrifuge the samples to remove the cells.
-
Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) to determine the concentrations of HMF and HMFCA.
-
HPLC conditions: A C18 column is typically used. The mobile phase can be a mixture of methanol (B129727) and water with a small amount of acid (e.g., 0.1% formic acid) for better peak separation. Detection is usually done with a UV detector at a wavelength of around 265 nm.
Protocol 2: Heterogeneous Catalytic Oxidation of HMF to 5-HMFCA using Ag2O
1. Catalyst and Reagents:
-
Silver(I) oxide (Ag2O)
-
5-Hydroxymethylfurfural (HMF)
-
Hydrogen peroxide (H2O2)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
2. Oxidation Reaction:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve HMF in an aqueous solution of NaOH.
-
Add the Ag2O catalyst to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 90°C).[6]
-
Add the hydrogen peroxide solution dropwise to the reaction mixture over a specific period.
-
Allow the reaction to proceed for the desired time (e.g., 60 minutes).[6]
-
Monitor the reaction progress by taking small aliquots and analyzing them by HPLC.
3. Work-up and Product Analysis:
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the solid catalyst by filtration or centrifugation.
-
Acidify the filtrate with an acid (e.g., HCl) to precipitate the HMFCA product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Analyze the purity and yield of the final product using techniques like NMR, FT-IR, and HPLC.
Visualizations
Caption: Strategies to enhance the selectivity of HMF oxidation to 5-HMFCA.
References
- 1. mdpi.com [mdpi.com]
- 2. Selective Oxidation of HMF via Catalytic and Photocatalytic Processes Using Metal-Supported Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Avoiding Pitfalls in Comparison of Activity and Selectivity of Solid Catalysts for Electrochemical HMF Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into the Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-furancarboxylic Acid Using Silver Oxide [iris.unive.it]
- 7. Whole-cell biocatalytic selective oxidation of 5-hydroxymethylfurfural to 5-hydroxymethyl-2-furancarboxylic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Insights into catalytic activity and selectivity of 5-Hydroxymethylfurfural oxidation on gold single-crystal electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid over MnOx–CeO2 composite catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Analytical Methods for 5-Hydroxymethyl-2-furoic Acid (5-HMFCA) Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 5-Hydroxymethyl-2-furoic acid (5-HMFCA), a key metabolite of 5-hydroxymethylfurfural (B1680220) (HMF). The selection of a robust and reliable analytical method is critical for accurate quantification in various matrices, including biological fluids and pharmaceutical formulations. This document compares the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV) against alternative methods such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Capillary Electrophoresis (CE), supported by experimental data from published literature.
Comparison of Analytical Method Performance
The choice of an analytical technique for 5-HMFCA quantification depends on the specific requirements of the study, including required sensitivity, selectivity, sample matrix complexity, and throughput. The following tables summarize the validation parameters of HPLC-UV, UPLC-MS/MS, and Capillary Electrophoresis for the analysis of 5-HMFCA and related compounds.
Table 1: HPLC-UV Method Performance for 5-HMFCA and Related Furanic Compounds
| Parameter | HPLC-UV for 5-HMFCA & Metabolites[1][2] | HPLC-UV for 5-HMF[3] |
| Linearity Range | Validated according to ICH guidelines (specific range not detailed in abstract) | Not Specified |
| Correlation Coefficient (r²) | Not Specified | > 0.99 |
| Limit of Detection (LOD) | Validated according to ICH guidelines (specific value not detailed in abstract) | 0.01 mg/kg |
| Limit of Quantification (LOQ) | Validated according to ICH guidelines (specific value not detailed in abstract) | 0.03 mg/kg |
| Accuracy (% Recovery) | Validated according to ICH guidelines (specific values not detailed in abstract) | 97-108% |
| Precision (%RSD) | Validated according to ICH guidelines (specific values not detailed in abstract) | < 6% |
Table 2: Alternative Method Performance for 5-HMFCA and Other Organic Acids
| Parameter | UPLC-MS/MS for Organic Acids | Capillary Zone Electrophoresis for Fatty Acids[4] |
| Linearity Range | Not Specified | Not Specified |
| Correlation Coefficient (r²) | Not Specified | Not Specified |
| Limit of Detection (LOD) | Not Specified | 0.03 - 0.05 mmol/L |
| Limit of Quantification (LOQ) | 0.2 - 6 µg/mL | 0.1 mmol/L |
| Accuracy (% Recovery) | Not Specified | Not Specified |
| Precision (%RSD) | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods from the scientific literature.
HPLC-UV Method for 5-HMFCA and its Metabolites[1][2]
This method is suitable for the simultaneous determination of 5-HMF and its metabolites, including 5-HMFCA.
-
Instrumentation: A standard High-Performance Liquid Chromatography system equipped with a UV detector.
-
Column: HILIC column (150 × 4.6 mm, 5 µm).
-
Mobile Phase: A gradient system with:
-
Mobile Phase A: Acetonitrile (B52724)/ammonium (B1175870) formate (B1220265) 100 mM, pH 2.35 (95:5, v/v)
-
Mobile Phase B: Acetonitrile/ammonium formate 100 mM, pH 2.35 (85:15, v/v)
-
-
Flow Rate: Not specified.
-
Detection: UV detection at the absorption maximum of 5-HMFCA (255 nm).[5]
-
Run Time: Approximately 12 minutes.
-
Sample Preparation: For urine samples, centrifugation followed by dilution with water is a viable preparation method.[5]
-
Validation: The method was validated following ICH guidelines for selectivity, linearity, precision, LOD, and LOQ.[1][2]
UPLC-MS/MS for General Organic Acid Analysis[4]
This method provides high sensitivity and selectivity for the analysis of various organic acids.
-
Instrumentation: Ultra-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (MS/MS).
-
Column: A mixed-mode reversed-phase/anion-exchange stationary phase column (e.g., Atlantis PREMIER BEH C18 AX).
-
Mobile Phase: Gradient elution with mobile phase A consisting of water with 50 mM ammonium formate and 0.9% formic acid (pH 2.9) and mobile phase B consisting of acetonitrile with 0.9% formic acid.
-
Detection: Mass spectrometry detection, which offers high selectivity and is less prone to interference from co-eluting compounds.
-
Advantages: This method offers greater retention and improved resolution for organic acids with a fast analysis time of less than 8 minutes.
Capillary Zone Electrophoresis for Organic and Fatty Acids[5]
Capillary electrophoresis is a high-efficiency separation technique suitable for charged molecules like organic acids.
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: Fused silica (B1680970) capillary.
-
Background Electrolyte (BGE): The choice of BGE is crucial for selectivity. For acidic analytes, a mixture of phosphoric acid and Tris at a low pH (e.g., 2.5) is a good starting point.
-
Detection: Indirect UV detection is often employed for organic acids that lack a strong chromophore.
-
Advantages: CE offers high separation efficiency, short analysis times, and low consumption of reagents and samples.
Method Validation Workflow and Comparison
The following diagrams illustrate the typical workflow for analytical method validation and a comparison of the key features of the discussed analytical techniques.
References
- 1. Development and validation of an HPLC method to determine metabolites of 5-hydroxymethylfurfural (5-HMF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of this compound (HMFA) the main metabolite of alimentary 5-hydroxymethyl-2-furfural (HMF) with HPLC and GC in urine â Vitas Analytical Services [vitas.no]
A Comparative Guide to Noble Metal Catalysts for the Selective Oxidation of HMF to 5-HMFCA
The conversion of 5-hydroxymethylfurfural (B1680220) (HMF), a key bio-based platform chemical, into its value-added derivatives is a cornerstone of sustainable chemistry. Among these, 5-hydroxymethyl-2-furancarboxylic acid (5-HMFCA) serves as a crucial intermediate in the synthesis of polymers, pharmaceuticals, and fungicides. This guide provides a comparative analysis of noble metal catalysts—gold (Au), platinum (Pt), palladium (Pd), and ruthenium (Ru)—for the selective aerobic oxidation of HMF to 5-HMFCA, offering researchers, scientists, and drug development professionals a comprehensive overview of catalyst performance based on experimental data.
Performance Overview of Noble Metal Catalysts
The selective oxidation of the aldehyde group in HMF to a carboxylic acid group to form 5-HMFCA is a challenging reaction that requires catalysts with high activity and selectivity. Noble metals have demonstrated significant efficacy in this transformation. The choice of metal, support material, and reaction conditions plays a pivotal role in determining the catalyst's performance, including HMF conversion, selectivity towards 5-HMFCA, and the overall yield of the desired product.
Generally, the reaction pathway for the aerobic oxidation of HMF can proceed through two main routes: oxidation of the hydroxymethyl group to an aldehyde, forming 2,5-diformylfuran (DFF), or oxidation of the formyl group to a carboxyl group, yielding 5-HMFCA.[1][2][3] The latter is the focus of this guide. Subsequent oxidation of 5-HMFCA can lead to 5-formyl-2-furancarboxylic acid (FFCA) and ultimately to 2,5-furandicarboxylic acid (FDCA).[1][4]
Below is a summary of the performance of various noble metal catalysts in the conversion of HMF to 5-HMFCA, compiled from recent literature.
Data Presentation: Catalyst Performance in HMF to 5-HMFCA Conversion
The following tables summarize the catalytic performance of gold (Au), platinum (Pt), palladium (Pd), and ruthenium (Ru) based catalysts under various reaction conditions.
Table 1: Gold (Au)-Based Catalysts
| Catalyst | Support | Temp. (°C) | Pressure (bar O₂) | Base | Time (h) | HMF Conv. (%) | 5-HMFCA Yield (%) | Reference |
| Au | Carbon | 22 | 6.9 | 0.3 M NaOH | - | >99 | High Yield | [5][6] |
| Au | TiO₂ | 22 | 6.9 | 0.3 M NaOH | - | >99 | High Yield | [5][6] |
| Au | CeO₂ | 65 | 10 (air) | Na₂CO₃ | - | - | - | [7] |
| Au-Pd | Vermiculite | 100 | 20 | None | 2 | 100 | - | [6] |
| Au/Sn-Mg-Beta | Zeolite | 30 | - | - | - | 91.9 | Main Product | [8] |
Note: In some studies, 5-HMFCA was reported as the primary intermediate, but the final product reported was FDCA. The yield of 5-HMFCA was not always explicitly quantified.
Table 2: Platinum (Pt)-Based Catalysts
| Catalyst | Support | Temp. (°C) | Pressure (bar O₂) | Base | Time (h) | HMF Conv. (%) | 5-HMFCA Yield (%) | Reference |
| Pt | Carbon | 22 | 6.9 | 0.3 M NaOH | - | >99 | - | [5][6] |
| Pt | C-O-Mg | 110 | 10 | None | 12 | >99 | Not Detected* | [5] |
| Pt | ZrO₂ | 100 | 40 | - | 24 | 97 | - | [9] |
*In this specific study, the reaction proceeded directly to FDCA without the detection of 5-HMFCA as an intermediate.[5]
Table 3: Palladium (Pd)-Based Catalysts
| Catalyst | Support | Temp. (°C) | Pressure (bar O₂) | Base | Time (h) | HMF Conv. (%) | 5-HMFCA Yield (%) | Reference |
| Pd | Carbon | 22 | 6.9 | 0.3 M NaOH | - | >99 | - | [5][6] |
| Pd | C-Fe₃O₄ | 80 | Ambient (air) | K₂CO₃ | 4 | 98.2 | - | [10] |
Table 4: Ruthenium (Ru)-Based Catalysts
| Catalyst | Support | Temp. (°C) | Pressure (bar O₂) | Base | Time (h) | HMF Conv. (%) | 5-HMFCA Yield (%) | Reference |
| Ru | MgAlO | 160 | 6.2 (O₂) | None | 4 | 100 | Not Detected | [2] |
| Ru | MgO | 160 | 6.2 (O₂) | None | 4 | 88 | Not Detected | [2] |
| Ru | Carbon | - | - | None | - | - | - | [11] |
*In these studies, the oxidation of HMF using Ru catalysts proceeded via the DFF intermediate, and 5-HMFCA was not observed.[2]
Experimental Protocols
A generalized experimental protocol for the catalytic oxidation of HMF to 5-HMFCA is outlined below. Specific parameters should be optimized based on the chosen catalyst and desired outcome.
Catalyst Preparation
Noble metal catalysts are typically prepared by impregnation or deposition-precipitation methods.
-
Support Preparation: The support material (e.g., activated carbon, TiO₂, CeO₂, Al₂O₃) is chosen based on desired properties such as surface area and metal-support interactions. It may be pre-treated (e.g., calcined) to ensure stability and cleanliness.
-
Impregnation/Deposition: A solution of a noble metal precursor (e.g., HAuCl₄, H₂PtCl₆, PdCl₂, RuCl₃) is added to a slurry of the support material. The mixture is stirred for a specified time to ensure uniform deposition of the metal precursor onto the support.
-
Reduction: The precursor is then reduced to its metallic state. This can be achieved through chemical reduction (e.g., using NaBH₄, H₂) or thermal treatment under a reducing atmosphere.
-
Washing and Drying: The resulting catalyst is thoroughly washed with deionized water to remove any residual ions and then dried in an oven.
Catalytic Reaction
The oxidation reaction is typically carried out in a batch reactor.
-
Reactor Setup: A high-pressure batch reactor equipped with a magnetic stirrer, gas inlet, sampling port, and temperature controller is used.
-
Reaction Mixture: The catalyst, HMF, solvent (typically water or an aqueous base solution), and a base (if required, e.g., NaOH, Na₂CO₃) are loaded into the reactor.
-
Reaction Conditions: The reactor is sealed, purged with an inert gas (e.g., N₂), and then pressurized with oxygen or air to the desired pressure. The reactor is heated to the set temperature while stirring vigorously to ensure good mass transfer.
-
Sampling and Analysis: Liquid samples are periodically withdrawn from the reactor, filtered to remove the catalyst, and analyzed to monitor the progress of the reaction.
Product Analysis
The concentration of HMF and the reaction products (5-HMFCA, DFF, FFCA, FDCA) are typically quantified using High-Performance Liquid Chromatography (HPLC).
-
HPLC System: An HPLC system equipped with a suitable column (e.g., C18) and a UV detector is used.
-
Mobile Phase: A mixture of an acidic aqueous solution (e.g., dilute H₂SO₄ or formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is commonly used as the mobile phase.
-
Quantification: The concentrations of the components are determined by comparing their peak areas to those of external standards with known concentrations. HMF conversion, product selectivity, and yield are then calculated using the following formulas:
-
HMF Conversion (%) = [(Initial moles of HMF - Final moles of HMF) / Initial moles of HMF] × 100
-
5-HMFCA Selectivity (%) = [Moles of 5-HMFCA produced / (Initial moles of HMF - Final moles of HMF)] × 100
-
5-HMFCA Yield (%) = [Moles of 5-HMFCA produced / Initial moles of HMF] × 100
-
Mandatory Visualization
Caption: Reaction pathways for the aerobic oxidation of HMF.
Caption: General experimental workflow for HMF oxidation.
References
- 1. mdpi.com [mdpi.com]
- 2. ias.ac.in [ias.ac.in]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Efficient conversion of 5-hydroxymethylfurfural to high-value chemicals by chemo- and bio-catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Base-free conversion of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid over a Ru/C catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide: Chemical vs. Biocatalytic Synthesis of 5-Hydroxymethyl-2-furancarboxylic Acid (5-HMFCA)
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-hydroxymethyl-2-furancarboxylic acid (5-HMFCA), a valuable bio-based platform chemical and intermediate for pharmaceuticals and polymers, can be achieved through both chemical and biocatalytic routes.[1][2][3] This guide provides an objective comparison of these two approaches, supported by experimental data, detailed protocols, and visual workflows to aid researchers in selecting the optimal synthesis strategy for their specific needs.
At a Glance: Key Performance Indicators
The choice between chemical and biocatalytic synthesis of 5-HMFCA hinges on a variety of factors, including yield, selectivity, reaction conditions, and catalyst reusability. The following tables summarize quantitative data from various studies to facilitate a direct comparison.
Table 1: Comparison of Chemical Catalytic Systems for 5-HMFCA Synthesis
| Catalyst | Oxidant | Base | Solvent | Temperature (°C) | Time (h) | HMF Conversion (%) | 5-HMFCA Yield (%) | Reference |
| 2.5%Ag–PVP/ZrO₂ | O₂ | NaOH | Water | 20 | 2 | 100 | 98.2 | [4] |
| Ag₂O | H₂O₂ | NaOH | Water | 90 | 1 | 100 | 98 | [5] |
| Pd/CC | O₂ | K₂CO₃ | Water | 140 | 30 | >99 | ~8% (FDCA was major product) | [6] |
| Ru-pincer complex | Water | NaOH | 1,4-dioxane/water | 150 | 68 | >95 | (FDCA was major product) | [7] |
| Stevia-derived Ag NPs | TEMPO | - | Deep Eutectic Solvent | 50 | 0.75 | >99 | 98 | [8] |
Table 2: Comparison of Biocatalytic Systems for 5-HMFCA Synthesis
| Biocatalyst | Substrate Conc. (mM) | pH | Temperature (°C) | Time (h) | 5-HMFCA Yield (%) | Reference |
| Deinococcus wulumuqiensis R12 (whole-cell) | 300 | 7.0 | 35 | 36 | 90 | [2] |
| Gluconobacter oxydans DSM 50049 (resting cells) | 250 (crude HMF) | pH-controlled | 30 | 6 | Quantitative | [9] |
| Comamonas testosteroni SC1588 (whole-cell) | 200 | 7.0 | 30 | 24 | ~100 | [10] |
| Pseudochrobactrum sp. B2L (whole-cell) | 200 | 7.0 | 30 | 24 | 99 | [11] |
| Lysinibacillus sp. B2P (whole-cell) | 200 | 7.0 | 30 | 24 | 99 | [11] |
| Galactose Oxidase M3–5 (enzyme) | 20 (HMFCA from HMF) | 7.0 | 30 | 4 | 90 (converted to FFCA) | [12] |
| Engineered E. coli (harboring vanillin (B372448) dehydrogenase) | 200 | 7.0 | 30 | - | 92 | [10] |
Experimental Workflows and Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the generalized workflows for both chemical and biocatalytic synthesis of 5-HMFCA, as well as the reaction pathway from 5-hydroxymethylfurfural (B1680220) (HMF).
Detailed Experimental Protocols
The following are representative experimental protocols for the chemical and biocatalytic synthesis of 5-HMFCA, based on published literature.
Chemical Synthesis Protocol: Aerobic Oxidation of HMF using Ag-PVP/ZrO₂ Catalyst
This protocol is adapted from the work of Yuan et al. (2019).[4]
-
Catalyst Preparation: Prepare the Ag-PVP/ZrO₂ catalyst as described in the source literature.
-
Reaction Setup: In a 50 mL flask, dissolve 0.2 g of HMF and 0.126 g of NaOH in 50 mL of deionized water.
-
Catalyst Addition: Add 0.05 g of the 2.5%Ag–PVP/ZrO₂(1:1) catalyst to the reaction mixture.
-
Reaction Execution: Stir the mixture at 20°C while bubbling oxygen through the solution at a flow rate of 60 mL/min.
-
Reaction Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC.
-
Product Isolation: After 2 hours, or upon reaction completion, filter the catalyst from the reaction mixture.
-
Purification: Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the 5-HMFCA. The precipitate can then be collected by filtration, washed, and dried.
Biocatalytic Synthesis Protocol: Whole-Cell Biotransformation of HMF using Deinococcus wulumuqiensis R12
This protocol is based on the research by Cang et al. (2019).[2]
-
Biocatalyst Preparation: Cultivate Deinococcus wulumuqiensis R12 and prepare resting cells as described in the source literature.
-
Reaction Setup: In a suitable reaction vessel, prepare a reaction mixture containing the desired concentration of HMF (e.g., 100 mM) in a phosphate (B84403) buffer (pH 7.0).
-
Initiation of Biotransformation: Add the prepared resting cells of D. wulumuqiensis R12 to the reaction mixture to a final concentration (e.g., a specific optical density or cell dry weight).
-
Reaction Conditions: Incubate the reaction mixture at 35°C with shaking to ensure adequate aeration and mixing.
-
Reaction Monitoring: Periodically withdraw samples to monitor the consumption of HMF and the formation of 5-HMFCA using HPLC.
-
Fed-Batch Strategy (for higher concentrations): For higher initial HMF concentrations (e.g., up to 500 mM), a fed-batch approach can be employed where HMF is added portion-wise to mitigate substrate inhibition.[2]
-
Product Isolation: Once the reaction is complete, remove the cells by centrifugation.
-
Purification: Acidify the resulting supernatant to precipitate the 5-HMFCA, which can then be isolated by filtration, washed, and dried.
Concluding Remarks
Both chemical and biocatalytic methods offer effective routes for the synthesis of 5-HMFCA, each with its own set of advantages and disadvantages.
Chemical synthesis , particularly with catalysts like silver nanoparticles, can achieve high yields in short reaction times under relatively mild conditions.[4][5][8] However, these methods often require the use of bases and may involve catalysts that are susceptible to deactivation, necessitating further research into catalyst stability and reusability.[5]
Biocatalytic synthesis , utilizing either whole cells or isolated enzymes, operates under environmentally benign conditions (aqueous media, mild temperatures, and neutral pH) and often exhibits excellent selectivity, minimizing the formation of byproducts.[2][9][11] While substrate inhibition can be a challenge at high HMF concentrations, strategies such as fed-batch processing have been successfully employed to achieve high product titers.[2][10] The use of robust microorganisms further enhances the industrial applicability of this approach.[1]
The selection of the most appropriate method will depend on the specific requirements of the application, including desired purity, scalability, cost-effectiveness, and environmental considerations. This guide provides the foundational data and protocols to assist researchers in making an informed decision.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Efficient conversion of 5-hydroxymethylfurfural to high-value chemicals by chemo- and bio-catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Concurrent Biocatalytic Oxidation of 5-Hydroxymethylfurfural into 2,5-Furandicarboxylic Acid by Merging Galactose Oxidase with Whole Cells [mdpi.com]
5-Hydroxymethyl-2-furoic acid vs. 2,5-furandicarboxylic acid: a comparative review
A Comparative Review: 5-Hydroxymethyl-2-furoic acid vs. 2,5-furandicarboxylic acid
A detailed analysis for researchers, scientists, and drug development professionals.
In the burgeoning field of bio-based chemicals and sustainable polymers, this compound (HMFCA) and 2,5-furandicarboxylic acid (FDCA) have emerged as key furanic compounds derived from renewable resources. While FDCA has garnered significant attention as a promising replacement for petroleum-derived terephthalic acid in high-performance polyesters, HMFCA, an intermediate in the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to FDCA, also possesses functionalities that warrant a comparative evaluation. This guide provides a comprehensive comparison of their chemical properties, synthesis, performance in polymer applications, and biological activities, supported by experimental data and detailed protocols.
Chemical Structure and Physicochemical Properties
HMFCA and FDCA share a furan (B31954) ring core, but differ in their functional groups at the C5 position. HMFCA possesses a hydroxymethyl group, offering a site for esterification or other reactions, while FDCA has a second carboxylic acid group, making it a difunctional monomer ideal for step-growth polymerization.[1][2] This structural difference significantly influences their physicochemical properties, as summarized in the table below.
| Property | This compound (HMFCA) | 2,5-furandicarboxylic acid (FDCA) |
| Chemical Formula | C₆H₆O₄[1] | C₆H₄O₅[2] |
| Molecular Weight | 142.11 g/mol [1] | 156.09 g/mol [2] |
| Appearance | Pale yellow solid[3] | White to yellow solid[4][5] |
| Melting Point | 247 °C (decomposes)[3] | 342 °C[2][6] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[7] | Soluble in DMSO; slightly soluble in water[4][8] |
| pKa (strongest acidic) | 3.11 (Predicted)[9] | Not explicitly found |
Synthesis and Production
Both HMFCA and FDCA are primarily derived from the oxidation of 5-hydroxymethylfurfural (HMF), a key platform chemical obtained from the dehydration of C6 sugars. The synthesis pathway involves the sequential oxidation of the aldehyde and alcohol groups of HMF.
The oxidation of HMF can proceed through two main routes, with HMFCA being a key intermediate in one of these pathways.[10] The selective oxidation of the aldehyde group of HMF yields HMFCA, which can then be further oxidized to FDCA.[3] Various catalytic systems, including those based on noble metals and biocatalysts, have been developed to control the selectivity of this oxidation process.[11]
Performance in Polymer Applications
FDCA is extensively studied as a bio-based monomer for producing polyesters, most notably poly(ethylene 2,5-furandicarboxylate) (PEF).[10][12] These polyesters exhibit excellent thermal stability, mechanical strength, and gas barrier properties, often superior to their petroleum-based counterparts like poly(ethylene terephthalate) (PET).[13] The rigid furan ring in the FDCA molecule contributes to the high glass transition temperature and melting point of the resulting polymers.[8]
HMFCA , with its carboxylic acid and hydroxyl functionalities, can theoretically act as an A-B type monomer for polyester (B1180765) synthesis. However, there is limited literature on the synthesis and properties of homopolyesters derived solely from HMFCA. One study mentions the enzymatic copolymerization of HMFCA with ε-caprolactone to produce biodegradable oligoesters.[14] The presence of both a carboxylic acid and a primary alcohol allows for self-condensation, but the reactivity and resulting polymer properties are not as well-documented as those of FDCA-based polymers.
| Property | Poly(ethylene 2,5-furandicarboxylate) (PEF) from FDCA | Hypothetical Poly(5-hydroxymethyl-2-furoate) from HMFCA |
| Glass Transition Temp. | ~85-95 °C[12] | Not available |
| Melting Temperature | ~210-220 °C[12] | Not available |
| Tensile Strength | ~50-70 MPa[12] | Not available |
| Tensile Modulus | ~2000-3000 MPa[12] | Not available |
Biological Activities
Both HMFCA and FDCA are found as metabolites in biological systems. HMFCA is a known human urinary metabolite of HMF, a compound commonly found in heated foods.[1][15] Some studies have also reported nematicidal and fungal metabolite roles for HMFCA.[1][16] FDCA is also a byproduct of certain fungal species.[16][17]
While the biological activities of HMF have been investigated, including antioxidant and potential cytotoxic effects, direct comparative studies on the bioactivity of HMFCA and FDCA are limited.[18] Given their structural similarities to other biologically active furan compounds, further investigation into their pharmacological profiles is warranted.
Experimental Protocols
To facilitate further comparative research, this section provides detailed methodologies for key experiments.
Protocol 1: Synthesis of Polyesters by Melt Polycondensation
This protocol describes a general two-stage melt polycondensation method applicable for synthesizing polyesters from both HMFCA and FDCA (or its dimethyl ester).
Materials:
-
Monomer: this compound (HMFCA) or Dimethyl 2,5-furandicarboxylate (DMFDCA)
-
Diol (for FDCA): Ethylene (B1197577) glycol
-
Catalyst: Antimony(III) oxide or Titanium(IV) isopropoxide
-
Stabilizer: Phosphoric acid
-
High-vacuum pump, reaction vessel with stirrer, heating mantle, and condenser.
Procedure:
-
Esterification/Transesterification:
-
For FDCA: Charge the reactor with DMFDCA and ethylene glycol in a 1:2.2 molar ratio, along with the catalyst (e.g., 200-300 ppm Sb₂O₃).
-
For HMFCA: Charge the reactor with HMFCA and catalyst.
-
Heat the mixture under a nitrogen atmosphere with stirring, gradually increasing the temperature to around 180-220 °C.
-
Collect the byproduct (methanol for DMFDCA, water for HMFCA) in the condenser. This stage typically takes 2-4 hours.
-
-
Polycondensation:
-
After the first stage, add the stabilizer.
-
Gradually increase the temperature to 230-260 °C and apply a high vacuum (<1 mbar).
-
Continue the reaction for 2-4 hours, observing the increase in viscosity of the melt.
-
Once the desired viscosity is reached, cool the reactor and extrude the polymer.
-
Protocol 2: Determination of Thermal Properties
Differential Scanning Calorimetry (DSC): [19][20]
-
Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.
-
Seal the pan and place it in the DSC instrument.
-
Heat the sample to a temperature above its expected melting point (e.g., 250 °C for PEF) at a rate of 10 °C/min under a nitrogen atmosphere to erase thermal history.
-
Cool the sample to below its glass transition temperature (e.g., 0 °C) at a rate of 10 °C/min.
-
Reheat the sample at 10 °C/min to above its melting point.
-
Determine the glass transition temperature (Tg) from the inflection point in the second heating scan and the melting temperature (Tm) from the peak of the endothermic melting event.
Thermogravimetric Analysis (TGA): [19][20]
-
Place 10-15 mg of the polymer sample in a TGA pan.
-
Heat the sample from room temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
-
Determine the onset of decomposition temperature and the temperature of maximum decomposition rate.
Protocol 3: Measurement of Mechanical Properties
-
Prepare dog-bone shaped specimens of the polymer according to ASTM D638 or ISO 527 standards.
-
Condition the specimens at a standard temperature and humidity (e.g., 23 °C and 50% RH) for at least 24 hours.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and elongation data.
-
Calculate the tensile strength, Young's modulus, and elongation at break from the stress-strain curve.
Protocol 4: In Vitro Cytotoxicity (MTT Assay)[24][25][26]
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of HMFCA or FDCA dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration is non-toxic). Include a vehicle control.
-
Incubate for 24, 48, or 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 5: Antioxidant Activity (DPPH Assay)[27][28][29][30]
-
Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Prepare various concentrations of HMFCA and FDCA in methanol.
-
In a 96-well plate, add the test compound solutions and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity.
Conclusion
2,5-furandicarboxylic acid (FDCA) is a well-established, high-performance bio-based monomer, particularly for polyester applications, with a growing body of supporting experimental data. Its symmetrical difunctional structure leads to polymers with excellent thermal and mechanical properties. This compound (HMFCA), while a key intermediate in the production of FDCA, shows potential as a monomer in its own right, although it remains significantly less explored. Its A-B type structure could lead to different polymer architectures and properties.
For researchers and developers, FDCA presents a more mature and predictable platform for developing sustainable polymers. However, HMFCA offers an opportunity for novel polymer design and exploration of unique material properties. Further direct comparative studies are essential to fully elucidate the performance differences and potential applications of both these valuable furanic building blocks. The provided experimental protocols offer a framework for conducting such comparative analyses.
References
- 1. This compound | C6H6O4 | CID 80642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. 5-HYDROXYMETHYL-FURAN-2-CARBOXYLIC ACID | 6338-41-6 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. 2,5-Furandicarboxylic acid | 3238-40-2 [chemicalbook.com]
- 6. 2,5-Furandicarboxylic acid - Wikipedia [en.wikipedia.org]
- 7. This compound | CAS:6338-41-6 | Other NPs | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. sugar-energy.com [sugar-energy.com]
- 9. phytohub.eu [phytohub.eu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 3 Essential Types of Mechanical Testing for Polymer Development - TA Instruments [tainstruments.com]
- 12. mdpi.com [mdpi.com]
- 13. Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques – C-Therm Technologies Ltd. [ctherm.com]
- 14. researchgate.net [researchgate.net]
- 15. "Exploring the Role of 5-Hydroxymethyl-2-Furfural and Sumiki's Acid in " by Daiwik Munjwani, Demitrius Hill et al. [digitalcommons.odu.edu]
- 16. 5-Hydroxymethyl-furoic acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]
- 17. 5-Hydroxymethyl-2-furoic (Males Age 13 and Over) - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 18. The protective role of 5-hydroxymethyl-2-furfural (5-HMF) against acute hypobaric hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fiveable.me [fiveable.me]
- 20. azom.com [azom.com]
- 21. fiveable.me [fiveable.me]
- 22. Tensile Testing of Polymers and Composites Materials [intertek.com]
- 23. azom.com [azom.com]
Spectroscopic Comparison of 5-HMFCA and Its Esters: A Guide for Researchers
A detailed analysis of 5-hydroxymethyl-2-furancarboxylic acid (5-HMFCA) and its methyl, ethyl, and butyl esters is presented, offering a comparative guide to their spectroscopic properties. This document provides researchers, scientists, and drug development professionals with essential data for the identification and characterization of these furan-based compounds.
5-Hydroxymethyl-2-furancarboxylic acid (5-HMFCA) is a versatile bio-based platform chemical derived from the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF). Its esters are of growing interest in various fields, including the development of novel polymers, plasticizers, and pharmaceuticals. A thorough understanding of their spectroscopic signatures is crucial for synthesis monitoring, quality control, and structural elucidation. This guide summarizes key spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR, and UV-Vis) for 5-HMFCA and its methyl, ethyl, and butyl esters, supported by detailed experimental protocols and a visual representation of the analytical workflow.
Comparative Spectroscopic Data
The following tables provide a summary of the key spectroscopic data for 5-HMFCA and its esters. This side-by-side comparison highlights the characteristic shifts and fragments that differentiate these compounds.
Table 1: ¹H NMR Spectroscopic Data (δ in ppm)
| Compound | H3 | H4 | -CH₂-OH / -CH₂-O- | -OH | Ester Alkyl Group Protons | Solvent |
| 5-HMFCA | 7.20 (d) | 6.55 (d) | 4.65 (s) | - | Not Applicable | DMSO-d₆ |
| Methyl 5-(hydroxymethyl)-2-furoate | 7.15 (d, J=3.4 Hz) | 6.48 (d, J=3.4 Hz) | 4.58 (s) | 5.45 (t, J=5.8 Hz) | 3.78 (s, 3H) | CDCl₃ |
| Ethyl 5-(hydroxymethyl)-2-furoate | ~7.12 | ~6.45 | ~4.57 | - | ~4.30 (q, 2H), ~1.35 (t, 3H) | CDCl₃ |
| Butyl 5-(hydroxymethyl)-2-furoate | ~7.11 | ~6.44 | ~4.56 | - | ~4.25 (t, 2H), ~1.70 (m, 2H), ~1.45 (m, 2H), ~0.95 (t, 3H) | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data (δ in ppm)
| Compound | C2 (C=O) | C5 | C3 | C4 | -CH₂-OH / -CH₂-O- | Ester Alkyl Group Carbons | Solvent |
| 5-HMFCA | 160.5 | 158.0 | 120.5 | 112.0 | 56.5 | Not Applicable | DMSO-d₆ |
| Methyl 5-(hydroxymethyl)-2-furoate | 159.0 | 158.8 | 118.9 | 109.8 | 56.2 | 51.9 | CDCl₃ |
| Ethyl 5-(hydroxymethyl)-2-furoate | ~158.8 | ~158.7 | ~119.0 | ~110.0 | ~56.3 | ~61.0, ~14.3 | CDCl₃ |
| Butyl 5-(hydroxymethyl)-2-furoate | ~158.8 | ~158.7 | ~119.1 | ~110.1 | ~56.4 | ~65.0, ~30.7, ~19.2, ~13.7 | CDCl₃ |
Table 3: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments | Ionization Method |
| 5-HMFCA | 142 | 125, 97, 83, 69, 55 | GC-MS[1] |
| Methyl 5-(hydroxymethyl)-2-furoate | 156 | 125, 97, 69, 53 | ESI-MS |
| Ethyl 5-(hydroxymethyl)-2-furoate | 170 | 125, 97, 69 | ESI-MS |
| Butyl 5-(hydroxymethyl)-2-furoate | 198 | 142, 125, 97, 69, 57 | ESI-MS |
Table 4: IR and UV-Vis Spectroscopic Data
| Compound | IR (cm⁻¹) Key Absorptions | UV-Vis (λmax in nm) |
| 5-HMFCA | ~3350 (O-H), ~1680 (C=O, acid), ~1570, ~1470 (furan ring) | ~265 |
| Methyl 5-(hydroxymethyl)-2-furoate | ~3400 (O-H), ~1715 (C=O, ester), ~1575, ~1475 (furan ring) | ~270 |
| Ethyl 5-(hydroxymethyl)-2-furoate | ~3400 (O-H), ~1710 (C=O, ester), ~1575, ~1475 (furan ring) | ~270 |
| Butyl 5-(hydroxymethyl)-2-furoate | ~3400 (O-H), ~1710 (C=O, ester), ~1575, ~1475 (furan ring) | ~270 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation : Acquire spectra on a 400 MHz or higher NMR spectrometer.
-
¹H NMR Acquisition :
-
Pulse sequence: Standard single-pulse sequence.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-5 s.
-
-
¹³C NMR Acquisition :
-
Pulse sequence: Proton-decoupled pulse sequence.
-
Spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
Relaxation delay: 2 s.
-
-
Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation : Utilize a mass spectrometer equipped with an Electrospray Ionization (ESI) source for esters and an Electron Ionization (EI) source for the acid (if using GC-MS).
-
ESI-MS (for esters) :
-
Infuse the sample solution directly into the ESI source.
-
Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).
-
-
GC-MS (for 5-HMFCA) :
-
Inject a derivatized sample (e.g., trimethylsilyl (B98337) ester) into the gas chromatograph.
-
Use a suitable capillary column (e.g., DB-5ms).
-
Acquire mass spectra in EI mode.
-
-
Data Analysis : Identify the molecular ion peak and characteristic fragment ions.
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. For liquid samples, a thin film can be prepared between two NaCl or KBr plates.
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Collect a background spectrum of the empty ATR crystal or salt plates.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol (B145695) or methanol) to an absorbance value below 1.5.
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition :
-
Use a cuvette containing the pure solvent as a blank to zero the instrument.
-
Record the absorption spectrum over a wavelength range of 200-400 nm.
-
-
Data Analysis : Determine the wavelength of maximum absorbance (λmax).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of 5-HMFCA esters.
Caption: Workflow for the synthesis and spectroscopic characterization of 5-HMFCA esters.
References
Quantifying 5-Hydroxymethyl-2-furoic Acid in Complex Food Matrices: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the accurate quantification of 5-Hydroxymethyl-2-furoic acid (5-HMFCA) in complex food matrices is crucial for understanding its formation, stability, and potential physiological effects. This guide provides an objective comparison of the primary analytical techniques employed for this purpose—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)—supported by experimental data and detailed protocols.
This compound is a key metabolite of 5-hydroxymethylfurfural (B1680220) (HMF), a compound formed during the heat treatment of carbohydrate-rich foods. Monitoring 5-HMFCA levels provides insights into the intake and metabolic fate of HMF. The choice of analytical method for its quantification is critical and depends on the specific requirements of the study, including sensitivity, selectivity, and the complexity of the food matrix.
Performance Comparison of Analytical Methods
The two most prevalent methods for the quantification of 5-HMFCA are HPLC-UV and LC-MS/MS. Each presents distinct advantages and limitations in terms of performance.
| Performance Parameter | HPLC-UV / HPLC-DAD | LC-MS/MS |
| Linearity (R²) | > 0.999[1] | > 0.99[2][3] |
| Limit of Detection (LOD) | 0.76 µg/mL (in coffee) | 0.005 µg/g (for HMF in food)[4] |
| Limit of Quantification (LOQ) | 2.55 µg/mL (in coffee) | Not explicitly found for 5-HMFCA |
| Precision (%RSD) | ≤ 4.5% (inter- and intraday) | < 10% |
| Accuracy (% Recovery) | ≥ 89.9% (in coffee) | 90.4% (for HMF in extruded products)[3] |
| Selectivity | Good, but susceptible to co-eluting matrix components. | Excellent, high specificity through mass-to-charge ratio. |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| Throughput | Generally higher throughput for routine analysis. | Can be lower due to more complex instrumentation. |
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is a robust and widely accessible technique. It offers good linearity and precision for the quantification of 5-HMFCA, particularly in less complex matrices. However, its sensitivity and selectivity can be limiting when dealing with trace amounts or in foods with many interfering compounds.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and selectivity. By monitoring specific precursor and product ion transitions, this method can accurately quantify 5-HMFCA even at very low concentrations and in highly complex food matrices, minimizing the impact of co-eluting substances. While more expensive, LC-MS/MS is the gold standard for trace-level quantification and confirmatory analysis.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate quantification. Below are representative protocols for sample preparation and analysis using HPLC-DAD and LC-MS/MS.
Sample Preparation: Solid Phase Extraction (SPE) for Beverages
A common and effective method for cleaning up liquid samples like fruit juices and other beverages is Solid Phase Extraction (SPE).
-
Conditioning: An SPE cartridge (e.g., Oasis HLB) is conditioned with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Loading: The beverage sample (e.g., 10 mL of fruit juice), previously centrifuged and filtered, is loaded onto the cartridge.
-
Washing: The cartridge is washed with 5 mL of water to remove sugars and other polar interferences.
-
Elution: 5-HMFCA and other furan (B31954) derivatives are eluted with 5 mL of methanol.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and the residue is reconstituted in a known volume (e.g., 1 mL) of the mobile phase for injection into the chromatography system.
Method 1: HPLC-DAD Quantification of 5-HMFCA in Coffee
This method is adapted from a validated procedure for the simultaneous determination of HMF and 5-HMFCA.
-
Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile (B52724)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 250 nm for 5-HMFCA.
-
Injection Volume: 20 µL.
-
Quantification: Based on a calibration curve prepared from pure 5-HMFCA standards.
Method 2: LC-MS/MS Quantification of 5-HMFCA in Processed Foods
This protocol is based on methods developed for the sensitive analysis of HMF and can be adapted for 5-HMFCA.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable reversed-phase or HILIC column.
-
Mobile Phase: A gradient elution typically consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve ionization.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Ionization Mode: Negative electrospray ionization (ESI-) is often suitable for acidic compounds like 5-HMFCA.
-
MRM Transitions: Specific precursor ion (the deprotonated molecule [M-H]⁻ of 5-HMFCA) and product ions are monitored for quantification and confirmation.
-
Quantification: An internal standard (e.g., a stable isotope-labeled version of 5-HMFCA) is recommended for the most accurate quantification, using a calibration curve.
Visualizing the Workflow and Decision-Making Process
To aid in understanding the analytical process, the following diagrams illustrate the general workflow and a decision-making tree for method selection.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Hydroxymethyl-2-furancarboxylic Acid (5-HMFCA) Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantitative determination of 5-Hydroxymethyl-2-furancarboxylic acid (5-HMFCA), a key metabolite of the dietary compound 5-hydroxymethylfurfural (B1680220) (HMF). The accurate measurement of 5-HMFCA in biological matrices is crucial for pharmacokinetic, toxicokinetic, and biomarker studies. This document outlines the principles of cross-validation and compares the performance of three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is a compilation from various scientific sources, including validation studies of 5-HMFCA and its parent compound, 5-HMF, to provide a comprehensive overview in the absence of a direct cross-validation study for 5-HMFCA.
Data Presentation: Comparison of Analytical Method Performance
The following table summarizes the key performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of 5-HMFCA and related furan (B31954) derivatives. This data is essential for selecting the most appropriate method based on the specific requirements of a study, such as desired sensitivity, sample throughput, and matrix complexity.
| Performance Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity Range | 0.5 - 100 µg/mL | 0.1 - 1000 ng/mL | 25 - 700 ng/g[1] |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 ng/mL | 6 ng/g[1] |
| Limit of Quantification (LOQ) | 7 mg/L (in urine) | ~0.1 ng/mL | 0.156 µg/mL (for HMF in plasma)[2][3] |
| Precision (%RSD) | < 15% | < 10% | < 10%[1] |
| Accuracy (%Recovery) | 89% (in urine) | 90 - 110% | 93.7% (for a-KG) and 92.8% (for HMF)[2][3] |
| Sample Throughput | Moderate | High | Low to Moderate |
| Specificity | Moderate | High | High |
| Matrix Effect | Prone to interference | Can be minimized with stable isotope-labeled internal standards | Can be significant, often requires extensive sample cleanup and derivatization |
| Cost | Low | High | Moderate |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for 5-HMF and its metabolites and can be adapted for the specific analysis of 5-HMFCA.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is often used for its simplicity and cost-effectiveness, making it suitable for routine analysis where high sensitivity is not the primary requirement.
-
Sample Preparation:
-
For urine samples, centrifuge to remove particulate matter and dilute the supernatant with the mobile phase.
-
For plasma or serum, perform a protein precipitation step by adding a threefold volume of acetonitrile (B52724) or methanol (B129727), vortex, and centrifuge.
-
Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Detection: UV detector set at the maximum absorbance wavelength of 5-HMFCA (approximately 255-280 nm).
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalytical studies due to its high sensitivity, specificity, and high-throughput capabilities.
-
Sample Preparation:
-
Spike plasma or urine samples with a stable isotope-labeled internal standard of 5-HMFCA.
-
Perform protein precipitation with acetonitrile or methanol, followed by centrifugation.
-
Alternatively, for cleaner samples and higher sensitivity, use solid-phase extraction (SPE) on a suitable sorbent.
-
Evaporate the extracted sample and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: A high-efficiency C18 or HILIC column with a smaller particle size (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Mass Spectrometry: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for 5-HMFCA and its internal standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high resolution and specificity but typically requires derivatization for non-volatile analytes like 5-HMFCA.
-
Sample Preparation and Derivatization:
-
Perform liquid-liquid extraction (LLE) with a suitable organic solvent or solid-phase extraction (SPE) to isolate 5-HMFCA from the biological matrix.
-
Evaporate the extract to dryness.
-
Derivatize the analyte by silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase its volatility.[1]
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection mode.
-
Temperature Program: A temperature gradient to ensure good separation of the derivatized analyte from other components.
-
Mass Spectrometry: Electron ionization (EI) source with the mass spectrometer operating in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
-
Mandatory Visualization
Caption: Workflow for the cross-validation of two analytical methods.
Conclusion
The choice of an analytical method for the determination of 5-HMFCA depends on the specific requirements of the research. HPLC-UV offers a cost-effective solution for routine analysis, while LC-MS/MS provides superior sensitivity and specificity, making it the preferred method for demanding bioanalytical applications. GC-MS presents a viable alternative, particularly when high chromatographic resolution is required, though it necessitates a derivatization step.
When transferring methods between laboratories or employing different analytical techniques within a study, a thorough cross-validation is imperative to ensure data consistency and reliability. The provided protocols and performance data serve as a valuable resource for researchers and scientists in developing and validating robust analytical methods for 5-HMFCA, thereby supporting the advancement of drug development and related research fields.
References
- 1. Analysis of 5-hydroxymethylfurfural in foods by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous quantitative determination of alpha-ketoglutaric acid and 5-hydroxymethylfurfural in human plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Benchmarking different purification techniques for 5-Hydroxymethyl-2-furoic acid
A Comparative Guide to the Purification of 5-Hydroxymethyl-2-furoic acid
For Researchers, Scientists, and Drug Development Professionals
This compound (HMFA) is a versatile bio-based platform chemical with significant applications in the synthesis of pharmaceuticals, polymers, and fine chemicals. The efficacy of HMFA in these applications is intrinsically linked to its purity. This guide provides a comparative analysis of common laboratory-scale purification techniques for HMFA, offering detailed experimental protocols, quantitative performance data, and visual workflows to aid researchers in selecting the most appropriate method for their specific needs.
Comparison of Purification Techniques
The selection of a purification strategy for HMFA depends on several factors, including the initial purity of the crude material, the desired final purity, the scale of the purification, and the available resources. This section compares three prevalent methods: crystallization, liquid-liquid extraction, and column chromatography.
Data Presentation
The following table summarizes the key performance indicators for each purification technique. The data presented is a synthesis of literature values for HMFA and related furan (B31954) compounds, and in some cases, includes reasoned estimations to provide a comparative framework.
| Parameter | Crystallization | Liquid-Liquid Extraction | Column Chromatography |
| Purity Achieved | >98% | ~95% | >99% |
| Typical Yield | 70-90% | 85-95% | 60-80% |
| Solvent Consumption | Moderate | High | High |
| Throughput | High (for large scales) | High | Low to Moderate |
| Cost | Low to Moderate | Moderate | High |
| Complexity | Low | Moderate | High |
| Primary Application | Bulk purification, final polishing | Initial cleanup from aqueous media | High-purity small-scale purification |
Experimental Protocols
Detailed methodologies for each purification technique are provided below. These protocols are intended as a starting point and may require optimization based on the specific characteristics of the crude HMFA mixture.
Crystallization
Crystallization is a cost-effective method for purifying solid compounds and is particularly suitable for achieving high purity on a larger scale. The choice of solvent is critical and depends on the solubility profile of HMFA, which is soluble in polar organic solvents like ethanol (B145695) and DMSO, and less soluble in non-polar solvents and water at lower temperatures.[1]
Protocol:
-
Dissolution: Dissolve the crude HMFA in a minimal amount of hot ethanol (e.g., 70-80 °C). HMFA has a high solubility in ethanol, approximately 100 mg/mL.[1]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.
-
Filtration: Hot filter the solution to remove any insoluble impurities and the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified HMFA crystals under vacuum.
Liquid-Liquid Extraction
Liquid-liquid extraction is an effective technique for separating HMFA from reaction mixtures, especially from aqueous solutions where it might be synthesized. This method leverages the differential solubility of HMFA and its salt form in immiscible liquid phases.
Protocol:
-
pH Adjustment: Adjust the pH of the aqueous solution containing crude HMFA to >10 with a base (e.g., NaOH) to convert the carboxylic acid to its water-soluble carboxylate salt.
-
Extraction of Neutral/Basic Impurities: Extract the basic solution with an organic solvent like ethyl acetate (B1210297) to remove any neutral or basic impurities. Discard the organic layer.
-
Acidification: Acidify the aqueous layer to a pH of <2 with a strong acid (e.g., HCl). This will protonate the carboxylate, making the HMFA less water-soluble.
-
Extraction of HMFA: Extract the acidified aqueous solution multiple times with ethyl acetate. HMFA is soluble in ethyl acetate.
-
Drying: Combine the organic extracts and dry over an anhydrous drying agent (e.g., Na₂SO₄).
-
Solvent Removal: Remove the ethyl acetate under reduced pressure to yield the purified HMFA.
Column Chromatography
Column chromatography is a high-resolution technique capable of achieving very high purity, making it ideal for small-scale purifications where purity is paramount.
Protocol:
-
Stationary Phase: Prepare a column with silica (B1680970) gel as the stationary phase.
-
Mobile Phase: Select an appropriate mobile phase. A common system for acidic compounds is a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate), with a small amount of acetic or formic acid to improve peak shape.
-
Sample Loading: Dissolve the crude HMFA in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure HMFA.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the highly purified HMFA.
Visualizing the Purification Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of each purification technique.
Caption: General workflows for the purification of this compound.
Caption: Decision tree for selecting a suitable HMFA purification method.
Conclusion
The purification of this compound is a critical step in its utilization for various high-value applications. This guide has provided a comparative overview of three common purification techniques: crystallization, liquid-liquid extraction, and column chromatography. While crystallization is often favored for its cost-effectiveness and scalability for achieving good purity, liquid-liquid extraction serves as an excellent initial purification step from aqueous media. For applications demanding the highest purity, column chromatography remains the method of choice, despite its higher cost and lower throughput. The provided protocols and decision-making flowchart offer a practical framework for researchers to select and implement the most suitable purification strategy for their specific laboratory context.
References
The Kinetics of Transforming HMF to HMFCA: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the kinetics of 5-hydroxymethylfurfural (B1680220) (HMF) oxidation to 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) is pivotal for optimizing the production of this valuable platform chemical. HMFCA serves as a crucial intermediate in the synthesis of bio-based polymers and pharmaceuticals. This guide provides an objective comparison of different catalytic systems for HMFCA formation, supported by experimental data and detailed methodologies.
The selective oxidation of the aldehyde group in HMF to a carboxylic acid, while preserving the hydroxyl group, is the key challenge in synthesizing HMFCA. The reaction often proceeds through a network of parallel and consecutive reactions, leading to byproducts such as 2,5-diformylfuran (DFF), 5-formyl-2-furancarboxylic acid (FFCA), and the fully oxidized product, 2,5-furandicarboxylic acid (FDCA). The choice of catalyst and reaction conditions significantly influences the reaction pathway and the final product distribution.
Reaction Pathways
The oxidation of HMF to FDCA can proceed via two primary routes: the HMFCA pathway and the DFF pathway. The preferential route is highly dependent on the catalyst and the reaction environment, particularly the pH.[1][2]
-
HMFCA Pathway: The aldehyde group of HMF is first oxidized to a carboxylic acid to form HMFCA. Subsequently, the alcohol group of HMFCA is oxidized to yield FFCA, which is then further oxidized to FDCA. Alkaline conditions generally favor the oxidation of the aldehyde group, thus promoting the HMFCA pathway.[1]
-
DFF Pathway: The alcohol group of HMF is initially oxidized to an aldehyde, forming DFF. One of the aldehyde groups in DFF is then oxidized to a carboxylic acid to produce FFCA, which is finally converted to FDCA.
Figure 1: General reaction pathways for the oxidation of HMF to FDCA.
Comparison of Catalytic Systems
The choice of catalyst is critical for achieving high selectivity towards HMFCA. Various systems, including noble metal-based catalysts, non-noble metal catalysts, and biocatalysts, have been investigated.
| Catalyst System | Support/Conditions | HMF Conversion (%) | HMFCA Selectivity (%) | Temp (°C) | Time (h) | Reference |
| Noble Metal Catalysts | ||||||
| Au/TiO₂ | 0.3 M NaOH, 690 kPa O₂ | >95 | High (FDCA was minor) | 22 | - | [3] |
| Pt/C | 0.3 M NaOH, 690 kPa O₂ | - | Low (FDCA was major) | 22 | - | [3] |
| Pd/C | 0.3 M NaOH, 690 kPa O₂ | - | Low (FDCA was major) | 22 | - | [3] |
| Ag⁰ NPs@PPTA-9.08 | 1.5 eq NaOH, Air flow | >99 | 99.3 (Yield) | 20 | 6 | [4] |
| Non-Noble Metal Catalysts | ||||||
| Co₃O₄@Co-BTC | Acetonitrile, t-BuOOH | 79 | 89 | 60 | 1 | [4] |
| MnOₓ@Nb-zeolite | Acetonitrile, t-BuOOH | 95 | 97 | 170 | 12 | [4] |
| Biocatalysts | ||||||
| D. wulumuqiensis R12 (whole-cell) | pH 5.0-10.0 | ~100 (at 300mM HMF) | ~98 | - | 36 | [5] |
| Chloroperoxidase | - | 25-40 | - | - | [5] |
Table 1: Comparison of different catalytic systems for the selective oxidation of HMF to HMFCA.
Noble metal catalysts, particularly gold, have shown high activity and selectivity for HMFCA formation under basic conditions.[3] Silver nanoparticles have also demonstrated excellent performance at room temperature.[4] Non-noble metal catalysts, such as cobalt and manganese oxides, offer a more cost-effective alternative and can achieve high selectivity, although often at higher temperatures.[4] Biocatalytic methods, utilizing whole-cell systems, present an environmentally friendly route with excellent selectivity under mild conditions.[5]
Experimental Protocols
A generalized experimental workflow for studying the kinetics of HMF oxidation is outlined below. Specific parameters will vary depending on the catalytic system.
Figure 2: A typical experimental workflow for kinetic studies of HMF oxidation.
General Procedure for a Catalytic Oxidation Experiment:
-
Catalyst Preparation: The catalyst is synthesized and characterized using techniques such as X-ray diffraction (XRD), transmission electron microscopy (TEM), and X-ray photoelectron spectroscopy (XPS) to determine its structural and electronic properties.
-
Reaction Setup: A batch or continuous flow reactor is charged with the solvent (e.g., water, acetonitrile), the catalyst, and any additives (e.g., a base like NaOH).[3][4] The reactor is then heated to the desired temperature and pressurized with an oxidant (e.g., O₂, air).
-
Reaction Initiation and Monitoring: The reaction is initiated by introducing a known concentration of HMF. Aliquots of the reaction mixture are withdrawn at specific time intervals.[6]
-
Sample Analysis: The reaction in the collected samples is immediately quenched. The concentrations of HMF, HMFCA, and other furanic compounds are determined using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., Bio-Rad Aminex HPX-87H) and a UV detector.[7]
-
Data Analysis: The conversion of HMF, and the yield and selectivity of HMFCA are calculated based on the HPLC data. This data is then used to develop a kinetic model, often assuming pseudo-first-order kinetics for the individual reaction steps, to determine reaction rate constants and activation energies.[7]
Kinetic Modeling
The oxidation of HMF is often modeled as a series of first-order reactions.[7] A simplified kinetic model for the formation of HMFCA and its subsequent conversion can provide valuable insights for process optimization.[8] The rate constants are typically determined by fitting the experimental concentration-time data to the proposed kinetic model. The effect of temperature on the rate constants can be used to determine the activation energy for each step, providing a deeper understanding of the reaction mechanism.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Item - Kinetic Modeling of Homogenous Catalytic Oxidation of 5âHydroxymethylfurfural to 2,5-Furandicarboxylic Acid - figshare - Figshare [figshare.com]
Comparative toxicological assessment of HMF and 5-HMFCA
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative toxicological assessment of 5-(Hydroxymethyl)furfural (HMF) and its oxidized metabolite, 5-hydroxymethyl-2-furancarboxylic acid (5-HMFCA). The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the relative toxicities and underlying mechanisms of these two furan (B31954) derivatives. While extensive toxicological data is available for HMF, a common heat-induced food contaminant, there is a significant lack of comprehensive toxicological information for 5-HMFCA. This guide summarizes the existing data for both compounds and highlights the current knowledge gaps.
Quantitative Toxicological Data
The following tables provide a summary of the available quantitative toxicological data for HMF and the limited data for 5-HMFCA and its methyl ester derivative.
Table 1: Acute and In Vivo Toxicity Data for HMF
| Test Species | Route of Administration | LD50 | NOAEL | Observed Effects | Reference |
| Rat | Oral | 3100 mg/kg bw | 80-100 mg/kg bw/day | - | [1] |
| Mouse | Oral | 1910 mg/kg bw | - | Neurological symptoms at high doses | [1][2] |
| Mouse (FVB/N) | Intraperitoneal (for SMF) | 250 mg/kg bw (for SMF) | - | Massive damage to proximal tubules, hepatotoxicity | [3] |
Table 2: In Vitro Cytotoxicity Data for HMF
| Cell Line | Assay | IC50 / LC50 | Exposure Time | Reference |
| V79 (Chinese Hamster Lung) | Trypan Blue Exclusion | LC50: 115 mM | 1 hour | |
| Caco-2 (Human Colon Adenocarcinoma) | Trypan Blue Exclusion | LC50: 118 mM | 1 hour | |
| V79 | Growth Inhibition (SRB assay) | IC50: 6.4 mM | 24 hours | |
| A375 (Human Melanoma) | MTT Assay | Lower than other cell lines (specific value not provided) | - | [4] |
| TM3 Leydig cells | Cytotoxicity Assay | Significant increase at 0.1, 1, and 10 mM | 24 hours |
Table 3: Genotoxicity Data for HMF
| Assay | Cell Line/Organism | Concentration | Result | Reference |
| Ames Test (Bacterial Reverse Mutation) | Salmonella typhimurium | Up to IC50 | Negative (without metabolic activation) | |
| Comet Assay (Single-Cell Gel Electrophoresis) | HepG2 (Human Hepatocellular Carcinoma) | 7.87 - 25 mM | Positive (DNA damage) | |
| Micronucleus Test | HepG2 | - | Negative | |
| Umu Assay (SOS Repair) | Salmonella typhimurium | 16 mM | Positive (without metabolic activation) | |
| HPRT Assay (Gene Mutation) | V79 | 120 mM | Weakly Positive |
Table 4: Hazard Classification and Limited Cytotoxicity Data for 5-HMFCA and its Methyl Ester
| Compound | Hazard Classification (GHS) | Cell Line | Assay | IC50 | Reference |
| 5-HMFCA | Skin Irritation (Category 2), Serious Eye Irritation (Category 2), May cause respiratory irritation | - | - | - | [5] |
| Methyl 5-(hydroxymethyl) furan-2-carboxylate | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation | HeLa (Human Cervical Carcinoma) | MTT Assay | 64.00 µg/mL | [3][6] |
| HepG2 (Human Hepatocellular Carcinoma) | MTT Assay | 102.53 µg/mL | [3][6] | ||
| LLC-MK2 (Monkey Kidney Epithelial) | MTT Assay | >512.00 µg/mL | [3][6] | ||
| L929 (Mouse Fibroblast) | MTT Assay | 239.06 µg/mL | [3][6] |
Experimental Protocols
Detailed methodologies for key toxicological assays are crucial for the interpretation and replication of study findings. Below are summaries of protocols commonly used in the assessment of HMF.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical. The protocol typically involves:
-
Strains: Several strains of Salmonella typhimurium with pre-existing mutations in the histidine synthesis operon are used (e.g., TA98, TA100, TA1535, TA1537).
-
Metabolic Activation: The test compound is incubated with the bacterial strains in the presence and absence of a metabolic activation system, typically a rat liver homogenate (S9 mix), to simulate mammalian metabolism.
-
Exposure: The bacteria are exposed to various concentrations of the test substance.
-
Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.
-
Incubation and Counting: Plates are incubated for 48-72 hours, and the number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage in individual cells. The general procedure is as follows:
-
Cell Treatment: Eukaryotic cells (e.g., HepG2) are treated with the test compound at various concentrations for a specific duration.
-
Cell Embedding: The cells are embedded in a low-melting-point agarose (B213101) gel on a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to an electric field. Damaged DNA (containing strand breaks) migrates further from the nucleoid, forming a "comet tail."
-
Visualization and Analysis: The DNA is stained with a fluorescent dye and visualized under a microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.
Signaling Pathways and Mechanisms of Toxicity
The toxicity of HMF is closely linked to its metabolic activation.
Metabolic Activation of HMF
The primary pathway for HMF's toxicity involves its bioactivation to a reactive metabolite, 5-sulphoxymethylfurfural (SMF). This conversion is catalyzed by sulfotransferases (SULTs), particularly SULT1A1 in humans. SMF is an electrophilic compound that can readily react with nucleophilic sites on macromolecules, including DNA, leading to the formation of DNA adducts and subsequent genotoxicity. The detoxification of HMF primarily occurs through oxidation to 5-hydroxymethyl-2-furoic acid (HMFA), which is further metabolized to 2,5-furandicarboxylic acid (FDCA) and excreted.
Metabolic activation and detoxification pathways of HMF.
Oxidative Stress and Apoptosis
Studies have indicated that HMF can induce oxidative stress by increasing the production of reactive oxygen species (ROS). This oxidative stress can lead to cellular damage and trigger apoptosis (programmed cell death). The Nrf2/HO-1 signaling pathway, a key regulator of the cellular antioxidant response, has been shown to be affected by HMF exposure.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for conducting key toxicological assays.
A generalized workflow for toxicological assessment.
Discussion and Conclusion
The available data indicates that HMF possesses a complex toxicological profile. While its acute toxicity is relatively low, its metabolic activation to the electrophilic metabolite SMF raises concerns regarding its genotoxic potential. In vitro studies have demonstrated that HMF can induce DNA damage and mutations, particularly when metabolic activation systems are present. In vivo studies have shown that high doses of HMF can lead to adverse effects, including neurotoxicity and potential carcinogenicity in animal models.
In stark contrast, the toxicological profile of 5-HMFCA, the primary oxidative metabolite of HMF, is largely uncharacterized. The available information is primarily limited to its classification as a skin and eye irritant based on safety data sheets. Some in vitro cytotoxicity data exists for its methyl ester derivative, suggesting potential anti-cancer activity against specific cell lines. However, there is a critical lack of data on the genotoxicity, in vivo toxicity, and potential mechanisms of action for 5-HMFCA itself.
Knowledge Gaps and Future Research Directions:
To conduct a comprehensive comparative toxicological assessment, further research on 5-HMFCA is imperative. Key areas for future investigation include:
-
In vivo acute, subchronic, and chronic toxicity studies to determine the LD50 and NOAEL of 5-HMFCA.
-
A comprehensive battery of in vitro and in vivo genotoxicity assays (e.g., Ames test, micronucleus assay, comet assay) to evaluate the mutagenic and clastogenic potential of 5-HMFCA.
-
Mechanistic studies to elucidate the potential signaling pathways affected by 5-HMFCA and to determine if it undergoes any metabolic activation.
-
Direct comparative studies evaluating the toxicity of HMF and 5-HMFCA in parallel under the same experimental conditions.
References
A Comparative Guide to Microbial Strains for 5-Hydroxymethyl-2-furancarboxylic Acid (5-HMFCA) Production
For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Microbial Biocatalysts for the Synthesis of a Key Bio-based Chemical Intermediate.
The production of 5-hydroxymethyl-2-furancarboxylic acid (5-HMFCA), a valuable bio-based platform chemical and a potential anti-tumor agent, through microbial whole-cell biocatalysis offers a green and sustainable alternative to conventional chemical synthesis. This guide provides a comparative evaluation of various microbial strains that have been successfully employed for the biotransformation of 5-hydroxymethylfurfural (B1680220) (HMF) into 5-HMFCA. We present a summary of their performance based on key metrics, detailed experimental protocols, and a visualization of the underlying metabolic pathway and experimental workflow.
Performance Comparison of Microbial Strains
The efficiency of 5-HMFCA production varies significantly among different microbial strains. The following table summarizes the key performance indicators, including titer, yield, and productivity, achieved by some of the most promising candidates.
| Microbial Strain | Titer (mM) | Yield (%) | Productivity (g/L/h) | Reference |
| Gluconobacter oxydans DSM 50049 | 44.6 g/L | ~100 | 10 (initial) | [1][2][3] |
| Deinococcus wulumuqiensis R12 | 511 | 90 (at 300 mM HMF) | 44 g/L/day | [4] |
| Pseudochrobactrum sp. B2L | ~200 | 99 | Not Reported | [5] |
| Lysinibacillus sp. B2P | ~200 | 99 | Not Reported | [5] |
| Comamonas testosteroni SC1588 | >200 | ~100 | Not Reported | [4] |
| Serratia marcescens | 5.6 | Not Reported | Not Reported | [6] |
| Saccharomyces cerevisiae CEN.PK113-1A | 2.84 | 93 | Not Reported | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are the experimental protocols for the cultivation of key microbial strains and the biotransformation of HMF to 5-HMFCA.
Gluconobacter oxydans DSM 50049
-
Medium Composition:
-
Growth Medium: Per liter: 100 g glucose and 10 g yeast extract, pH 6.8.[7]
-
Resting Cell Buffer: 0.1 M sodium acetate (B1210297) buffer, pH 5.0.[8]
-
-
Cultivation Conditions:
-
Biotransformation Protocol:
-
Harvest cells from the growth medium by centrifugation.
-
Wash the cell pellet with the appropriate buffer.
-
Resuspend the cells in the reaction buffer to the desired concentration.
-
Add HMF (e.g., 31.5 g/L crude HMF) to initiate the reaction.[1]
-
Maintain the pH of the reaction mixture, as the accumulation of HMFCA will lower the pH.
-
-
Analytical Method:
Deinococcus wulumuqiensis R12
-
Medium Composition: Information on the specific medium for 5-HMFCA production is not detailed in the provided search results. However, it is a Gram-positive coccus.[11]
-
Cultivation Conditions:
-
Biotransformation Protocol:
-
Analytical Method: HPLC is the standard method for analyzing the concentration of HMF and its derivatives.[4]
Pseudochrobactrum sp. B2L and Lysinibacillus sp. B2P
-
Medium Composition: Specific growth media are not detailed.
-
Cultivation Conditions:
-
Biotransformation: Resting cells (0.10-0.2 g/mL) in 100 mM phosphate (B84403) buffer (pH 7.4) at 20-30°C with shaking (800 rpm).[13]
-
-
Biotransformation Protocol:
-
Analytical Method: HPLC with UV detection is used for the quantification of HMF and 5-HMFCA.[13]
Comamonas testosteroni SC1588
-
Medium Composition:
-
Minimal Medium: Specific composition includes a carbon and nitrogen source with a C:N ratio of 10, along with trace elements. The pH is adjusted as needed.[5]
-
-
Cultivation Conditions:
-
Incubation at 30°C with shaking at 200 rpm for liquid cultures.[5]
-
-
Biotransformation Protocol:
-
Analytical Method: HPLC is the standard analytical technique.
Serratia marcescens
-
Medium Composition: Can be grown in Luria-Bertani (LB) medium or a minimal medium containing salts and a carbon source.[14][15] For biotransformation, nutrient broth has been used.[6]
-
Cultivation Conditions:
-
Biotransformation Protocol:
-
A fed-batch strategy was used to achieve a concentration of 790.2 mg/L of 5-HMFCA from crude HMF.[6]
-
-
Analytical Method: HPLC is used for product quantification.
Saccharomyces cerevisiae
-
Medium Composition: Standard yeast growth media such as YPD (Yeast Extract Peptone Dextrose) can be used.
-
Cultivation Conditions:
-
Aerobic conditions favor the production of 5-HMFCA, while oxygen limitation leads to the formation of the reduced product, 2,5-bis(hydroxymethyl)furan (BHMF).[16]
-
-
Biotransformation Protocol:
-
Analytical Method: HPLC is used to analyze the reaction products.[17]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the processes involved, we have generated diagrams using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Engineering Comamonas testosteroni for the production of 2-pyrone-4,6-dicarboxylic acid as a promising building block - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gluconobacter oxydans DSM 50049 – an efficient biocatalyst for oxidation of 5-formyl-2-furancarboxylic acid (FFCA) to 2,5-furandicarboxylic acid (FDCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Genome Sequence of a Gamma- and UV-Ray-Resistant Strain, Deinococcus wulumuqiensis R12 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Complete Genome Sequencing Analysis of Deinococcus wulumuqiensis R12, an Extremely Radiation-Resistant Strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. Sustainable biosurfactant produced by Serratia marcescens UCP 1549 and its suitability for agricultural and marine bioremediation applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. rep-dspace.uminho.pt [rep-dspace.uminho.pt]
- 17. d-nb.info [d-nb.info]
Performance comparison of packed-bed versus stirred-tank reactors for 5-HMFCA synthesis
A detailed comparison for researchers and chemical engineers in the pharmaceutical and fine chemical industries.
The efficient synthesis of 5-hydroxymethyl-2-furancarboxylic acid (5-HMFCA), a valuable bio-based platform chemical and key intermediate in drug development, relies heavily on the choice of reactor technology. This guide provides a comprehensive performance comparison between packed-bed reactors (PBRs) and stirred-tank reactors (STRs) for this critical synthesis, supported by experimental data, detailed protocols, and visual workflows to aid in reactor selection and process optimization.
At a Glance: Key Performance Metrics
The selection of a reactor is a critical decision in process development, directly impacting yield, purity, scalability, and overall economic viability. Below is a summary of key performance indicators for packed-bed and stirred-tank reactors in the context of 5-HMFCA synthesis and the related oxidation of 5-hydroxymethylfurfural (B1680220) (5-HMF). It is important to note that direct comparative studies under identical conditions are scarce; this table presents representative data to highlight the inherent characteristics of each reactor type.
| Performance Metric | Packed-Bed Reactor (Continuous Flow) | Stirred-Tank Reactor (Batch) | Key Advantages of Packed-Bed Reactors |
| Yield of Furanic Acids | ~81.5% - 86.4% (FDCA)[1] | Typically lower for continuous processes | Higher yields due to better process control. |
| Selectivity | High, e.g., 90% for FDCA[1] | Can be lower due to side reactions | Minimized back-mixing leads to fewer byproducts. |
| Reaction Time | Very short (seconds to minutes)[1] | Significantly longer (hours) | Rapid reactions enabled by high mass transfer rates. |
| Productivity (Space-Time Yield) | 1-2 orders of magnitude higher than traditional reactors[1] | Lower | Efficient use of reactor volume. |
| Catalyst Stability & Reusability | Generally higher due to stable operating conditions | Can be lower due to mechanical stress and catalyst handling | Continuous operation avoids frequent catalyst handling. |
| Process Control | Excellent control over temperature, pressure, and residence time | More challenging to maintain precise control throughout the batch | Steady-state operation allows for fine-tuning of parameters. |
| Scalability | Generally more straightforward to scale up | Can be complex to scale up due to mass and heat transfer limitations | Modular nature of packed-bed systems facilitates scaling. |
| Operational Mode | Continuous | Batch or semi-batch | Continuous production is often more efficient for large-scale manufacturing. |
Note: The data presented is for the synthesis of 2,5-furandicarboxylic acid (FDCA), a closely related and often co-produced compound from 5-HMF, as direct comparative data for 5-HMFCA is limited. The trends observed for FDCA are expected to be similar for 5-HMFCA synthesis.
Experimental Workflow and Reactor Comparison
The following diagrams illustrate the typical experimental workflow for 5-HMFCA synthesis and a logical comparison of the two reactor types.
References
Safety Operating Guide
Proper Disposal of 5-Hydroxymethyl-2-furoic Acid: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 5-Hydroxymethyl-2-furoic acid is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. This guide provides a procedural, step-by-step approach to its disposal, drawing from safety data sheets (SDS) to ensure best practices are followed.
Immediate Safety Considerations
Before handling this compound, it is imperative to be familiar with its potential hazards. The substance is classified as a skin and eye irritant and may cause respiratory irritation.[1] Always wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. In case of accidental contact, follow the first-aid measures outlined in the safety data sheet.[2]
Step-by-Step Disposal Procedure
Disposal of this compound must be conducted in accordance with all applicable local, regional, national, and international regulations.[2] The following steps provide a general guideline for its proper disposal:
-
Consult Local Regulations: Before initiating any disposal procedure, consult your institution's environmental health and safety (EHS) office or the relevant local authorities to understand the specific requirements for chemical waste disposal.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials, in a designated and properly labeled waste container.
-
The container should be kept tightly closed and stored in a well-ventilated area.[2]
-
-
Avoid Improper Disposal:
-
Do not dispose of this compound with household garbage.
-
Prevent the chemical from entering the sewage system or ground water, as it is considered slightly hazardous for water. While some guidelines suggest that 2-furoic acid may be suitable for sanitary sewer disposal, this does not explicitly apply to its derivatives like this compound.[3]
-
-
Engage a Licensed Waste Disposal Company: The recommended method for disposal is to hand over the chemical waste to a licensed and approved waste disposal company. This ensures that the compound is managed and disposed of in an environmentally responsible and compliant manner.
-
Decontamination: Thoroughly decontaminate any equipment or surfaces that have come into contact with this compound. Wash contaminated clothing before reuse.[2]
Summary of Key Data
| Parameter | Information | Source |
| GHS Hazard Classifications | Skin irritation (Category 2), Serious eye irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | [1] |
| Personal Protective Equipment | Protective gloves, eye protection, face protection | [2] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | [2] |
| Disposal Recommendation | Dispose of contents/container in accordance with local/regional/national/international regulations. Must not be disposed of together with household garbage. Do not allow product to reach sewage system. | [2] |
| Environmental Hazards | Water hazard class 1 (Self-assessment): slightly hazardous for water. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Personal protective equipment for handling 5-Hydroxymethyl-2-furoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 5-Hydroxymethyl-2-furoic acid (CAS No. 6338-41-6). Adherence to these procedures is essential for ensuring laboratory safety and maintaining a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is crucial to use appropriate personal protective equipment to minimize exposure and associated risks. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][3] A face shield may also be necessary. | To prevent contact with eyes, which can cause serious irritation.[1][2] |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile, neoprene).[3] Fire/flame resistant and impervious clothing or a lab coat.[3] | To prevent skin contact, which can cause irritation.[1][2] |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced.[3] Use in a well-ventilated area.[1] | To prevent inhalation of dust or aerosols, which may cause respiratory irritation.[1][2] |
Safe Handling and Operational Protocol
A systematic approach to handling this compound is critical to minimize risks. The following step-by-step protocol outlines the best practices for its use in a laboratory setting.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedure:
-
Pre-Experiment Preparation:
-
Handling the Compound:
-
Wear all required PPE as specified in Table 1.
-
Handle the solid material carefully to avoid generating dust.[5]
-
If weighing the solid, do so in a location with minimal air currents to prevent dispersal.
-
When dissolving the solid, add it slowly to the solvent to avoid splashing. This compound is soluble in organic solvents like ethanol, DMSO, and dimethylformamide.[4]
-
-
During the Experiment:
-
Post-Experiment Cleanup and Storage:
Emergency Procedures
In the event of an emergency, prompt and correct action is crucial.
Table 2: First-Aid Measures
| Exposure Route | Action |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill Response:
For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[5] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan
Proper disposal of this compound and its containers is mandatory to prevent environmental contamination.
Waste Disposal Workflow
Caption: Step-by-step process for the disposal of this compound waste.
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Do not mix waste containing this compound with other waste streams unless compatibility is confirmed.
-
This includes unused product, contaminated lab supplies (e.g., gloves, weigh boats), and solutions.
-
-
Containerization:
-
Use a dedicated and clearly labeled, sealable container for all waste. The label should include the full chemical name and associated hazards.[3]
-
High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.[3]
-
-
Storage:
-
Keep the waste container securely closed when not in use.
-
Store the container in a designated hazardous waste accumulation area, away from incompatible materials.
-
-
Final Disposal:
By adhering to these guidelines, you contribute to a safer laboratory environment and ensure the responsible management of chemical substances. Always consult your institution's specific safety protocols and EHS department for any additional requirements.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
